Pyrenetetrasulfonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
74998-39-3 |
|---|---|
Molecular Formula |
C16H10O12S4 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
pyrene-1,2,3,4-tetrasulfonic acid |
InChI |
InChI=1S/C16H10O12S4/c17-29(18,19)10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(31(23,24)25)16(32(26,27)28)14(9)30(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
GEMJZZWKASRCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble compound with significant applications in research and industry. This document details various reaction conditions, compares their reported yields, and provides comprehensive experimental protocols for key synthesis methods.
Core Synthesis Reactions and Methodologies
The primary method for synthesizing 1,3,6,8-pyrenetetrasulfonic acid is through the direct sulfonation of pyrene (B120774).[1] This electrophilic aromatic substitution reaction involves the replacement of hydrogen atoms on the pyrene core with sulfonic acid (-SO₃H) groups.[2] Various sulfonating agents and reaction conditions have been developed to optimize this process, aiming for higher yields, purity, and more environmentally friendly procedures.
Historically, the synthesis involved multi-step processes using oleum (B3057394) (fuming sulfuric acid) in nitrobenzene (B124822), which could take up to 48 hours and resulted in yields around 60%.[1] More recent advancements have led to more efficient one-step methods that are more eco-friendly and produce higher purity products with improved yields.[1][3][4]
Comparative Analysis of Synthesis Conditions and Yields
The following table summarizes different reported methods for the synthesis of 1,3,6,8-pyrenetetrasulfonic acid, highlighting the key reaction parameters and their corresponding yields.
| Method | Sulfonating Agent | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Traditional Method | Oleum (fuming H₂SO₄) | Nitrobenzene | Not specified | 48 hours | ~60% | [1] |
| One-Step Method (2019) | Oleum (fuming H₂SO₄) | Nitrobenzene | Not specified | 12 hours | 85% | [1] |
| Liquid Sulfur Trioxide | Liquid SO₃ | Dichloroethane | 60-65 °C | 5 hours | Not specified | [5] |
| Fuming Sulfuric Acid | 50% Fuming H₂SO₄ | Nitrobenzene | 30 °C then 60 °C | 6 hours then 12 hours | Not specified | [3][6] |
| Exhaustive Sulfonation | Not specified | Not specified | Not specified | Not specified | 80% (of theoretical) | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key synthesis experiments.
Protocol 1: One-Step Sulfonation with Fuming Sulfuric Acid
This method, adapted from a facile synthesis approach, offers a more convenient and effective route to PTSA.[3][4][6]
Materials:
-
Pyrene (1.01 g, 5 mmol)
-
50% Fuming sulfuric acid (3.5 mL)
-
Nitrobenzene (20 mL)
-
Ice water
-
Calcium hydroxide (B78521) slurry
-
Sodium carbonate
Procedure:
-
Dissolve pyrene in nitrobenzene in a suitable reaction vessel.
-
Slowly add 50% fuming sulfuric acid in batches to the pyrene solution.
-
Stir the mixture at 30 °C for 6 hours.
-
Increase the temperature to 60 °C and continue stirring at high speed for 12 hours, until a greenish-yellow precipitate forms.
-
Pour the resulting mixture into ice water.
-
Neutralize the mixture by slowly adding calcium hydroxide slurry, followed by filtration.
-
Add sodium carbonate to the filtrate to precipitate the tetrasodium (B8768297) salt of pyrenetetrasulfonic acid.
Protocol 2: Sulfonation with Liquid Sulfur Trioxide
This protocol, derived from a patented preparation method, utilizes liquid sulfur trioxide as the sulfonating agent.[5]
Materials:
-
Pyrene
-
Dichloroethane
-
Liquid sulfur trioxide
-
Ice water
-
Sodium hydroxide solution
Procedure:
-
Dissolve pyrene in dichloroethane in a three-necked flask. The mass ratio of pyrene to dichloroethane should be between 1:4 and 1:6.
-
Heat the mixture to 70-80 °C with stirring to ensure complete dissolution of pyrene.
-
Cool the flask to below 50 °C.
-
Slowly drip liquid sulfur trioxide into the flask over 5 hours. The mass ratio of pyrene to sulfur trioxide should be 1:2.
-
Maintain the reaction temperature at 60-65 °C for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the reactants into ice water to obtain a 1,3,6,8-pyrenetetrasulfonic acid solution through dissolving and layer separation.
-
The dichloroethane solvent can be recovered and recycled.[5]
-
To obtain the tetrasodium salt, add the 1,3,6,8-pyrenetetrasulfonic acid solution dropwise to a sodium hydroxide solution until the pH reaches 7.
-
The resulting mixture is then condensed and mixed with ethanol (B145695) to precipitate the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.
Synthesis Workflow and Logic
The general workflow for the synthesis of 1,3,6,8-pyrenetetrasulfonic acid via direct sulfonation can be visualized as a series of sequential steps.
References
- 1. Buy 1,3,6,8-Pyrenetetrasulfonic acid | 6528-53-6 [smolecule.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. US2094224A - Pyrene 3, 5, 8, 10-tetra-sulphonic acid and derivatives thereof - Google Patents [patents.google.com]
One-Step Synthesis of Pyrenetetrasulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the one-step synthesis of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble compound with significant applications in various scientific fields, including as a fluorescent tracer and in anti-counterfeiting inks.[1][2][3] This document details established and recently developed single-step sulfonating reactions, offering a more efficient and environmentally conscious alternative to traditional multi-step processes.[2][4]
Core Synthesis Strategies
The primary approach to the one-step synthesis of PTSA involves the direct sulfonation of pyrene (B120774). This electrophilic aromatic substitution reaction utilizes potent sulfonating agents to introduce four sulfonic acid groups onto the pyrene backbone.[1][5] The choice of solvent and sulfonating agent, along with reaction conditions, significantly influences the efficiency and yield of the synthesis.
Recent advancements have focused on streamlining this process, reducing reaction times from as long as 48 hours to 12 hours and increasing yields from approximately 60% to 85%.[1] Key sulfonating agents employed in these one-step methods include fuming sulfuric acid (oleum) and liquid sulfur trioxide.[2][6]
Comparative Data of One-Step Synthesis Protocols
The following tables summarize the quantitative data from various one-step synthesis methods for pyrenetetrasulfonic acid, providing a clear comparison of reaction parameters and outcomes.
Table 1: Synthesis of this compound using Fuming Sulfuric Acid
| Parameter | Value | Reference |
| Starting Material | Pyrene | [2] |
| Sulfonating Agent | 50% Fuming Sulfuric Acid (Oleum) | [2] |
| Solvent | Nitrobenzene | [2] |
| Reaction Temperature | 30 °C initially, then heated to 60 °C | [2] |
| Reaction Time | 6 hours at 30 °C, then 12 hours at 60 °C | [2] |
| Molar Ratio (Pyrene:Oleum) | 1.01 g Pyrene (5 mmol) to 3.5 mL 50% Oleum | [2] |
| Overall Yield | 85% (as tetrasodium (B8768297) salt) | [1] |
Table 2: Synthesis of this compound using Liquid Sulfur Trioxide
| Parameter | Value | Reference |
| Starting Material | Pyrene | [6] |
| Sulfonating Agent | Liquid Sulfur Trioxide | [6] |
| Solvent | Dichloroethane | [6] |
| Reaction Temperature | Initial dissolution at 70-80 °C, sulfonation below 50 °C, then sustained reaction at 60-65 °C | [6] |
| Reaction Time | 5 hours for addition of sulfur trioxide, then 5 hours for sustained reaction | [6] |
| Mass Ratio (Pyrene:Sulfur Trioxide) | 1:2 | [6] |
| Mass Ratio (Pyrene:Dichloroethane) | 1:4 to 1:6 | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key one-step synthesis experiments.
Protocol 1: Synthesis using Fuming Sulfuric Acid in Nitrobenzene[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1.01 g (5 mmol) of pyrene in 20 mL of nitrobenzene.
-
Sulfonation: To this solution, add 3.5 mL of 50% fuming sulfuric acid in batches. The mixture is then stirred at 30 °C for 6 hours.
-
Reaction Completion: Following the initial stirring, the reaction mixture is heated to 60 °C and stirred at a high speed for 12 hours, during which a greenish-yellow precipitate will form.
-
Work-up: The resulting mixture is poured into ice water. A slurry of calcium hydroxide (B78521) is then slowly added to neutralize the mixture, followed by filtration.
-
Salt Formation: Sodium carbonate is added to the filtrate to precipitate the tetrasodium salt of this compound.
Protocol 2: Synthesis using Liquid Sulfur Trioxide in Dichloroethane[6]
-
Dissolution: In a three-necked flask, dissolve pyrene in dichloroethane at a mass ratio of 1:4 to 1:6. This is achieved by warming the mixture to 70-80 °C with continuous stirring until all the pyrene is dissolved.
-
Sulfonation: The flask is then cooled to below 50 °C. Liquid sulfur trioxide is added dropwise over 5 hours, maintaining a pyrene to sulfur trioxide mass ratio of 1:2.
-
Sustained Reaction: After the addition of sulfur trioxide, the reaction temperature is maintained at 60-65 °C for an additional 5 hours before being cooled to room temperature.
-
Isolation: The reaction mixture is poured into ice water. The aqueous layer containing the 1,3,6,8-pyrenetetrasulfonic acid is separated.
-
Neutralization: The acidic solution is added dropwise to a sodium hydroxide solution until a pH of 7 is reached.
-
Precipitation: The neutralized solution is condensed and then mixed with ethanol (B145695) to precipitate the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.
Purification
The tetrasodium salt of this compound can be purified by recrystallization from aqueous acetone.[7]
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical pathway and the general experimental workflow for the one-step synthesis of this compound.
Caption: Chemical pathway for the one-step synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of PTSA.
References
- 1. Buy 1,3,6,8-Pyrenetetrasulfonic acid | 6528-53-6 [smolecule.com]
- 2. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 7. 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]
An In-depth Technical Guide to Pyrenetetrasulfonic Acid: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble pyrene (B120774) derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes and related chemical compounds in their work.
Core Chemical and Physical Properties
1,3,6,8-pyrenetetrasulfonic acid is a polycyclic aromatic hydrocarbon with four sulfonic acid groups attached to the pyrene core.[1] These hydrophilic groups are responsible for its exceptional water solubility. The tetrasodium (B8768297) salt of PTSA is a commonly used form of this compound.
General Properties
| Property | Value |
| IUPAC Name | pyrene-1,3,6,8-tetrasulfonic acid |
| Synonyms | PTSA, 1,3,6,8-Pyrenetetrasulphonic acid |
| CAS Number | 6528-53-6 |
| Molecular Formula | C₁₆H₁₀O₁₂S₄ |
| Molecular Weight | 522.5 g/mol |
Physical Properties
| Property | Value |
| Appearance | Yellow-green powder |
| Melting Point | >300 °C |
| Boiling Point | Decomposes |
| Solubility | Highly soluble in water. Sparingly soluble in polar organic solvents. Insoluble in nonpolar organic solvents. |
| pKa | Strong acid |
Spectroscopic Properties
| Property | Value |
| UV-Vis Absorption (λmax) | ~244, 276, 358, 376 nm in water |
| Fluorescence Emission (λem) | ~385, 405 nm in water (pH dependent) |
Experimental Protocols
Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt
This protocol describes a one-step sulfonation reaction which is considered more environmentally friendly than traditional methods.
Materials:
-
Pyrene
-
Fuming sulfuric acid (oleum)
-
Calcium hydroxide
-
Sodium carbonate
-
n-Butanol
-
Saturated sodium chloride solution
-
Ice
Procedure:
-
In a fume hood, dissolve 1.01 g (5 mmol) of pyrene in 20 mL of nitrobenzene in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 3.5 mL of 50% fuming sulfuric acid to the pyrene solution in batches while stirring. Maintain the temperature at 30 °C for 6 hours.
-
Increase the temperature to 60 °C and continue stirring at a high speed for 12 hours, during which a greenish-yellow precipitate will form.
-
Pour the reaction mixture into ice water.
-
Neutralize the mixture by slowly adding a slurry of calcium hydroxide, followed by filtration.
-
Add sodium carbonate to the filtrate.
-
Extract the nitrobenzene from the mixture completely using n-butanol.
-
Concentrate the aqueous layer using a rotary evaporator at 60-80 °C.
-
Purify the crude product by recrystallization from a saturated sodium chloride solution to obtain the final product as a yellow crystalline solid.
HPLC Analysis of Pyrenetetrasulfonic Acid
This method is suitable for determining the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and acetonitrile (B52724) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 376 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and application of this compound.
Caption: Mechanism of this compound as a fluorescent probe for ferric ion detection.
References
An In-depth Technical Guide to the Solubility of Pyrenetetrasulfonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pyrenetetrasulfonic acid and its common salt forms in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.
Introduction
1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly fluorescent, water-soluble organic compound. Due to its unique photophysical properties, it finds applications as a pH indicator, a tracer dye in various industrial processes, and a probe in biological systems.[1][2] Understanding its solubility in different solvent systems is crucial for its effective application, formulation, and for designing experimental protocols. This guide summarizes the available quantitative solubility data, provides detailed experimental methodologies for solubility determination, and presents logical workflows for solubility testing.
The structure of this compound is characterized by a pyrene (B120774) core functionalized with four sulfonic acid groups. This molecular architecture results in a highly polar compound with a strong affinity for polar solvents.[1]
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent's polarity and the form of the compound (free acid vs. salt). The tetrasodium (B8768297) salt of this compound is commonly used due to its enhanced stability and solubility in aqueous solutions. The available quantitative data for the solubility of this compound and its tetrasodium salt in various organic solvents are summarized below.
| Solvent | Chemical Class | Solubility of this compound / its Tetrasodium Salt | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ~ 0.5 mg/mL | [3] |
| Ethanol | Protic, Polar | Negligible (< 0.1 g/L) | [1] |
| Acetone | Aprotic, Polar | Negligible (< 0.1 g/L) | [1] |
| Chloroform | Aprotic, Nonpolar | Negligible (< 0.1 g/L) | [1] |
Note: The data primarily pertains to the tetrasodium salt of 1,3,6,8-pyrenetetrasulfonic acid.
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, followed by quantification using UV-Vis spectrophotometry, a technique well-suited for aromatic compounds.[4][5]
Principle
An excess amount of the solid compound is equilibrated with the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
1,3,6,8-Pyrenetetrasulfonic acid (or its tetrasodium salt)
-
Organic solvent of interest (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in an orbital shaker or on a magnetic stirrer and equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution across a relevant UV-Vis range.[3]
-
Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the saturated solution using the equation from the calibration curve, accounting for any dilutions made.
-
Data Analysis
The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting Solubility
The solubility of this compound is governed by several interrelated factors. The diagram below outlines these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has consolidated the available information on the solubility of this compound in organic solvents. The provided data indicates a strong preference for polar environments, with limited solubility in many common organic solvents. The detailed experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. The visualizations provide a clear and concise summary of the experimental workflow and the key factors governing solubility. This information is intended to aid in the effective use of this compound in various scientific and industrial applications.
References
In-Depth Technical Guide: Aqueous Solubility of Pyrenetetrasulfonic Acid Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA), a widely utilized fluorescent probe and pH indicator. This document collates available quantitative data, outlines experimental methodologies for solubility determination, and presents visual representations of key concepts to support researchers in various scientific applications.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionic compounds like this compound tetrasodium salt, aqueous solubility is governed by the interplay of lattice energy (the energy holding the crystal together) and the hydration energy of the individual ions. The high polarity of water molecules facilitates the dissolution of ionic compounds through ion-dipole interactions.
The chemical structure of PTSA, with its large polycyclic aromatic pyrene (B120774) core and four highly polar sulfonate groups, dictates its solubility characteristics. The sulfonate groups (-SO₃⁻) are strong acids and are fully ionized at physiological pH, leading to the formation of the highly water-soluble tetrasodium salt.
Quantitative Solubility Data
The aqueous solubility of this compound tetrasodium salt has been reported in various sources. The data is summarized in the tables below for clarity and ease of comparison. It is important to note the distinction between the tetrasodium salt and its corresponding free acid form, as their solubilities differ significantly.
Table 1: Solubility of this compound Tetrasodium Salt
| Solvent System | Temperature | Solubility |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[1] |
| Water | Not Specified | A 10% aqueous solution is reported to have a pH of approximately 9.5[2] or 6.5-7.0, implying high solubility. |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.5 mg/mL[1] |
Table 2: Solubility of 1,3,6,8-Pyrenetetrasulfonic Acid (Free Acid Form)
| Solvent System | Temperature | Solubility |
| Water | 20°C | ~494 g/L |
Note: The tetrasodium salt is generally expected to have a higher aqueous solubility than the free acid form due to the ionic nature of the salt.
Factors Influencing Solubility
Several factors can influence the aqueous solubility of this compound tetrasodium salt:
-
pH: The solubility of the free acid form is pH-dependent. As the pH increases, the sulfonic acid groups deprotonate, forming the more soluble sulfonate anions. The tetrasodium salt is the fully deprotonated form and is expected to be highly soluble across a wide pH range.
-
Presence of Other Solutes: The solubility in buffered solutions like PBS can be influenced by the common ion effect and the presence of other salts, which can affect the activity of the solute and solvent.
Experimental Protocols for Solubility Determination
A specific, detailed experimental protocol for determining the solubility of this compound tetrasodium salt was not found in the public domain. However, a general and widely accepted method for determining the aqueous solubility of a solid compound, such as the shake-flask method, can be adapted.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound tetrasodium salt in a specific aqueous medium (e.g., purified water, buffer of a specific pH) at a controlled temperature.
Materials:
-
This compound tetrasodium salt (solid)
-
Selected aqueous solvent (e.g., deionized water, phosphate (B84403) buffer)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical balance
-
UV-Vis spectrophotometer or a calibrated fluorescence spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound tetrasodium salt to a known volume of the desired aqueous solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
To remove the undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Carefully withdraw the supernatant and filter it through a syringe filter to ensure all solid particles are removed.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of known concentrations of this compound tetrasodium salt in the same solvent.
-
Measure the absorbance or fluorescence intensity of the standard solutions at the wavelength of maximum absorbance (λmax) or emission, respectively, to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or fluorescence of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualizations
Factors Influencing Aqueous Solubility
The following diagram illustrates the key factors that influence the dissolution and solubility of this compound tetrasodium salt in an aqueous environment.
Caption: Factors affecting the solubility of PTSA in water.
General Workflow for Solubility Determination
The diagram below outlines a typical experimental workflow for determining the aqueous solubility of a compound like this compound tetrasodium salt.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Pyrenetetrasulfonic Acid
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble pyrene (B120774) derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize PTSA as a fluorescent probe, pH indicator, or tracer.
Introduction
1,3,6,8-pyrenetetrasulfonic acid (PTSA), and its common tetrasodium (B8768297) salt, is a versatile organic molecule with a rigid aromatic core and four sulfonate groups. These structural features impart high water solubility and unique photophysical properties, most notably its strong fluorescence. The UV-Vis absorption spectrum of PTSA is fundamental to understanding its electronic transitions and is a prerequisite for its effective application in various scientific fields. This guide details the characteristic absorption bands of PTSA, the experimental protocols for their measurement, and the influence of environmental factors on the spectrum.
UV-Vis Absorption Spectrum of this compound
The UV-Vis absorption spectrum of this compound is characterized by multiple distinct absorption bands in the ultraviolet and near-visible regions. These bands arise from π-π* electronic transitions within the conjugated pyrene aromatic system. The specific positions and intensities of these bands are influenced by the molecular structure and the solvent environment.
Quantitative Data
The absorption maxima (λmax) of this compound have been reported in the literature. The following table summarizes the key absorption peaks. Molar absorptivity (ε) values, which represent the intrinsic likelihood of a molecule to absorb light at a specific wavelength, are crucial for quantitative analysis. However, specific ε values for PTSA are not consistently reported across all studies and can be influenced by experimental conditions such as solvent, pH, and temperature.
| Absorption Maxima (λmax) | Solvent | Notes |
| 236 nm, 245 nm, 273 nm, 284 nm, 375 nm | Not specified | These values represent the major electronic transitions of the pyrene core.[1] |
| 374 nm | Water (H₂O) | This long-wavelength absorption band is often utilized for selective excitation in fluorescence applications.[2] |
| 285 nm, 378 nm | Water (H₂O) | The absorption peak at 285 nm is attributed to the π–π* transition of C=C bonds, while the absorption at 378 nm corresponds to the π–π* transition of the conjugated aromatic system. |
Experimental Protocol for UV-Vis Spectroscopic Analysis of this compound
The following protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of PTSA.
Materials and Equipment
-
This compound (tetrasodium salt)
-
Spectrophotometric grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of PTSA using an analytical balance.
-
Dissolve the weighed PTSA in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution. PTSA is highly soluble in water and other polar solvents.[3]
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare working solutions of desired concentrations (e.g., 1 µM to 50 µM). The optimal concentration will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Set the scan speed, slit width, and data interval as appropriate for the instrument and desired resolution.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the solvent used to prepare the PTSA solutions. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the PTSA working solution to be measured.
-
Fill the sample cuvette with the PTSA working solution.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Influence of Environmental Factors
Effect of pH
The fluorescence of this compound is reported to be relatively insensitive to pH changes. This suggests that the ground-state electronic structure, and therefore the UV-Vis absorption spectrum, is also likely to be stable over a wide pH range. The sulfonate groups on the pyrene core are strong acids and will remain deprotonated in most aqueous solutions, thus minimizing changes in the electronic structure of the chromophore with varying pH.[4] However, at extreme pH values, some minor shifts in the absorption spectrum may be observable. For many compounds, changes in pH can significantly alter the UV-visible spectrum, especially if the molecule can exist in protonated and deprotonated forms with different electronic structures.[5]
Effect of Solvent
The choice of solvent can influence the UV-Vis absorption spectrum of PTSA. The polarity of the solvent can affect the energy levels of the electronic states involved in the absorption process. In general, for π-π* transitions, an increase in solvent polarity can lead to a small bathochromic (red) shift in the absorption maxima. PTSA is soluble in a variety of polar solvents, including water, PBS, and DMSO.[1] When comparing spectra obtained in different solvents, it is important to consider these potential shifts.
Visualization of Electronic Transitions
The following diagram, generated using the DOT language, illustrates the relationship between the structure of this compound and its characteristic UV-Vis absorption bands.
Caption: Relationship between the this compound structure and its UV-Vis absorption bands.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 4. 6192-52-5 CAS | p-TOLUENE SULPHONIC ACID MONOHYDRATE | Acids-Organic | Article No. 06339 [lobachemie.com]
- 5. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescence Quantum Yield of Pyrenetetrasulfonic Acid in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a widely used fluorescent probe, in aqueous solutions. This document consolidates key data, outlines detailed experimental protocols for quantum yield determination, and presents visual representations of the underlying photophysical processes and experimental workflows.
Introduction to Pyrenetetrasulfonic Acid (PTSA)
1,3,6,8-pyrenetetrasulfonic acid, commonly known as PTSA or pyranine, is a highly water-soluble, anionic fluorescent dye derived from pyrene. Its strong blue fluorescence, high quantum yield, and sensitivity to the local chemical environment, particularly pH, make it an invaluable tool in various scientific disciplines, including cellular biology, analytical chemistry, and industrial tracing applications. The fluorescence of PTSA is characterized by an excitation maximum around 400-460 nm and an emission maximum at approximately 510 nm, depending on the protonation state of its hydroxyl group.
Fluorescence Quantum Yield of PTSA
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of PTSA in aqueous solution is notably high, but it is significantly influenced by several factors, most prominently the pH of the solution.
Quantitative Data Summary
The fluorescence quantum yield of PTSA in aqueous solution exhibits a strong dependence on pH. In basic solutions, where the hydroxyl group is deprotonated, the quantum yield is near unity. Conversely, in acidic conditions, the fluorescence is substantially quenched. The table below summarizes the reported fluorescence quantum yield of PTSA under various conditions.
| Parameter | Condition | Fluorescence Quantum Yield (Φ) | Reference |
| pH | Basic (0.01 M NaOH) | ~1.0 | [1] |
| Aqueous Solution | Up to 0.54 | [2] | |
| Aqueous Solution | 0.64 | ||
| Concentration | 57x10⁻⁴ mol/L | 0.98 | [3] |
| General | Aqueous Solution | High |
Factors Influencing the Fluorescence Quantum Yield of PTSA
The fluorescence emission of PTSA is sensitive to its molecular environment. Understanding the factors that modulate its quantum yield is crucial for its effective application.
Effect of pH
The most significant factor affecting the fluorescence of PTSA is the pH of the aqueous solution. PTSA is a photoacid, meaning its acidity changes upon photoexcitation. In the ground state, the pKa of the hydroxyl group is approximately 7.4.[2][4] In the excited state, the pKa drops to about 0.4.[2][4]
At pH values below its ground-state pKa, the hydroxyl group is protonated (ROH form). Upon excitation, this form can undergo excited-state proton transfer (ESPT) to the solvent, forming the deprotonated, excited species (RO⁻*), which then fluoresces.[2][4] However, at lower pH values, the fluorescence intensity decreases.[1] In alkaline solutions (pH > 8), PTSA exists predominantly in its deprotonated (phenolate) form (RO⁻), which is highly fluorescent, leading to a quantum yield approaching unity.[1] The relationship between pH and fluorescence intensity is often sigmoidal, with the inflection point corresponding to the pKa.
Effect of Temperature
The fluorescence quantum yield of many fluorophores is temperature-dependent. While specific quantitative data for the temperature dependence of PTSA's quantum yield is not extensively tabulated in the literature, it is a factor that should be controlled for in precise measurements. For some fluorophores, increasing temperature can lead to a decrease in quantum yield due to an increase in non-radiative decay pathways.
Effect of Concentration
At high concentrations, the fluorescence quantum yield of a fluorophore can decrease due to self-quenching or inner filter effects. Self-quenching occurs when an excited fluorophore is deactivated upon collision with a ground-state molecule of the same species. The inner filter effect is a phenomenon where the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution, which is more prevalent at high concentrations. To avoid these effects, fluorescence quantum yield measurements are typically performed on dilute solutions with an absorbance of less than 0.1 at the excitation wavelength.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard for the UV-visible region.
Materials and Instrumentation
-
Sample: 1,3,6,8-Pyrenetetrasulfonic acid (PTSA)
-
Standard: Quinine sulfate
-
Solvent: Deionized water for PTSA; 0.1 M sulfuric acid (H₂SO₄) or 0.1 M perchloric acid (HClO₄) for quinine sulfate
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ or 0.1 M HClO₄.
-
Prepare a stock solution of PTSA in deionized water. The pH of the PTSA solution should be adjusted and buffered if the pH dependence of the quantum yield is being investigated. For maximum quantum yield, the solution should be basic (e.g., buffered at pH 9-10).
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions of both the quinine sulfate standard and the PTSA sample. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions of the standard and the sample.
-
Determine the absorbance value at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength should ideally be used for both the standard and the sample. If different excitation wavelengths are used, a correction for the lamp intensity and detector response at each wavelength is necessary.
-
-
Fluorescence Measurements:
-
Using the fluorometer, record the fluorescence emission spectra of all working solutions of the standard and the sample.
-
The excitation and emission slit widths should be kept constant throughout all measurements.
-
Record the emission spectrum over a range that encompasses the entire fluorescence band of the compound.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be linear and pass through the origin.
-
Determine the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φ is approximately 0.54).
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. For dilute aqueous solutions, the refractive index is approximately 1.33.
-
Conclusion
The fluorescence quantum yield of this compound in aqueous solution is a critical parameter for its application as a fluorescent probe. Its high quantum yield, particularly in basic environments, and its strong pH dependence are key characteristics. Accurate determination of the quantum yield requires careful control of experimental conditions, including pH, temperature, and concentration. The relative method, using a well-characterized standard like quinine sulfate, provides a reliable means of quantifying this important photophysical property. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with PTSA.
References
An In-depth Technical Guide to Pyrenetetrasulfonic Acid: Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrenetetrasulfonic acid, with a particular focus on its tetrasodium (B8768297) salt, a fluorescent probe with applications in various scientific fields. This document covers its chemical and physical properties, detailed safety information and handling protocols, and insights into its use in experimental settings.
Chemical and Physical Properties
This compound and its salts are notable for their high fluorescence quantum yield and water solubility.[1][2] These characteristics make them valuable as fluorescent tracers and pH indicators.[2][3] The tetrasodium salt is a stable, non-toxic, and chemically robust compound, making it an ideal candidate for tracking in aqueous systems.[4]
| Property | Value | References |
| Molecular Formula | C₁₆H₆Na₄O₁₂S₄ | [5] |
| Molecular Weight | 610.43 g/mol (anhydrous basis) | [5] |
| Appearance | Yellow-green crystalline powder | [6] |
| Solubility | Highly soluble in water. | [2] |
| Fluorescence | Exhibits strong blue fluorescence under UV light. | [7] |
| Excitation Maximum (λex) | ~375 nm | [3] |
| Emission Maximum (λem) | ~404 nm in water | [3] |
Safety and Hazard Information
This compound tetrasodium salt is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
| Hazard Statement | GHS Classification | Precautionary Measures | References |
| Causes skin irritation | Skin Irrit. 2 | P264: Wash thoroughly after handling. P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. | [8][9] |
| Causes serious eye irritation | Eye Irrit. 2 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [8][9] |
| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [8][9] |
First Aid Measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10]
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[10]
-
After eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[10]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]
Handling and Storage
Proper handling and storage are essential to ensure the stability and safety of this compound.
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[10]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]
Experimental Protocols
While this compound itself is primarily used as a tracer, its derivative, 8-hydroxypyrene-1,3,6-trisulfonic acid (pyranine), is a well-established fluorescent probe for measuring intracellular pH, particularly within acidic organelles like endosomes and lysosomes.[11][12] The following protocol outlines a general method for monitoring endosomal/lysosomal pH using pyranine (B1669890).
Protocol: Monitoring Endosomal/Lysosomal pH using Pyranine
1. Cell Culture and Loading:
- Culture cells of interest (e.g., BALB/c-3T3 cells) on glass-bottom dishes suitable for fluorescence microscopy.[9]
- Prepare a stock solution of pyranine in a suitable buffer.
- Load the cells with pyranine. A common method is scrape-loading, where cells are gently scraped in the presence of the dye, allowing it to enter the cells.[9] Alternatively, for some cell types, endocytic uptake can be utilized by incubating the cells with a medium containing pyranine.[11]
2. In Situ Calibration:
- To accurately determine the intracellular pH, an in situ calibration is necessary.[9]
- Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 7.5).
- Treat the pyranine-loaded cells with a nigericin/high K+ solution in each calibration buffer. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.[9]
- Acquire fluorescence images at two excitation wavelengths (e.g., 465 nm and 405 nm) while keeping the emission wavelength constant (e.g., 510 nm). The ratio of the fluorescence intensities (465/405) is pH-dependent.[9]
- Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a standard curve.
3. Experimental Measurement:
- Wash the pyranine-loaded cells to remove any extracellular dye.
- Induce the experimental condition you wish to study (e.g., addition of a drug, change in extracellular pH).
- Acquire fluorescence images at the two excitation wavelengths as determined during calibration.
- Calculate the fluorescence ratio for individual organelles or regions of interest within the cells.
- Use the standard curve generated in the calibration step to convert the fluorescence ratios to intracellular pH values.
Visualizations
Experimental Workflow for Intracellular pH Measurement
Caption: Workflow for monitoring endosomal pH using the fluorescent probe pyranine.
Logical Relationship for Safe Handling
Caption: Key safety considerations for handling this compound.
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 3. Intracellular pH-dependent efflux of the fluorescent probe pyranine in the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate suitable for fluorescence, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1, 3, 6, 8-pyrene sulfonic acid tetrasodium fluorescent pigment synthesis and security ink production | Journal of Graphic Engineering and Design [jged.uns.ac.rs]
- 7. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrene based materials as fluorescent probes in chemical and biological fields | Semantic Scholar [semanticscholar.org]
- 9. Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytosis and intracellular fate of liposomes using pyranine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Pyrenetetrasulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of pyrenetetrasulfonic acid (PTSA) and its common salt forms. The information herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the compound's behavior under thermal stress. This document summarizes available data, outlines experimental methodologies for thermal analysis, and presents logical pathways for its decomposition.
Introduction
1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly fluorescent, water-soluble organic compound. Its unique photophysical properties have led to its use in various applications, including as a pH indicator, a tracer dye in industrial and biological systems, and in the formulation of drug delivery systems.[1][2][3] Understanding the thermal stability and decomposition characteristics of PTSA is critical for ensuring its efficacy, safety, and stability in diverse applications, particularly in manufacturing, storage, and in formulations that may undergo thermal processing.
This guide reviews the thermal behavior of both the acidic form of PTSA and its more commonly used tetrasodium (B8768297) salt.
Thermal Stability Profile
The thermal stability of this compound is significantly influenced by whether it is in its free acid form or as a salt. Generally, the salt form exhibits greater thermal stability.
This compound (Acid Form): The free acid form of PTSA is less stable at elevated temperatures. Decomposition is reported to begin at temperatures of 380°C or higher under atmospheric pressure.[1] The presence of acidic protons can catalyze the desulfonation process, which is a primary decomposition pathway for aromatic sulfonic acids. Studies on analogous aromatic sulfonic acids suggest that desulfonation can even commence at temperatures as low as 160°C.
This compound Tetrasodium Salt: The tetrasodium salt of PTSA is notably more stable under normal conditions and does not decompose over extended periods, with reports indicating stability for at least two years when stored at room temperature.[4][5] Under extreme temperatures, its decomposition pathway is initiated by the breakdown of the sulfonate groups.[4][6] A reported melting point for the tetrasodium salt is in the range of 102-104°C, though this may be associated with the loss of hydration water rather than the decomposition of the molecule itself.[7]
Thermal Decomposition Pathway
Under extreme thermal conditions, the decomposition of this compound and its salts proceeds through a multi-step process. The initial and primary decomposition event is the cleavage of the carbon-sulfur bonds, leading to desulfonation.
The proposed decomposition pathway is as follows:
-
Initial Desulfonation: The sulfonic acid or sulfonate groups are cleaved from the pyrene (B120774) core. In the case of the free acid, this is likely a protodesulfonation reaction, yielding pyrene and sulfuric acid.
-
Secondary Decomposition: The initial decomposition products, pyrene and sulfuric acid (or its byproducts), undergo further degradation at higher temperatures.
-
Final Products: The complete decomposition results in the formation of gaseous products, including carbon dioxide (CO₂), carbon monoxide (CO), and sulfur oxides (SOₓ).[1][4]
The following diagram illustrates the proposed thermal decomposition pathway for this compound.
Caption: Proposed thermal decomposition pathway of PTSA.
Quantitative Thermal Analysis Data
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely available in the literature, data from analogous polymeric sulfonic acids provide insight into the expected thermal behavior. The following tables summarize the expected weight loss stages based on these related compounds.
Table 1: Expected TGA Data for this compound (Acid Form)
| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |
| 70 - 150 | Variable | Loss of adsorbed water |
| 150 - 300 | Significant | Initial desulfonation and decomposition of sulfonic acid groups |
| > 300 | Continued | Decomposition of the pyrene core |
Note: This data is extrapolated from studies on poly(vinylsulfonic acid) and is intended to be illustrative.[8]
Table 2: Expected TGA Data for this compound Tetrasodium Salt
| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |
| < 200 | Minor | Loss of hydration water |
| 200 - 400 | Gradual | Onset of desulfonation |
| > 400 | Major | Decomposition of sulfonate groups and the pyrene core |
Note: This data is extrapolated from studies on the sodium salt of poly(vinylsulfonic acid) and is intended to be illustrative.[8]
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition of this compound, standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) protocols should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the decomposition temperatures and quantify mass loss at different stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the PTSA sample into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant mass loss events occur.
The following diagram outlines the experimental workflow for TGA.
Caption: Workflow for TGA analysis of PTSA.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the PTSA sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.
The following diagram illustrates the experimental workflow for DSC.
Caption: Workflow for DSC analysis of PTSA.
Conclusion
The thermal stability of this compound is a critical parameter for its application in various scientific and industrial fields. The tetrasodium salt of PTSA demonstrates superior thermal stability compared to its acidic form. The primary decomposition mechanism for both is desulfonation, followed by the degradation of the pyrene core at higher temperatures. While specific quantitative TGA and DSC data for PTSA are limited in public literature, analysis of analogous compounds provides a reliable framework for understanding its thermal behavior. For precise characterization, it is recommended to perform TGA and DSC analyses following the standardized protocols outlined in this guide. This will ensure the generation of accurate and reproducible data essential for formulation development, stability studies, and risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. pyxis-lab.com [pyxis-lab.com]
- 7. echemi.com [echemi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Pyrenetetrasulfonic Acid: A Comprehensive Technical Guide
This guide provides an in-depth overview of pyrenetetrasulfonic acid, a versatile fluorescent probe, with a focus on its chemical properties, applications, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in drug development and related fields.
Core Properties of this compound and its Tetrasodium (B8768297) Salt
This compound and its corresponding tetrasodium salt are crucial fluorescent molecules utilized in a variety of scientific applications. The key distinction lies in their chemical form, which influences their solubility and handling properties. The acid form is represented by the chemical formula C16H10O12S4, while the more commonly used tetrasodium salt has the formula C16H6Na4O12S4.[1][2]
| Property | 1,3,6,8-Pyrenetetrasulfonic Acid | 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt |
| CAS Number | 6528-53-6[1] | 59572-10-0[3][4][5][6][7] |
| Molecular Formula | C16H10O12S4[1] | C16H6Na4O12S4[2][6] (anhydrous) |
| Molecular Weight | 522.5 g/mol [1] | 610.43 g/mol [3][6] (anhydrous basis) |
| Synonyms | Pyrene-1,3,6,8-tetrasulphonic acid[1] | Tetrasodium 1,3,6,8-pyrenetetrasulfonate, HPTS[3] |
| Purity | Not specified in search results | ≥98%[3] |
| Form | Not specified in search results | Fine Crystalline Powder[4] |
| Color | Not specified in search results | Green[4] |
| Solubility | Not specified in search results | Soluble in water[4] |
Applications in Research and Development
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt, often referred to as HPTS, is widely recognized for its utility as a fluorescent probe and pH indicator.[3] Its applications span various fields:
-
Fluorescent Tracer: It is used as a fluorescent tracer in various systems.[4]
-
pH Indicator: Its fluorescence is sensitive to pH, making it a valuable tool for monitoring pH changes in biological and chemical systems.[3]
-
Lipase (B570770) Activity Assays: It can be employed as a substrate for measuring lipase activity.[4]
-
Wastewater Treatment Monitoring: The compound is utilized to monitor wastewater treatment processes.[4]
-
Materials Science: It finds applications in the fabrication of graphene-based nanoelectronic devices and in the study of polymer blends and gels.[4]
Experimental Protocol: Preparation of an Aqueous Solution
The following protocol outlines the general steps for preparing an aqueous solution of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt for experimental use.
Objective: To prepare a stock solution of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in an aqueous buffer.
Materials:
-
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Appropriate solvent (e.g., DMSO, if needed for initial dissolution)
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Direct Dissolution in Aqueous Buffer (Recommended Method):
-
Weigh the desired amount of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt crystalline solid.
-
Directly dissolve the solid in the desired volume of PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.
-
Gentle stirring may be required to facilitate dissolution.
-
It is recommended not to store the aqueous solution for more than one day.
-
-
Dissolution in an Organic Solvent (Alternative Method):
-
If a higher concentration stock solution is required, an initial dissolution in an organic solvent like DMSO can be performed. The solubility in DMSO is approximately 0.5 mg/mL.
-
Purge the solvent of choice with an inert gas before use.
-
Dissolve the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the organic solvent.
-
Make further dilutions of this stock solution into aqueous buffers or isotonic saline before performing biological experiments.
-
Crucially, ensure that the final concentration of the organic solvent is insignificant in the experimental setup, as it may have physiological effects at low concentrations.
-
Logical Workflow for Solution Preparation
The decision-making process for preparing a solution of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt can be visualized as follows:
Caption: Workflow for preparing this compound solution.
References
- 1. 1,3,6,8-Pyrenetetrasulfonic acid | C16H10O12S4 | CID 81017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrasodium 1,3,6,8-pyrenetetrasulfonate | C16H6Na4O12S4 | CID 101082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - CAS-Number 59572-10-0 - Order from Chemodex [chemodex.com]
Methodological & Application
Application Notes and Protocols for Pyrenetetrasulfonic Acid (PTSA) as a Fluorescent Tracer in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pyrenetetrasulfonic acid (PTSA), a highly effective fluorescent tracer, in various agricultural research applications. The detailed protocols herein are designed to assist in the accurate measurement of spray deposition, spray drift, and water movement in soil and plant systems.
Introduction to this compound (PTSA)
This compound, also known as 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, is a water-soluble, inert fluorescent dye with properties that make it an excellent tracer for agricultural applications.[1][2] Its key advantages include:
-
High Water Solubility: PTSA readily dissolves in water, making it easy to mix with agricultural spray solutions.[1]
-
Exceptional Stability: It exhibits good stability in solution and is not rapidly degraded by sunlight, a crucial factor for field experiments.[1][2]
-
High Detectability: Fluorometry can detect PTSA at very low concentrations, down to parts per billion (ppb), allowing for precise quantification.[1][3]
-
Low Toxicity: PTSA is considered non-toxic, making it safe for use in agricultural environments.[2][4]
-
Cost-Effective: It is an affordable option for large-scale agricultural studies.[1]
Key Applications in Agriculture
PTSA is a versatile tool for a range of agricultural research areas:
-
Spray Drift Analysis: Quantifying the off-target movement of agricultural sprays to assess and mitigate environmental impact.[2]
-
Pesticide Deposition Studies: Measuring the amount of pesticide deposited on target crops and other surfaces to optimize application techniques.[1][5]
-
Water Tracing: Monitoring the movement of water in soil and uptake by plants, providing insights into irrigation efficiency and nutrient transport.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of PTSA in agricultural tracer studies.
Table 1: PTSA Concentration and Detection
| Parameter | Value | Reference |
| Typical Concentration in Spray Solution | 0.6 mg/mL to 6 mg/mL | [1][2] |
| Detection Limit (Fluorometry) | As low as 0.1 ppb | [1] |
| Excitation Wavelength | 375 nm | [1] |
| Emission Wavelength | 405 nm | [1] |
Table 2: Photodegradation of PTSA in Sunlight
| Exposure Time | Degradation (Water Solution) | Degradation (with Adjuvants) | Reference |
| 20 minutes | < 5-6% | ~6.8% | [1] |
| 60 minutes | < 15-20% | ~20.4% | [1] |
Table 3: Recovery of PTSA from Various Surfaces
| Surface | Recovery Solvent | Average Recovery Rate | Reference |
| Mylar Cards | 10% Isopropyl Alcohol | >95% | [1] |
| Corn | 10% Isopropyl Alcohol | ~80% | [1] |
| Cotton | 10% Isopropyl Alcohol | ~80% | [1] |
| Soybean | 10% Isopropyl Alcohol | ~80% | [1] |
| Tomato | 10% Isopropyl Alcohol (with soaking) | 82.8% | [1] |
| Pepper | 10% Isopropyl Alcohol (with soaking) | 63.2% | [1] |
Experimental Protocols
The following are detailed protocols for the primary applications of PTSA in agriculture.
Protocol for Spray Drift and Deposition Analysis
This protocol outlines the steps for using PTSA to quantify spray drift and deposition on target and non-target surfaces.
4.1.1. Materials
-
This compound (PTSA) powder
-
Distilled water
-
Isopropyl alcohol
-
Spray application equipment
-
Sample collectors (e.g., Mylar cards, filter paper, plant leaves)
-
Sample bags (e.g., resealable plastic bags)
-
Pipettes and volumetric flasks
-
Fluorometer
4.1.2. Procedure
-
Preparation of PTSA Stock Solution:
-
Accurately weigh a known amount of PTSA powder.
-
Dissolve the PTSA in a known volume of distilled water to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Spray Solution:
-
In a larger container, prepare the desired agricultural spray mixture (e.g., pesticide, herbicide with adjuvants).
-
Add a calculated volume of the PTSA stock solution to the spray mixture to achieve the target tracer concentration (e.g., 0.6 g PTSA per liter of spray solution).[1] Mix thoroughly.
-
-
Experimental Setup:
-
Place sample collectors at various distances and heights downwind from the spray application area to measure drift.
-
Place sample collectors on the target crop to measure deposition.
-
Collect pre-spray background samples from each type of collector to account for any existing fluorescence.
-
-
Spray Application:
-
Perform the spray application according to the experimental design, ensuring consistent speed, pressure, and nozzle height.
-
-
Sample Collection:
-
Sample Extraction:
-
To each sample bag, add a precise volume of extraction solvent (10% isopropyl alcohol in distilled water is recommended for optimal recovery).[1]
-
Seal the bag and agitate for a consistent period (e.g., 30-60 seconds) to wash the PTSA from the collector surface. For some plant surfaces like tomato and pepper, a longer soaking time may improve recovery.[1]
-
-
Fluorescence Measurement:
-
Allow any particulate matter in the extract to settle.
-
Carefully transfer an aliquot of the supernatant to a cuvette.
-
Measure the fluorescence using a fluorometer set to the appropriate excitation (e.g., 375 nm) and emission (e.g., 405 nm) wavelengths.[1]
-
-
Data Analysis:
-
Create a calibration curve by preparing a series of standard solutions with known PTSA concentrations and measuring their fluorescence.
-
Use the calibration curve to convert the fluorescence readings of the experimental samples into PTSA concentrations.
-
Calculate the amount of PTSA deposited on each collector and express the results as mass per unit area (e.g., µg/cm²).
-
Protocol for Soil Water Tracing
This protocol describes the use of PTSA to trace the movement of water through the soil profile.
4.2.1. Materials
-
This compound (PTSA) powder
-
Water for irrigation
-
Soil sampling equipment (e.g., soil corer, auger)
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Fluorometer
4.2.2. Procedure
-
Preparation of Tracer Solution:
-
Dissolve a known amount of PTSA in a known volume of irrigation water to achieve a desired concentration. The concentration will depend on the soil type and desired detection depth.
-
-
Application of Tracer:
-
Apply the PTSA-laced water evenly to the soil surface of the experimental plot. The application method should mimic the irrigation practice being studied (e.g., drip, furrow, sprinkler).
-
-
Soil Sampling:
-
At predetermined time intervals after application, collect soil samples at various depths and locations within the plot using a soil corer or auger.
-
-
Extraction of Soil Water:
-
Place a known weight of the soil sample into a centrifuge tube.
-
Centrifuge the soil sample at a high speed to separate the soil water (pore water) from the soil particles.
-
-
Sample Preparation and Measurement:
-
Carefully collect the supernatant (soil water).
-
Filter the soil water extract through a 0.45 µm syringe filter to remove any suspended particles that could interfere with fluorescence measurements.
-
Measure the fluorescence of the filtered soil water using a fluorometer.
-
-
Data Analysis:
-
Use a calibration curve to determine the concentration of PTSA in the soil water samples.
-
Map the PTSA concentrations at different depths and locations to visualize the pattern of water movement through the soil.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described applications.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]
- 4. Fluorescent Tracer Technique | Pacific Northwest Agricultural Safety and Health Center [deohs.washington.edu]
- 5. alpha-measure.com [alpha-measure.com]
Application Notes and Protocols for Spray Drift Analysis Using Pyrenetetrasulfonic Acid (PTSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenetetrasulfonic acid (PTSA), also known as 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, is a highly water-soluble, non-toxic fluorescent tracer dye increasingly utilized in agricultural and environmental research to quantify spray drift and deposition.[1] Its strong fluorescence, stability in solution, and relatively low degradation under sunlight make it an excellent candidate for tracking the off-target movement of sprayed solutions.[2][3][4] These application notes provide a comprehensive protocol for the use of PTSA in spray drift analysis, from experimental design to data interpretation.
Key Properties of PTSA for Spray Drift Analysis
PTSA offers several advantages as a fluorescent tracer:
-
High Water Solubility: Readily dissolves in water-based spray solutions.[2][3]
-
Excellent Recoverability: Can be effectively recovered from various surfaces, including plant foliage and artificial collectors.[2][3][4]
-
Good Photostability: Exhibits moderate degradation when exposed to sunlight, with less than 5-6% degradation in the first 20 minutes and less than 15-20% after an hour.[2][3][4]
-
High Stability in Solution: PTSA solutions are stable with no significant degradation observed after one week.[2][3][4]
-
Low Toxicity: Considered safe for use in agricultural research settings.[1]
-
Cost-Effective: It is a readily available and affordable option for tracer studies.[2]
Experimental Protocol: Spray Drift Analysis using PTSA
This protocol outlines the key steps for conducting a spray drift analysis study using PTSA as a fluorescent tracer.
Materials and Equipment
-
This compound (PTSA)
-
Spraying Equipment: Calibrated agricultural sprayer (e.g., boom sprayer, unmanned aerial vehicle).
-
Spray Collectors: Artificial surfaces (e.g., Mylar sheets, filter paper, petri dishes) or plant leaf samples.
-
Weather Monitoring Station: To record wind speed, wind direction, temperature, and relative humidity.
-
Fluorometer: For quantifying the fluorescence of PTSA.
-
Sample Collection Vials/Bags
-
Solvents: 10% isopropyl alcohol solution for sample extraction.[2][3][4]
-
Standard Laboratory Glassware and Pipettes
-
Personal Protective Equipment (PPE)
Experimental Design and Setup
-
Site Selection: Choose a test site with minimal obstructions and uniform terrain.
-
Collector Placement: Arrange spray collectors at predetermined distances downwind from the spray application path. The number and spacing of collectors will depend on the specific objectives of the study.
-
Weather Monitoring: Set up a weather station to continuously record meteorological data throughout the experiment.
-
Control Samples: Collect background samples from collectors that are not exposed to the spray to determine baseline fluorescence.
Preparation of Spray Solution
-
Prepare the desired spray solution (e.g., water, pesticide mixture) in a calibrated tank.
-
Add a known concentration of PTSA to the spray tank and mix thoroughly. A typical concentration is 1 gram of PTSA per liter of spray solution.[1]
Spray Application
-
Conduct the spray application according to the experimental design, ensuring consistent sprayer speed, height, and pressure.
-
Record all application parameters, including start and end times.
-
Monitor and record weather conditions throughout the application.
Sample Collection and Handling
-
Allow a sufficient time for spray droplets to deposit on the collectors before retrieval.
-
Carefully collect each sample and place it in a labeled, light-protected container (e.g., amber vial or dark bag) to minimize photodegradation.
-
Transport samples to the laboratory for analysis as soon as possible.
Sample Extraction and Analysis
-
Extraction:
-
Fluorometric Analysis:
-
Calibrate the fluorometer using a series of PTSA standard solutions of known concentrations.
-
Measure the fluorescence of the extracted samples.
-
Use the calibration curve to determine the concentration of PTSA in each sample.
-
Data Analysis and Interpretation
-
Calculate the amount of PTSA deposited on each collector based on the measured concentration and the volume of the extraction solvent.
-
Express the deposition as a quantity per unit area (e.g., µg/cm²).
-
Correlate the deposition data with the downwind distance from the spray path and the meteorological conditions during the application.
-
Analyze the data to determine the extent of spray drift and the factors influencing it.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of PTSA in spray drift analysis, compiled from various studies.
| Parameter | Value | Source |
| Recovery Solvent | 10% Isopropyl Alcohol | [2][3][4] |
| Sunlight Degradation (20 min) | < 5-6% | [2][3][4] |
| Sunlight Degradation (1 hour) | < 15-20% | [2][3][4] |
| Solution Stability (1 week) | No significant degradation | [2][3][4] |
| Average Recovery from Plants | ~80% | [2][3][4] |
| Recovery from Geranium | 90.6% | [2] |
| Recovery from Tomato | 72.1% | [2] |
| Recovery from Squash | 78.7% | [2] |
| Recovery from Eggplant | 81.6% | [2] |
| Recovery from Jalapeño Pepper | 59.4% | [2] |
| Recovery from Blackberry | 84.3% | [2] |
| Recovery from Ixora | 84.5% | [2] |
Experimental Workflow Diagram
Caption: Workflow for spray drift analysis using PTSA fluorescent tracer.
Signaling Pathway Diagram (Logical Relationship)
Caption: Factors influencing spray drift and its quantification using PTSA.
References
Application Notes and Protocols: Pyrenetetrasulfonic Acid as a pH Indicator in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyrenetetrasulfonic acid (PTSA), also known as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) or pyranine (B1669890), is a highly versatile and widely used fluorescent pH indicator for biological systems. Its utility stems from its favorable photophysical properties, including a pKa value near physiological pH, high water solubility, and ratiometric sensing capabilities, which allow for accurate and quantitative pH measurements independent of dye concentration.[1][2]
Advantages:
-
Physiological pKa: With a ground-state pKa of approximately 7.4, pyranine is ideally suited for monitoring pH changes within the physiological range of most biological systems.[1][2][3]
-
Ratiometric Measurement: The excitation spectrum of pyranine is pH-sensitive, with two excitation maxima that exhibit opposing changes in fluorescence intensity as a function of pH.[4] The ratio of fluorescence intensities at these two wavelengths provides a quantitative measure of pH that is independent of probe concentration, path length, and instrumental factors.[1][2]
-
High Water Solubility: The presence of sulfonate groups renders pyranine highly water-soluble and generally membrane-impermeable, ensuring its retention within the desired aqueous compartment, such as the cytoplasm or specific organelles, once introduced.[1][2]
-
Photostability and Low Phototoxicity: Compared to other fluorescent pH indicators like BCECF, pyranine exhibits greater photostability and lower phototoxicity under repeated illumination, making it more suitable for long-term imaging experiments.[5]
-
Visible Light Excitation and Emission: Pyranine can be excited by visible light, which is less damaging to biological samples than UV excitation, and its emission is in the green region of the spectrum, which is readily detectable with standard fluorescence microscopy equipment.[1][2]
Limitations:
-
Membrane Impermeability: While advantageous for dye retention, the high negative charge of pyranine prevents its passive diffusion across cell membranes.[5] Therefore, specific loading techniques are required to introduce it into the cytoplasm.
-
Potential for Environmental Sensitivity: The pKa of pyranine can be influenced by the local environment, such as ionic strength and protein interactions, which may necessitate in situ calibration for accurate pH measurements.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Ground-State pKa | ~7.4 | [1][2][3] |
| Excited-State pKa | ~0.4 | [1][2][3] |
| pH-Sensitive Excitation Peak (Protonated form) | ~405 nm | [4] |
| pH-Sensitive Excitation Peak (Deprotonated form) | ~450-465 nm | [4][6] |
| Isosbestic Point (Excitation) | ~415 nm | [4] |
| Emission Peak | ~510 nm | [1][6] |
| Effective pH Range | 5.5 - 8.5 | [1][2] |
| In Situ pKa (BALB/c-3T3 cells) | 7.82 | [4] |
| In Vitro pKa | 7.68 | [4] |
Experimental Protocols
Protocol 1: Intracellular Loading of Pyranine using Scrape-Loading
This protocol is adapted from the methodology described for loading pyranine into BALB/c-3T3 cells.[4]
Materials:
-
Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Rubber policeman or cell scraper
-
Cultured cells grown to confluence on a culture dish
Procedure:
-
Prepare a stock solution of pyranine in PBS (e.g., 10 mM).
-
Wash the confluent monolayer of cells twice with ice-cold PBS.
-
Remove the PBS and add a small volume of the pyranine solution to the dish, just enough to cover the cell monolayer.
-
Gently scrape the cells from the dish surface using a sterile rubber policeman.
-
Incubate the cell suspension with the pyranine solution on ice for 5-10 minutes.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant containing the extracellular pyranine.
-
Resuspend the cell pellet in fresh, ice-cold PBS and centrifuge again.
-
Repeat the washing step (step 8) two more times to ensure complete removal of extracellular dye.
-
Resuspend the final cell pellet in the desired experimental buffer or culture medium for immediate use in fluorescence measurements.
Protocol 2: Ratiometric Measurement of Intracellular pH
Instrumentation:
-
A fluorescence microscope or plate reader equipped with dual-excitation capabilities and an emission detector.
-
Excitation filters for ~405 nm and ~460 nm.
-
An emission filter for ~510 nm.
Procedure:
-
Load the cells with pyranine using an appropriate method (e.g., Protocol 1).
-
Place the cells in a suitable imaging chamber or microplate.
-
Sequentially excite the cells at ~405 nm and ~460 nm while collecting the fluorescence emission at ~510 nm for each excitation wavelength.
-
Record the fluorescence intensities (I460 and I405).
-
Calculate the ratio of the fluorescence intensities (Ratio = I460 / I405).
-
Convert the fluorescence ratio to a pH value using a calibration curve (see Protocol 3).
Protocol 3: In Situ pH Calibration using Nigericin (B1684572)
This protocol is based on the principle of equilibrating the intracellular and extracellular pH using a protonophore in a high-potassium buffer.[4]
Materials:
-
Pyranine-loaded cells
-
High-potassium calibration buffers with a range of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). A typical buffer composition is 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 20 mM HEPES, adjusted to the desired pH.
-
Nigericin stock solution (e.g., 10 mM in ethanol).
Procedure:
-
Prepare a series of high-potassium calibration buffers with different pH values.
-
Aliquot the pyranine-loaded cells into separate samples for each calibration point.
-
Resuspend the cells in the first high-potassium calibration buffer (e.g., pH 6.0).
-
Add nigericin to a final concentration of 10 µM to equilibrate the intracellular and extracellular pH.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Measure the fluorescence intensity ratio (I460 / I405) as described in Protocol 2.
-
Repeat steps 3-6 for each of the remaining calibration buffers.
-
Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers.
-
Fit the data to a sigmoidal curve to generate a calibration curve that can be used to convert experimental ratios to intracellular pH values.
Visualizations
Caption: pH-dependent equilibrium and fluorescence of pyranine.
References
- 1. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Intracellular pH Measurement Using Pyranine
References
- 1. Pyranine-Modified Amphiphilic Polymer Conetworks as Fluorescent Ratiometric pH Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kochcolor.com [kochcolor.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Preparation of Pyrenetetrasulfonic Acid-Doped Silica Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorescent silica (B1680970) nanoparticles (SiNPs) have garnered significant attention in various fields, including bioimaging, sensing, and drug delivery, due to their high photostability, low cytotoxicity, and tunable surface chemistry. Doping these nanoparticles with fluorophores like 1,3,6,8-pyrenetetrasulfonic acid (PTSA) enhances their utility by combining the bright fluorescence of the dye with the stable and biocompatible silica matrix. The silica shell effectively shields the dye from environmental quenchers and prevents photobleaching, leading to more robust and reliable fluorescent probes.[1]
This document provides detailed protocols for the synthesis of pyrenetetrasulfonic acid-doped silica nanoparticles (PTSA-SiNPs) via the reverse microemulsion method. This method is particularly effective for encapsulating water-soluble anionic dyes like PTSA.[2][3][4] Additionally, a modified Stöber method for doping silica particles with the hydrophobic pyrene (B120774) molecule is presented for broader context and application.
Applications:
-
Fluorescent Inks: PTSA-SiNPs can be used to formulate water-based fluorescent anti-counterfeit inks with desirable heat stability and photostability.[2][3][5]
-
Chemical Sensing: Pyrene-functionalized silica nanoparticles have been developed as chemosensors for detecting heavy metal ions like mercury (Hg2+) in aqueous samples.[6] They have also been used for the trace detection of explosives like trinitrotoluene (TNT).[7][8]
-
Bioimaging: The high fluorescence stability of dye-doped silica nanoparticles makes them excellent candidates for long-term bioimaging applications.[1][9]
-
Drug Delivery: The porous structure and modifiable surface of silica nanoparticles allow for their use as nanocarriers for targeted drug delivery.[9][10]
Experimental Protocols
Protocol 1: Synthesis of PTSA-Doped Silica Nanoparticles via Reverse Microemulsion
This method utilizes a cationic polyelectrolyte as a bridge to encapsulate the anionic PTSA dye within the silica matrix during a reverse microemulsion polymerization.[2][4]
Materials:
-
1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA)
-
Poly(dimethyl diallyl ammonium (B1175870) chloride) (PDADMAC), 2 mg/mL aqueous solution
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonium hydroxide (B78521) (25%)
-
Cyclohexane
-
Triton X-100
-
n-hexanol
-
Deionized water
Procedure:
-
Preparation of PTSA/PDADMAC Complex:
-
Prepare a 2 mg/mL aqueous solution of PDADMAC.
-
Weigh a specific amount of PTSA and disperse it into the PDADMAC solution. A common ratio is n(anion):n(cation) = 0.53:1.[2]
-
Stir the solution until the PTSA is completely dissolved, forming the PTSA/PDADMAC complex solution.
-
-
Formation of Reverse Microemulsion:
-
In a separate flask, prepare the reverse microemulsion system by mixing cyclohexane, Triton X-100, and n-hexanol.
-
Add the PTSA/PDADMAC complex solution to the microemulsion system and stir vigorously to form a stable water-in-oil emulsion.
-
Add ammonium hydroxide to the mixture to act as a catalyst.
-
-
Silica Shell Formation:
-
Add TEOS dropwise to the stirring microemulsion. TEOS will hydrolyze and condense at the water-oil interface of the micelles.
-
Allow the reaction to proceed for 24 hours at room temperature under continuous stirring to ensure the complete formation of silica nanoparticles encapsulating the PTSA/PDADMAC complex.
-
-
Purification of Nanoparticles:
-
Break the emulsion by adding an excess of ethanol or acetone.
-
Collect the precipitated PTSA-SiNPs by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove the surfactant, unreacted precursors, and non-encapsulated dye.
-
Dry the purified PTSA-SiNPs in an oven or under vacuum.
-
Characterization: The resulting nanoparticles can be characterized by Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for size and morphology, UV-visible spectroscopy for absorption properties, and fluorescence spectroscopy for emission properties.[4]
Protocol 2: Synthesis of Pyrene-Doped Silica Nanoparticles via Modified Stöber Method
This one-step method is suitable for incorporating hydrophobic pyrene into silica particles with the assistance of micelles from the surfactant cetyltrimethylammonium bromide (CTAB).[11][12]
Materials:
-
Pyrene
-
Cetyltrimethylammonium bromide (CTAB)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (25%)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Reaction Mixture:
-
In a suitable flask, prepare a mixture of ethanol and deionized water. The volume ratio of ethanol/water is a critical parameter for controlling dye incorporation efficiency.[11]
-
Add a specific volume of a pyrene stock solution (e.g., 1x10⁻³ M in ethanol) and a CTAB aqueous solution (e.g., 1x10⁻² M) to the ethanol/water mixture.[11]
-
Add aqueous ammonia (B1221849) to the solution under magnetic stirring. The concentration of ammonia will influence the final particle size.[11]
-
-
Initiation of Polymerization:
-
Add freshly distilled TEOS to the reaction mixture while stirring.
-
Continue stirring the mixture at room temperature for a set period (e.g., 12-24 hours) to allow for the hydrolysis and condensation of TEOS, forming the pyrene-doped silica particles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and water to remove CTAB and any unencapsulated pyrene.
-
Resuspend the purified nanoparticles in the desired solvent (e.g., water or ethanol).
-
Data Presentation
The properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Method | Reagents/Conditions | Result | Reference |
| Particle Size | Modified Stöber | Ammonia concentration: 0.06 M to 1.20 M | 150 nm to 550 nm | [11] |
| Particle Size | One-pot (CTAB) | Not specified | ~75 nm | [7][8] |
| Dye Incorporation | Modified Stöber | Pyrene concentration: 20–200 µM; Optimized ethanol/water ratio | ~90% efficiency | [11][12] |
| Fluorescence | Modified Stöber | Low pyrene concentration | Monomer emission (violet) | [11] |
| Fluorescence | Modified Stöber | High pyrene concentration | Excimer emission (green, ~475 nm) | [7][11] |
| Fluorescence Lifetime | Modified Stöber | Pyrene monomer emission at 384 nm; concentration increased from 20 to 200 µM | Decreased from 179.5 ns to 109.0 ns | [11] |
| Sensing Limit | Functionalized SiNPs | Mercury (Hg²⁺) detection | 10 ppb | [6] |
| Sensing Limit | Mesostructured SiNPs | Trinitrotoluene (TNT) detection | 12 nM | [7][8] |
Visualized Workflows
The following diagrams illustrate the synthesis processes described in the protocols.
Caption: Workflow for PTSA-doped silica nanoparticle synthesis via reverse microemulsion.
Caption: Workflow for pyrene-doped silica particle synthesis via modified Stöber method.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanoconfinement of pyrene in mesostructured silica nanoparticles for trace detection of TNT in the aqueous phase [repository.bilkent.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Leak Detection in Industrial Water Systems Using Pyrenetetrasulfonic Acid (PTSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenetetrasulfonic acid (PTSA), also known as 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, is a highly fluorescent and water-soluble tracer dye.[1][2] Its robust fluorescence signal, which can be detected at parts-per-billion (ppb) levels, makes it an ideal candidate for leak detection in various industrial water systems, including cooling towers, closed-loop systems, and heat exchangers.[3][4] PTSA is chemically stable, relatively non-toxic, and its fluorescence is stable over a range of temperatures, making it a reliable tool for real-time analysis.[5][6] These application notes provide detailed protocols for the preparation of PTSA solutions, dosing of industrial water systems, and the detection and quantification of leaks using fluorometry.
Principle of Leak Detection with PTSA
The fundamental principle behind using PTSA for leak detection lies in its intense fluorescence. A known concentration of PTSA is introduced into a closed or circulating water system. Water samples are then collected from various points within and around the system. The presence of fluorescence in samples taken from outside the primary circulation path indicates a leak. The concentration of PTSA in the leaking water can also be used to estimate the magnitude of the leak. The fluorescence of PTSA is excited by ultraviolet (UV) light and emits light at a longer wavelength, which is then detected by a fluorometer.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of PTSA in leak detection applications.
Table 1: Physicochemical Properties of this compound (PTSA)
| Property | Value | References |
| CAS Number | 59572-10-0 | [1] |
| Molecular Formula | C₁₆H₆Na₄O₁₂S₄ | [1] |
| Molecular Weight | 610.43 g/mol | [3] |
| Excitation Wavelength (λex) | ~365 nm | [7] |
| Emission Wavelength (λem) | ~400 - 500 nm | [5][8] |
| Solubility | Highly soluble in water | [6] |
| Appearance | Yellow-green powder or light yellow liquid | [1] |
Table 2: Typical Dosing and Detection Parameters for PTSA in Industrial Water Systems
| Parameter | Value/Range | References |
| Typical Dosing Concentration | 100 - 400 ppb | [9] |
| Practical Lower Detection Limit | ~30 ppb (in systems with background fluorescence) | [7] |
| Fluorometer Detection Limit | < 1 ppb | [8][10] |
| Linear Detection Range | 0 - 650 ppb (instrument dependent) | [2][8] |
Experimental Protocols
Protocol for Preparation of PTSA Stock Solution and Calibration Standards
This protocol describes the preparation of a concentrated stock solution from solid PTSA and subsequent serial dilutions to create calibration standards for fluorometer calibration.
Materials:
-
This compound (PTSA), solid (≥98% purity)
-
Deionized (DI) water or ultrapure water
-
Class A volumetric flasks (100 mL, 1000 mL)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Amber glass or opaque storage bottles
Procedure:
-
Preparation of 100 ppm (100,000 ppb) PTSA Stock Solution: a. Accurately weigh 0.100 g of solid PTSA on an analytical balance. Note that solid PTSA is hygroscopic and should be handled accordingly.[7] b. Quantitatively transfer the weighed PTSA to a 1000 mL volumetric flask. c. Add approximately 800 mL of DI water to the flask and swirl gently to dissolve the PTSA completely. d. Once dissolved, bring the volume up to the 1000 mL mark with DI water. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Transfer the stock solution to a labeled amber glass or opaque bottle and store it in a cool, dark place. This stock solution has a concentration of 100 mg/L or 100 ppm.
-
Preparation of Calibration Standards: a. Label five 100 mL volumetric flasks as 100 ppb, 200 ppb, 300 ppb, 400 ppb, and 500 ppb. b. Prepare a 1 ppm (1000 ppb) intermediate stock solution by pipetting 1 mL of the 100 ppm stock solution into a 100 mL volumetric flask and diluting to the mark with DI water. c. Use the 1 ppm intermediate stock solution to prepare the calibration standards as follows:
- 100 ppb: Pipette 10 mL of the 1 ppm intermediate stock into the "100 ppb" flask and dilute to 100 mL with DI water.
- 200 ppb: Pipette 20 mL of the 1 ppm intermediate stock into the "200 ppb" flask and dilute to 100 mL with DI water.
- 300 ppb: Pipette 30 mL of the 1 ppm intermediate stock into the "300 ppb" flask and dilute to 100 mL with DI water.
- 400 ppb: Pipette 40 mL of the 1 ppm intermediate stock into the "400 ppb" flask and dilute to 100 mL with DI water.
- 500 ppb: Pipette 50 mL of the 1 ppm intermediate stock into the "500 ppb" flask and dilute to 100 mL with DI water. d. A "blank" standard should be prepared using only DI water.
Protocol for Fluorometer Calibration
Materials:
-
Fluorometer with appropriate filters for PTSA (Excitation: ~365 nm, Emission: ~410 nm)
-
Cuvettes
-
Prepared calibration standards (0, 100, 200, 300, 400, 500 ppb)
Procedure:
-
Turn on the fluorometer and allow it to warm up according to the manufacturer's instructions.
-
Set the excitation and emission wavelengths appropriate for PTSA.
-
Using the "blank" standard (DI water), zero the fluorometer.
-
Measure the fluorescence intensity of each calibration standard, starting from the lowest concentration.
-
Rinse the cuvette with the next standard before filling to minimize cross-contamination.
-
Record the fluorescence intensity for each standard.
-
Plot a calibration curve of fluorescence intensity versus PTSA concentration (in ppb). The curve should be linear in the expected working range.
-
Determine the coefficient of determination (R²) to assess the linearity of the calibration. An R² value > 0.99 is desirable.
Protocol for Dosing an Industrial Water System with PTSA
This protocol outlines the steps to introduce PTSA into an industrial water system for leak detection.
Materials:
-
PTSA stock solution (e.g., 100 ppm)
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Dosing pump or means of injection into the system
Procedure:
-
System Volume Estimation:
-
Estimate the total volume of the water system. This can be done using engineering drawings, system specifications, or by using a tracer dilution method with a known quantity of a tracer. For closed-loop systems, an estimate can sometimes be made based on the system's kW rating or the expansion tank volume.[11][12]
-
-
Dosage Calculation:
-
Determine the target PTSA concentration (e.g., 200 ppb).
-
Calculate the required volume of the PTSA stock solution using the following formula:
-
Volume of Stock (L) = (Target Concentration (ppb) × System Volume (L)) / Stock Concentration (ppb)
-
Example: For a 10,000 L system and a target concentration of 200 ppb using a 100 ppm (100,000 ppb) stock solution:
-
Volume of Stock (L) = (200 ppb × 10,000 L) / 100,000 ppb = 20 L
-
-
-
-
Injection:
-
Inject the calculated volume of the PTSA stock solution into a point of high circulation in the system, such as the cooling tower basin or the main circulation line, to ensure rapid and uniform mixing.
-
Allow the system to circulate for a sufficient period to ensure complete mixing. The time required will depend on the system volume and circulation rate.
-
Protocol for Leak Detection and Sample Analysis
Materials:
-
Calibrated fluorometer
-
Cuvettes
-
Sterile sample collection bottles
-
DI water for rinsing
Procedure:
-
Baseline Sampling: Before introducing the PTSA, collect water samples from the main system and from areas where leaks are suspected. Analyze these samples with the fluorometer to establish a baseline fluorescence reading.
-
Post-Dosing Sampling:
-
After the PTSA has been dosed and has had sufficient time to circulate, begin collecting samples.
-
Collect a sample from the main circulating water to confirm the target PTSA concentration has been reached.
-
Systematically collect samples from areas where leaks are suspected (e.g., puddles near equipment, discharge points, surrounding soil).
-
-
Sample Handling and Analysis:
-
Label all sample bottles clearly with the location, date, and time of collection.[13]
-
Analyze the samples as soon as possible after collection. If storage is necessary, keep the samples in a cool, dark place.
-
Before analysis, allow samples to reach the ambient temperature of the calibration standards.
-
If samples are turbid, they should be filtered through a 0.45 µm syringe filter before analysis, as turbidity can interfere with fluorescence measurements.[14]
-
Measure the fluorescence of each sample using the calibrated fluorometer.
-
Use the calibration curve to determine the PTSA concentration in each sample.
-
-
Data Interpretation:
-
A significant increase in PTSA concentration in a sample from outside the primary system, compared to the baseline, confirms a leak at that location.
-
The concentration of PTSA in the leak can be used in conjunction with flow rate estimates to quantify the leak rate.
-
Potential Interferences and Mitigation
Table 3: Common Interferences in PTSA Fluorometry and Mitigation Strategies
| Interference | Description | Mitigation Strategy | References | | :--- | :--- | :--- | | Turbidity | Suspended particles scatter the excitation and emission light, leading to inaccurate readings. | Filter samples through a 0.45 µm filter before analysis. Some advanced fluorometers have built-in turbidity correction. |[14][15] | | Color | Colored compounds in the water can absorb the excitation or emission light, reducing the fluorescence signal. | Use a fluorometer with automatic color compensation. For highly colored water, dilution may be necessary. |[7] | | Chemical Quenching | Certain chemicals, such as quaternary amines and cationic polymers, can reduce or eliminate the PTSA fluorescence signal. | Be aware of the chemical additives in the system. If quenching is suspected, temporarily disable PTSA-based control during the addition of these chemicals. |[7] | | Background Fluorescence | Some makeup water sources may contain naturally fluorescent compounds that can interfere with PTSA detection. | Establish a baseline fluorescence level before dosing with PTSA and subtract this from subsequent readings. |[7] | | High Nitrite (B80452) Levels | In closed-loop systems, high concentrations of nitrite (>500 ppm) can absorb the excitation wavelength of PTSA. | Use a fluorometer with a short path-length cell and compensation for absorption loss. |[7] |
Visualizations
Caption: Experimental workflow for leak detection using PTSA.
Caption: Principle of fluorescence for PTSA detection.
References
- 1. epa.gov [epa.gov]
- 2. solinst.com [solinst.com]
- 3. MyHach - Customer Service [support.hach.com]
- 4. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 5. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 6. alpha-measure.com [alpha-measure.com]
- 7. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]
- 8. alpha-measure.com [alpha-measure.com]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. Water Tracer Detection Using Handheld Fluorometer- High View Innovation [hviglobal.com]
- 11. How To Determine System Volume - Chardon Labs [chardonlabs.com]
- 12. bvwater.co.uk [bvwater.co.uk]
- 13. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. galgo.co.uk [galgo.co.uk]
- 15. news-medical.net [news-medical.net]
Application Notes and Protocols for HPLC Analysis of Pyrenetetrasulfonic Acid
Introduction
1,3,6,8-Pyrenetetrasulfonic acid (PTSA), a highly water-soluble and fluorescent compound, is widely utilized as a tracer dye in various industrial applications, including water treatment systems, and as a fluorescent probe in biomedical research. Accurate and reliable quantification of PTSA is crucial for monitoring its concentration and ensuring optimal performance in these applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of PTSA. This document provides a detailed protocol for the determination of PTSA using reverse-phase HPLC with fluorescence detection.
Experimental Protocols
This section outlines the detailed methodology for the analysis of pyrenetetrasulfonic acid by HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a fluorescence detector.
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]
-
Chemicals and Reagents:
-
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA), reference standard (≥98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (ACS grade).
-
Methanol (HPLC grade, for sample preparation).
-
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier, is a common mobile phase for the analysis of PTSA.[1] For this protocol, the recommended mobile phase is a gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of PTSA reference standard and dissolve it in 10 mL of water in a volumetric flask. This solution should be stored in the dark at 2-8°C. PTSA has been shown to be stable in solution for over a week with minimal degradation.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
For aqueous samples, filtration through a 0.45 µm syringe filter is typically sufficient to remove any particulate matter before injection into the HPLC system. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the analysis of PTSA.
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 10-50% B; 10-15 min: 50% B; 15-16 min: 50-10% B; 16-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 370 nm, Emission: 410 nm |
Note: For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
Data Presentation
The quantitative performance of the HPLC method is summarized in the table below. The data for linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are based on a five-point calibration curve.[3]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Retention Time | ~ 8.5 min |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
HPLC System Components
The diagram below outlines the key components of the High-Performance Liquid Chromatography system used for the analysis.
References
- 1. Separation of 1,3,6,8-Pyrenetetrasulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Conventional high-performance liquid chromatography versus derivative spectrophotometry for the determination of 1,3,6-pyrenetrisulfonic acid trisodium salt and 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the color additive D&C Green No. 8 (Pyranine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrenetetrasulfonic Acid in Cellular Imaging and Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrenetetrasulfonic acid (PTSA) as a fluorescent probe for cellular imaging and microscopy. Detailed protocols for its application in assessing intracellular pH via confocal and two-photon microscopy are provided, along with essential data on its photophysical properties and cytotoxicity.
Introduction
This compound (PTSA), a highly water-soluble and chemically stable fluorescent dye, has emerged as a valuable tool in cellular imaging. Its fluorescence is sensitive to the local microenvironment, making it particularly useful as a pH indicator within cellular compartments. PTSA exhibits a pH-dependent fluorescence emission, with a shift from blue fluorescence in acidic environments to green fluorescence in more basic conditions[1]. This property allows for the ratiometric imaging of pH in the cytosol and in acidic organelles such as lysosomes. Furthermore, its pyrene (B120774) moiety allows for excitation by both one-photon and two-photon absorption, enabling its use in various microscopy techniques, including confocal and two-photon microscopy.
Applications in Cellular Imaging
The primary application of PTSA in cellular imaging is the measurement of intracellular pH. Accurate determination of pH within cellular compartments is crucial for understanding a wide range of cellular processes, including enzyme activity, protein trafficking, endocytosis, and apoptosis.
Ratiometric pH Sensing
PTSA and its analogs, like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS or pyranine), are ratiometric pH indicators. This means that the ratio of fluorescence intensities at two different excitation or emission wavelengths can be used to determine the pH, independent of the probe's concentration. For pyranine (B1669890), the excitation spectrum is pH-sensitive, with an isosbestic point around 415 nm and peaks at approximately 405 nm (pH-insensitive) and 465 nm (pH-sensitive)[2]. The ratio of the fluorescence intensity at the pH-sensitive wavelength to the pH-insensitive wavelength provides a quantitative measure of pH[2].
Imaging of Cytosolic and Endosomal/Lysosomal pH
PTSA can be loaded into the cytoplasm of cells or can be taken up through endocytosis, leading to its accumulation in endosomes and lysosomes[3][4]. This allows for the specific measurement of pH in these different compartments. The acidic environment of lysosomes (pH 4.5-5.5) makes PTSA an excellent probe for studying lysosomal function and dynamics[1][5].
Quantitative Data
The following tables summarize the key quantitative properties of PTSA and its analog HPTS relevant to cellular imaging.
Table 1: Photophysical Properties of this compound and Analogs
| Property | Value | Notes |
| PTSA | ||
| Excitation Wavelength (aqueous) | 355 - 365 nm[5] | General excitation range. |
| Fluorescence Quantum Yield (aqueous) | up to 0.54[5] | Indicates high fluorescence efficiency. |
| HPTS (Pyranine) - as an analog for intracellular properties | ||
| Excitation Peak 1 (pH-insensitive) | ~405 nm[2] | Used as the reference wavelength for ratiometric imaging. |
| Excitation Peak 2 (pH-sensitive) | ~450-465 nm[2][3] | Intensity increases with increasing pH. |
| Isosbestic Point | ~415 nm[2] | Wavelength at which absorption is independent of pH. |
| Emission Wavelength | 505 - 525 nm[3][6] | Collected for both excitation wavelengths. |
| pKa (in situ) | ~7.82[2] | Determined in BALB/c-3T3 cells. |
Table 2: Suggested Microscopy Settings for PTSA/HPTS pH Imaging
| Parameter | Confocal Microscopy | Two-Photon Microscopy |
| Excitation | ||
| Ratiometric Wavelength 1 | 405 nm[3] | ~760-800 nm (estimated) |
| Ratiometric Wavelength 2 | 458 nm[3] | ~880-920 nm (estimated) |
| Emission | ||
| Detection Range | 505 - 525 nm[3] | 505 - 525 nm |
| Pinhole | 1 Airy Unit | Not applicable |
Note: Two-photon excitation wavelengths are estimated based on the general rule that they are approximately twice the one-photon excitation wavelengths. The optimal wavelengths should be determined empirically.
Experimental Protocols
The following protocols are adapted from established methods for the use of the analogous compound HPTS and can be optimized for PTSA in specific cell lines.
Protocol 1: Live-Cell Imaging of Cytosolic and Endosomal pH using Confocal Microscopy
This protocol describes the loading of PTSA into cells for the ratiometric imaging of cytosolic and endosomal/lysosomal pH.
Materials:
-
This compound tetrasodium (B8768297) salt (PTSA)
-
Cell culture medium (e.g., DMEM, phenol (B47542) red-free)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging chamber or glass-bottom dishes
-
Confocal microscope with 405 nm and 458 nm laser lines and a suitable emission filter (e.g., 505-525 nm)[3]
Procedure:
-
Cell Culture: Plate cells on a live-cell imaging chamber or glass-bottom dish to reach 70-80% confluency on the day of the experiment.
-
PTSA Loading:
-
Prepare a stock solution of PTSA in sterile water or PBS.
-
Dilute the PTSA stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line to maximize signal and minimize cytotoxicity.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the PTSA-containing medium to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂. For tracking endocytosis and lysosomal accumulation, longer incubation times (e.g., 4-16 hours) may be necessary[7].
-
-
Washing: After incubation, remove the loading solution and wash the cells three times with pre-warmed PBS or phenol red-free medium to remove extracellular PTSA.
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images sequentially using the following settings:
-
Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
-
Data Analysis:
-
For each cell or region of interest, calculate the ratio of the fluorescence intensity from the 458 nm excitation to the 405 nm excitation.
-
To convert this ratio to a pH value, a calibration curve must be generated (see Protocol 2).
-
Protocol 2: Intracellular pH Calibration
This protocol describes how to generate a calibration curve to correlate the fluorescence ratio of PTSA to intracellular pH.
Materials:
-
Calibration buffers with known pH values (ranging from pH 5.0 to 8.0)
-
Nigericin (B1684572) (a K⁺/H⁺ ionophore)
-
High potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of high potassium buffers with different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5)[3].
-
Load Cells with PTSA: Load cells with PTSA as described in Protocol 1.
-
Equilibrate pH:
-
After washing, incubate the cells in each calibration buffer containing 10 µM nigericin for 5-10 minutes. This will equilibrate the intracellular and extracellular pH.
-
-
Image and Measure Ratios:
-
Acquire ratiometric images of the cells in each calibration buffer as described in Protocol 1.
-
Calculate the average fluorescence ratio for several cells at each pH value.
-
-
Generate Calibration Curve: Plot the fluorescence ratio as a function of pH and fit the data to a sigmoidal curve. This curve can then be used to convert the experimental ratios from Protocol 1 into intracellular pH values.
Visualizations
Experimental Workflow for Intracellular pH Measurement
Cellular Uptake and pH Sensing Mechanism
References
- 1. Molecular probes for cellular imaging of post-translational proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytosis and intracellular fate of liposomes using pyranine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Pyrenetetrasulfonic Acid (PTSA) Fluorescence Quenching by Metal Ions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the fluorescence quenching of pyrenetetrasulfonic acid (PTSA) by metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the fluorescence quenching of PTSA by metal ions?
A1: The principle lies in the interaction between the metal ion (quencher) and the PTSA molecule (fluorophore). When PTSA absorbs light, it moves to an excited state. It can then return to the ground state by emitting light (fluorescence). Certain metal ions can interact with the excited PTSA molecule, providing a non-radiative pathway for it to return to the ground state. This process competes with fluorescence, leading to a decrease in the observed fluorescence intensity. The quenching can occur through different mechanisms, such as electron transfer or energy transfer.[1][2]
Q2: Which metal ions are known to be effective quenchers of PTSA fluorescence?
A2: A variety of metal ions, particularly transition metals and heavy metals, are known to quench the fluorescence of pyrene (B120774) derivatives. Commonly reported quenchers include Iron (Fe³⁺), Copper (Cu²⁺), Mercury (Hg²⁺), Lead (Pb²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺).[1][3] The efficiency of quenching varies significantly among different ions.
Q3: What is the difference between static and dynamic quenching in this context?
A3: The distinction is crucial for data interpretation:
-
Dynamic (Collisional) Quenching: This occurs when the metal ion collides with the PTSA molecule while it is in the excited state. This interaction is diffusion-controlled and temperature-dependent; higher temperatures typically increase quenching efficiency.[2][4][5]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the metal ion and the PTSA molecule.[4][6] Since this complex does not fluoresce upon excitation, the overall fluorescence intensity decreases. This process is typically less dependent on temperature.[4]
Q4: How is the quenching data typically analyzed?
A4: The most common method for analyzing quenching data is the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] Where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the concentration of the quencher (metal ion), and Ksv is the Stern-Volmer quenching constant. A plot of I₀ / I versus [Q] should yield a straight line with a slope equal to Ksv.[5]
Q5: What factors can influence the quenching experiment?
A5: Several factors can affect the results:
-
pH: The pH of the solution can alter the charge of the PTSA sulfonate groups and the speciation of the metal ion (e.g., formation of hydroxide (B78521) complexes), thereby affecting their interaction.[4]
-
Solvent/Buffer: The components of the buffer solution can interact with the metal ions or PTSA. It is crucial to maintain consistent buffer conditions.
-
Temperature: As mentioned, temperature has a significant effect on dynamic quenching.[2][4]
-
Presence of other ions: Other ions in the sample can compete with the target metal ion or interfere with the measurement, affecting selectivity.[1]
Troubleshooting Guide
Q1: My fluorescence signal is weak or unstable. What should I check?
A1:
-
Instrument Settings: Ensure your fluorometer settings are optimal. Check that the excitation (~340-365 nm) and emission (~375-410 nm) wavelengths are correct for PTSA.[7] Increase the integration time or adjust slit widths if the signal is low, but be cautious of photobleaching.[8][9]
-
Detector Saturation: Very high concentrations of PTSA or intense excitation light can saturate the detector, leading to non-linear and distorted spectra. Try diluting your sample or reducing the excitation intensity.[8]
-
Sample Quality: Check for turbidity or precipitation in your sample cuvette. Light scattering from particulates can interfere with fluorescence measurements.[9] Consider filtering or centrifuging your samples.[9]
-
PTSA Degradation: Ensure your PTSA stock solution is fresh and has been stored properly, protected from light.[9]
Q2: I'm not observing any quenching, even with metal ions that are supposed to be effective quenchers. Why?
A2:
-
Incorrect pH: The pH may not be optimal for the metal-PTSA interaction. Verify the pH of your solution and adjust if necessary.
-
Metal Ion Speciation: The metal ion may be complexed by other components in your sample matrix (e.g., chelators like EDTA, or certain buffer components), making it unavailable to interact with PTSA.
-
Concentration Range: The concentration of your metal ion may be too low to cause observable quenching. Check the literature for the expected quenching efficiency (Ksv value) to ensure you are working in an appropriate concentration range.
Q3: My Stern-Volmer plot is non-linear (curving upwards or downwards). What does this indicate?
A3: A non-linear Stern-Volmer plot is a common and informative result.
-
Upward Curvature: This often indicates that both static and dynamic quenching are occurring simultaneously.[5] At higher quencher concentrations, the static quenching component becomes more pronounced, leading to a greater-than-expected decrease in fluorescence.[3] Another cause can be metal ion-induced aggregation of the fluorophore.[3]
-
Downward Curvature: This can suggest that only a fraction of the PTSA molecules are accessible to the quencher. This might happen if some PTSA is bound to other molecules or located in a microenvironment where the quencher cannot penetrate.[5][10]
Q4: I see a shift in the fluorescence peak wavelength after adding the metal ion. What does this mean?
A4: While quenching primarily affects intensity, spectral shifts can also occur. A blue or red shift can indicate a strong interaction that alters the electronic environment of the PTSA molecule, such as the formation of a specific ground-state complex.[1] This is a strong indicator of a static quenching mechanism.
Quantitative Data Summary
The efficiency of fluorescence quenching is highly dependent on the specific fluorophore, metal ion, and experimental conditions. The table below summarizes reported quenching constants for various pyrene-based probes with different metal ions to provide a comparative overview.
| Fluorophore System | Metal Ion (Quencher) | Stern-Volmer Constant (Ksv) [M⁻¹] | Dissociation Constant (Kd) [µM] | Notes |
| Pyrene-based probe 3 | Cu²⁺ | 1.3 x 10⁵ | - | Measurement in acetonitrile.[3] |
| Pyrene-based probe 3 | Pb²⁺ | 8.1 x 10⁴ | - | Measurement in acetonitrile.[3] |
| Pyrene-based probe 3 | Hg²⁺ | 2.9 x 10⁴ | - | Measurement in acetonitrile.[3] |
| DendFP Protein | Fe²⁺ | 2.45 x 10⁴ (at 25 °C) | 24.59 | Dynamic quenching observed.[2] |
| DendFP Protein | Fe³⁺ | - | 41.66 | - |
| DendFP Protein | Cu²⁺ | 1.54 x 10⁴ (at 25 °C) | 137.18 | Dynamic quenching observed.[2] |
| MOF-based Sensor | Fe³⁺ | 7.13 x 10⁶ | - | Static and dynamic quenching suggested.[6] |
Note: The specific chemical structure of the pyrene derivative and the solvent system significantly impact the quenching constants. This table is for illustrative purposes.
Detailed Experimental Protocol
This protocol describes a general method for conducting a metal ion titration experiment to study the fluorescence quenching of PTSA.
1. Materials and Reagents:
-
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA)[11]
-
Metal salts (e.g., FeCl₃, CuSO₄, Pb(NO₃)₂) of high purity
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
High-purity deionized water
-
Calibrated pH meter
-
Quartz fluorescence cuvettes
2. Preparation of Solutions:
-
PTSA Stock Solution (e.g., 1 mM): Dissolve a precise amount of PTSA in deionized water. Store this solution in the dark at 4°C to prevent degradation.
-
PTSA Working Solution (e.g., 1 µM): Dilute the stock solution in the chosen buffer to the final desired concentration. This concentration should be low enough to avoid inner filter effects but high enough to provide a stable fluorescence signal.
-
Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions for each metal ion by dissolving the corresponding salt in deionized water.
3. Instrumentation and Measurement:
-
Fluorometer Setup:
-
Set the excitation wavelength for PTSA (e.g., 350 nm).
-
Scan the emission spectrum from approximately 360 nm to 550 nm to identify the emission maximum (typically ~404 nm).
-
Set the emission wavelength to the observed maximum for fixed-wavelength measurements.
-
Optimize slit widths for excitation and emission to achieve a good signal-to-noise ratio without saturating the detector.[9]
-
-
Blank Measurement: Record the spectrum of the buffer solution alone to account for background signal and Raman scattering.[9]
-
Initial Fluorescence (I₀): Measure the fluorescence intensity of the PTSA working solution in the cuvette before any metal ion is added. This is your I₀ value.
4. Titration Procedure:
-
To a cuvette containing a fixed volume of the PTSA working solution (e.g., 2 mL), add a small aliquot (e.g., 2 µL) of the metal ion stock solution.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Allow the solution to equilibrate for a set period (e.g., 2 minutes).
-
Measure the fluorescence intensity (I).
-
Repeat steps 1-4 with successive additions of the metal ion solution to obtain a series of data points at increasing quencher concentrations.
5. Data Analysis:
-
Correct for Dilution: If the added volume of the quencher is significant (>2% of the total volume), correct the measured fluorescence intensities using the formula: I_corrected = I_observed * ((V_initial + V_added) / V_initial).
-
Calculate I₀ / I: For each data point, calculate the ratio of the initial fluorescence intensity to the corrected intensity at that quencher concentration.
-
Construct Stern-Volmer Plot: Plot I₀ / I on the y-axis against the corresponding metal ion concentration [Q] on the x-axis.
-
Determine Ksv: Perform a linear regression on the initial, linear portion of the plot. The slope of this line is the Stern-Volmer quenching constant, Ksv.[3][5]
Visualizations
Caption: Experimental workflow for a PTSA-metal ion fluorescence quenching titration.
Caption: Comparison of dynamic (collisional) and static fluorescence quenching mechanisms.
Caption: A troubleshooting flowchart for common issues in quenching experiments.
References
- 1. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene‐Based “Turn‐Off” Probe with Broad Detection Range for Cu2+, Pb2+ and Hg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. edinst.com [edinst.com]
- 6. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]
- 8. edinst.com [edinst.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,6,8-芘四磺酸 四钠盐 水合物 suitable for fluorescence, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Photostability of Pyrenetetrasulfonic Acid (PTSA) under UV Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of pyrenetetrasulfonic acid (PTSA) during its use in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (PTSA) under UV exposure?
A1: this compound (PTSA) is generally considered to have good photostability.[1][2] When exposed to sunlight, PTSA deposits have been shown to degrade by less than 5% to 6% in the first 20 minutes and less than 15% to 20% after an hour.[1] In an aqueous solution, it is also considered to be chemically stable.[3] However, like most fluorescent molecules, it is susceptible to photobleaching and photodegradation under prolonged or high-intensity UV irradiation. The rate of degradation is dependent on factors such as the intensity and wavelength of the UV light, the concentration of PTSA, the composition of the solvent, and the presence of other substances.[4]
Q2: What is the fluorescence quantum yield of PTSA?
A2: The fluorescence quantum yield of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt in an aqueous solution can be as high as 0.54.[5] This high quantum yield contributes to its utility as a bright fluorescent tracer.
Q3: What happens to the PTSA molecule when it degrades under UV light?
A3: Under UV irradiation, the pyrene (B120774) core of the PTSA molecule can undergo photochemical reactions. Studies have shown that a UV-based advanced oxidation process can lead to the degradation of PTSA.[4] One of the possible intermediate products identified during this process is 1,4,5,8-naphthalenetetracarboxylic acid.[4] The degradation process involves the initial excitation of the molecule to singlet and triplet states, which can then lead to further chemical reactions.
Q4: My PTSA fluorescence signal is decreasing rapidly during my experiment. What could be the cause?
A4: Rapidly decreasing fluorescence is a classic sign of photobleaching. This can be caused by several factors:
-
High Excitation Intensity: Using a UV light source that is too powerful can accelerate the rate of photobleaching.
-
Prolonged Exposure: Continuous exposure to the excitation light will inevitably lead to signal loss over time.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to its degradation.
-
Solvent Effects: The chemical environment, including the solvent, can influence the photostability of PTSA.
Q5: How can I minimize photobleaching of PTSA in my experiments?
A5: To minimize photobleaching, consider the following strategies:
-
Reduce Excitation Intensity: Use the lowest possible UV light intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of UV exposure by using shutters and only illuminating the sample when acquiring data.
-
Use Deoxygenated Solutions: If experimentally feasible, deoxygenating your solutions by purging with nitrogen or argon can significantly reduce photobleaching.
-
Work at Lower Concentrations: High local concentrations of the fluorophore can sometimes lead to self-quenching and accelerated photobleaching.
-
Choose the Right Solvent: While PTSA is highly water-soluble, its photostability can vary in different solvent systems. If your experiment allows, consider testing different aqueous buffer systems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of fluorescence signal | Photobleaching due to high UV intensity or prolonged exposure. | 1. Reduce the intensity of the UV lamp/laser. 2. Use neutral density filters to attenuate the excitation light. 3. Minimize the duration of exposure by using a shutter. 4. Acquire images or data at longer intervals if the experimental design allows. |
| Inconsistent fluorescence readings between samples | - Variations in UV lamp output. - Different exposure times for each sample. - Degradation of PTSA stock solution. | 1. Allow the UV lamp to warm up and stabilize before starting measurements. 2. Use a consistent exposure time for all samples. 3. Prepare fresh PTSA solutions from a solid stock stored protected from light. Aqueous solutions are not recommended to be stored for more than one day.[6] |
| Unexpected changes in the emission spectrum | Formation of photodegradation products with different fluorescent properties. | 1. Acquire a full emission spectrum to check for the appearance of new peaks or shifts in the main emission peak. 2. If possible, use techniques like HPLC or mass spectrometry to analyze the sample for degradation products. 3. Minimize UV exposure to reduce the formation of these products. |
| Low initial fluorescence signal | - Incorrect excitation or emission wavelength settings. - Low concentration of PTSA. - Quenching of fluorescence by other components in the sample. | 1. Verify that your instrument is set to the correct excitation (around 375 nm) and emission (around 404 nm in water) wavelengths for PTSA.[7] 2. Prepare a fresh solution with a known concentration of PTSA. 3. Analyze the sample matrix for potential quenching agents. |
Quantitative Data Summary
The following table summarizes available quantitative data on the photostability of PTSA.
| Parameter | Value | Conditions | Reference |
| Fluorescence Quantum Yield | up to 0.54 | Aqueous solution | [5] |
| Photodegradation under Sunlight | < 5-6% in 20 min < 15-20% in 60 min | PTSA deposits | [1] |
| Degradation in Water with Sunlight | ~1.1% per 10 min | Aqueous solution | [1] |
| Degradation via UV-based AOP | 97% removal in 60 min | UV with H₂O₂ | [4] |
Experimental Protocols
Protocol for Assessing the Photostability of PTSA under UV Exposure
This protocol provides a general framework for evaluating the photostability of PTSA in a laboratory setting. It is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[8][9][10][11][12]
1. Materials:
-
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA)
-
Solvent of choice (e.g., ultrapure water, phosphate-buffered saline)
-
UV-Vis spectrophotometer
-
Fluorometer or fluorescence plate reader
-
Calibrated UV light source with controlled intensity (e.g., a UV lamp with a filter for a specific wavelength, such as 365 nm)
-
Quartz cuvettes or 96-well plates suitable for UV transmission
-
Aluminum foil
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of PTSA in the desired solvent.
-
Prepare experimental samples at the desired concentration. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
-
-
UV Exposure:
-
Place the unwrapped samples in the UV exposure chamber at a fixed distance from the light source.
-
Place the dark control sample in the same chamber.
-
Expose the samples to UV radiation for a defined period. It is recommended to take measurements at several time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Data Acquisition:
-
At each time point, remove an aliquot of the exposed sample and the dark control.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to monitor for changes in the absorption profile.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of photodegradation at each time point by comparing the fluorescence intensity of the exposed sample to the initial fluorescence intensity (t=0).
-
Compare the fluorescence of the exposed sample to the dark control to account for any thermal degradation.
-
Plot the percentage of remaining fluorescence versus exposure time to determine the photobleaching kinetics.
-
Visualizations
Caption: Simplified signaling pathway of PTSA photodegradation under UV exposure.
Caption: Experimental workflow for assessing the photostability of PTSA.
Caption: Logical relationship for troubleshooting PTSA fluorescence signal loss.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - CAS-Number 59572-10-0 - Order from Chemodex [chemodex.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. q1scientific.com [q1scientific.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Correcting for Pyrenetetrasulfonic Acid (PTSA) Photodegradation in Field Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the photodegradation of pyrenetetrasulfonic acid (PTSA) in field studies.
Frequently Asked Questions (FAQs)
Q1: What is PTSA and why is it used as a tracer?
This compound (PTSA), also known as 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, is a highly water-soluble, non-toxic fluorescent dye.[1][2] Its strong fluorescent properties make it an ideal tracer for various applications, including measuring water flow, modeling groundwater systems, detecting leaks, and tracking the dispersion of agricultural sprays.[1][2] Fluorometers can detect PTSA at very low concentrations (parts per billion), providing a high degree of sensitivity for these studies.[1]
Q2: What is photodegradation and why is it a concern for PTSA studies?
Q3: What factors can influence the rate of PTSA photodegradation?
Several factors can affect the rate at which PTSA degrades in the field:
-
Light Intensity: Higher intensity of UV radiation will lead to a faster rate of photodegradation.
-
Water Chemistry: The presence of certain substances in the water can impact degradation rates. For example, the presence of iron may enhance photodegradation.
-
pH: PTSA is stable over a broad pH range, but extreme pH values can affect its fluorescence and stability.[3][4]
-
Turbidity: Suspended particles in the water can scatter UV light, potentially reducing the overall rate of photodegradation within the water column. However, turbidity can also interfere with fluorescence measurements.[5]
Q4: How can I correct for PTSA photodegradation in my field data?
To correct for photodegradation, you need to determine the degradation rate of PTSA under the specific environmental conditions of your field study. This is typically done by conducting a parallel experiment where you expose a known concentration of PTSA to sunlight for the same duration as your main experiment and measure the change in its fluorescence over time. The calculated degradation rate can then be used to adjust your field measurements.
Troubleshooting Guide
Problem 1: My PTSA fluorescence readings are fluctuating wildly.
-
Possible Cause: Interference from turbidity or air bubbles in your samples.
-
Solution: Allow your samples to sit for a few minutes to let any suspended particles settle and for air bubbles to dissipate before taking a reading. If the water is highly turbid, consider filtering the samples through a 0.45 µm filter. Note that filtering should be done consistently for all samples, including your standards and controls.[5]
-
-
Possible Cause: Contamination of your sampling equipment or fluorometer cuvettes.
-
Solution: Ensure all equipment that comes into contact with your samples is thoroughly cleaned with deionized water between measurements.
-
-
Possible Cause: Unstable pH.
-
Solution: While PTSA is stable across a wide pH range, extreme fluctuations could affect readings.[3] If you suspect significant pH changes in your system, measure the pH of your samples.
-
Problem 2: My control samples (kept in the dark) are showing a decrease in fluorescence.
-
Possible Cause: Adsorption of PTSA onto the container walls.
-
Solution: Use containers made of materials that have low adsorption characteristics for fluorescent dyes, such as amber glass or certain types of plastics. It is also good practice to rinse the container with a small amount of the sample before filling it.
-
-
Possible Cause: Chemical reaction with contaminants in the sample water or on the container.
-
Solution: Ensure your sample containers are scrupulously clean. If you are using site water to prepare your solutions, be aware of potential reactive species. Running a preliminary stability test with site water in the dark can help identify these issues.
-
-
Possible Cause: High temperatures.
-
Solution: While PTSA has a low temperature coefficient, significant temperature fluctuations between your initial and final readings could have a minor effect.[3] Try to maintain your control samples at a relatively constant temperature.
-
Problem 3: I am seeing higher than expected fluorescence in some of my field samples.
-
Possible Cause: Background fluorescence from organic matter in the water.
-
Solution: Before starting your experiment, collect a sample of the ambient water from your field site and measure its fluorescence. This will give you a background reading that you can subtract from your experimental sample readings.
-
-
Possible Cause: Contamination from an external source.
-
Solution: Review your sampling procedure to identify any potential sources of contamination. Ensure that all equipment is dedicated to the study or properly cleaned between uses.
-
Experimental Protocols
Protocol 1: Determining the Photodegradation Rate of PTSA
This protocol outlines the steps to quantify the rate of PTSA photodegradation under field conditions. This process assumes a first-order degradation model, which is common for such environmental studies.[6]
Materials:
-
Calibrated fluorometer
-
PTSA stock solution
-
Field site water
-
A set of transparent, UV-permeable containers (e.g., quartz or borosilicate glass)
-
A set of opaque or amber glass containers (for dark controls)
-
Pipettes and other necessary labware for solution preparation
-
UV light meter (optional, but recommended for quantifying light intensity)
Procedure:
-
Prepare a PTSA solution: Using the field site water, prepare a solution with a PTSA concentration that is representative of the concentrations you expect in your main experiment.
-
Fill containers: Aliquot this solution into the transparent and opaque containers. You should have at least three replicates for each condition (light-exposed and dark control).
-
Initial Measurement (T=0): Immediately take a fluorescence reading from each container. This is your initial concentration (C₀).
-
Field Exposure: Place the transparent containers in a location at your field site where they will receive the same amount of sunlight as your experimental samples. Place the opaque control containers in a dark location at a similar ambient temperature.
-
Time-Series Measurements: At regular intervals (e.g., every 30 or 60 minutes) for the duration of your experiment, take a fluorescence reading from each container. Record the time (t) and the fluorescence reading (Cₜ).
-
Data Analysis:
-
Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time (t) for your light-exposed samples.
-
The data should approximate a straight line, and the slope of this line is the negative of the first-order degradation rate constant (-k).[7]
-
The equation for first-order degradation is: Cₜ = C₀ * e^(-kt) , which can be rearranged to ln(Cₜ/C₀) = -kt .
-
Protocol 2: Correcting Field Data for Photodegradation
Once you have determined the degradation rate constant (k), you can use it to correct your fluorescence measurements from your main field experiment.
Procedure:
-
Obtain the degradation rate constant (k): Use the value of k determined from Protocol 1.
-
Record the exposure time for each field sample: For each sample you collect during your main experiment, you need to know the duration of time (t) it was exposed to sunlight from the start of the experiment.
-
Apply the correction formula: The corrected concentration (C_corrected) can be calculated using the following formula:
C_corrected = C_measured / e^(-kt)
Where:
-
C_corrected is the estimated concentration of PTSA without photodegradation.
-
C_measured is the actual fluorescence reading of your field sample.
-
k is the photodegradation rate constant.
-
t is the time the sample was exposed to sunlight.
-
Data Presentation
Table 1: Example Photodegradation Data for PTSA
| Time (minutes) | Average Fluorescence (RFU) - Light Exposed | Average Fluorescence (RFU) - Dark Control | ln(Cₜ/C₀) - Light Exposed |
| 0 | 150.2 | 150.5 | 0.000 |
| 30 | 135.8 | 150.1 | -0.100 |
| 60 | 122.5 | 150.3 | -0.204 |
| 90 | 110.1 | 149.9 | -0.311 |
| 120 | 98.7 | 150.2 | -0.419 |
Table 2: Example Photodegradation Rates of PTSA in Different Water Types
| Water Type | UV Intensity (W/m²) | Temperature (°C) | pH | Degradation Rate Constant (k) (min⁻¹) |
| Deionized Water | 15 | 25 | 7.0 | 0.0015 |
| River Water | 15 | 25 | 7.8 | 0.0021 |
| Seawater | 15 | 25 | 8.2 | 0.0018 |
| Deionized Water | 25 | 25 | 7.0 | 0.0025 |
Note: These are example values and the actual degradation rates will vary depending on specific environmental conditions.
Visualizations
Caption: Workflow for PTSA photodegradation correction.
Caption: Factors influencing final fluorescence measurements.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. solinst.com [solinst.com]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]
- 6. soilphysics.okstate.edu [soilphysics.okstate.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interference in Pyrenetetrasulfonic Acid (PTSA) Fluorescence from Organic Matter
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of organic matter interference in pyrenetetrasulfonic acid (PTSA) fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTSA) and why is it used as a fluorescent tracer?
This compound (PTSA), also known as pyrene-1,3,6,8-tetrasulfonic acid, is a highly water-soluble, inert fluorescent dye.[1][2] It is widely used as a tracer in various applications, including industrial water treatment, environmental studies, and agricultural research, due to its strong fluorescent properties, chemical stability, and low toxicity.[1][3][4] Its fluorescence is readily detectable at very low concentrations, making it an excellent choice for tracking water flow, detecting leaks, and monitoring the dosage of chemical additives.[1][3][4]
Q2: How does organic matter interfere with PTSA fluorescence measurements?
Organic matter, particularly dissolved organic matter (DOM) such as humic and fulvic acids, can interfere with PTSA fluorescence through several mechanisms:
-
Fluorescence Quenching: Humic substances can quench the fluorescence of PTSA, leading to an underestimation of its concentration.[5][6] This can occur through static or dynamic quenching processes.[5][7]
-
Background Fluorescence: Some organic matter naturally fluoresces at similar excitation and emission wavelengths to PTSA, causing a positive interference or background noise that can lead to an overestimation of the PTSA concentration.[8]
-
Inner-Filter Effect: High concentrations of DOM can absorb the excitation light intended for the PTSA molecules or the emission light from the PTSA, a phenomenon known as the inner-filter effect. This leads to a non-linear relationship between PTSA concentration and fluorescence intensity and an underestimation of the true concentration.[9][10][11][12]
-
Turbidity: Suspended particles associated with organic matter can cause light scattering, which may lead to either an overestimation or underestimation of the fluorescence signal, depending on the instrument's optical configuration.[8][13][14]
Q3: What are the typical excitation and emission wavelengths for PTSA?
PTSA is typically excited by UV light, with an excitation maximum around 365-375 nm. Its emission maximum is in the blue region of the spectrum, at approximately 400-410 nm.[3][8]
Q4: Can changes in pH affect PTSA fluorescence and its interaction with organic matter?
Yes, pH can influence both the fluorescence of PTSA and the structure of humic substances. While PTSA fluorescence is relatively stable over a broad pH range, extreme pH values can cause hydrolysis. The macromolecular structure of humic acids is pH-dependent, which can in turn affect the efficiency of fluorescence quenching.[5]
Q5: Are there any chemical interferences other than organic matter that I should be aware of?
While organic matter is a primary concern, other substances can also interfere with PTSA measurements. Notably, quaternary amines and cationic polymers can reduce or completely eliminate the PTSA fluorescence signal.[8] Additionally, high concentrations of nitrite (B80452) (above 500 ppm) can absorb the excitation light used for PTSA.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during PTSA fluorescence measurements in the presence of organic matter.
Problem: Inaccurate or Inconsistent PTSA Readings
Caption: Troubleshooting workflow for inaccurate PTSA readings.
| Symptom | Possible Cause | Recommended Action |
| Readings are consistently lower than expected. | 1. Fluorescence Quenching: High concentrations of dissolved organic matter (e.g., humic or fulvic acids) are quenching the PTSA fluorescence. 2. Inner-Filter Effect: The sample is too concentrated or has high absorbance at the excitation/emission wavelengths. 3. Turbidity: Suspended solids are scattering or absorbing light. | 1. Dilute the sample: Perform a serial dilution and re-measure. If the relationship between dilution and fluorescence is non-linear, quenching or inner-filter effects are likely. 2. Implement Correction Protocols: Use the experimental protocols provided below to correct for the inner-filter effect. 3. Filter the sample: Use a 0.45 µm filter to remove suspended particles and re-measure. |
| Readings are consistently higher than expected. | 1. Background Fluorescence: The sample matrix contains naturally fluorescent organic matter. 2. Turbidity: Particulates are causing light scattering that is being detected as fluorescence. | 1. Measure a blank: Analyze a sample of the matrix water without any added PTSA to determine the background fluorescence. Subtract this value from your sample readings. 2. Use a multi-channel fluorometer: Some instruments can simultaneously measure and correct for background fluorescence. 3. Filter the sample: If turbidity is suspected, filter the sample and see if the reading decreases. |
| Readings are erratic and not reproducible. | 1. Instrument Instability: The fluorometer's lamp or detector may be unstable. 2. Sample Heterogeneity: The organic matter or turbidity in the sample is not evenly distributed. 3. Photodegradation: The PTSA is being degraded by prolonged exposure to the excitation light or ambient light. | 1. Check instrument performance: Run a stable standard solution multiple times to check for instrument drift or instability. 2. Ensure proper mixing: Thoroughly mix samples before measurement. 3. Minimize light exposure: Keep samples in the dark before measurement and minimize the measurement time. |
Data Presentation
The following tables summarize the potential impact of common interferents on PTSA fluorescence. The values presented are illustrative and can vary depending on the specific composition of the organic matter and the experimental conditions.
Table 1: Illustrative Impact of Humic Acid on PTSA Fluorescence Quenching
| Humic Acid Concentration (mg/L) | Apparent PTSA Concentration (ppb) (True Concentration = 100 ppb) | % Quenching |
| 0 | 100 | 0% |
| 5 | 92 | 8% |
| 10 | 85 | 15% |
| 20 | 73 | 27% |
| 50 | 55 | 45% |
Table 2: Illustrative Impact of Turbidity on PTSA Fluorescence
| Turbidity (NTU) | Apparent PTSA Concentration (ppb) (True Concentration = 100 ppb) | % Interference |
| 0 | 100 | 0% |
| 10 | 105 | +5% |
| 20 | 112 | +12% |
| 50 | 125 | +25% |
| 100 | 140 | +40% |
Note: The effect of turbidity can be positive or negative depending on the instrument's optical geometry. The values above represent a scenario with positive interference due to light scattering.
Experimental Protocols
Protocol 1: Creating a Calibration Curve in the Presence of Organic Matter
This protocol describes how to generate a reliable calibration curve for PTSA in a sample matrix containing a consistent level of organic matter.
Objective: To establish the relationship between PTSA concentration and fluorescence intensity in a specific water matrix.
Materials:
-
Fluorometer
-
PTSA stock solution (e.g., 1000 ppm)
-
Sample water containing the interfering organic matter (matrix water)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of PTSA standards:
-
Measure the fluorescence of the standards:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for PTSA (e.g., Ex: 365 nm, Em: 410 nm).
-
Measure the fluorescence intensity of the "zero" standard and subtract this background reading from all subsequent measurements.
-
Measure the fluorescence intensity of each PTSA standard, taking at least three replicate readings per standard.
-
-
Construct the calibration curve:
-
Plot the background-corrected fluorescence intensity (y-axis) against the known PTSA concentration (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will define your calibration curve. An R² value close to 1.0 indicates a good linear fit.
-
Protocol 2: Correction for the Inner-Filter Effect (IFE)
This protocol provides a method to correct for the absorption of excitation and emission light by the sample matrix.
Objective: To correct for the underestimation of fluorescence intensity caused by high absorbance of the sample.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Your sample containing PTSA and organic matter
Procedure:
-
Measure the fluorescence of the sample:
-
Record the fluorescence intensity of your sample at the chosen excitation and emission wavelengths (Fobs).
-
-
Measure the absorbance spectrum of the sample:
-
Using the UV-Vis spectrophotometer, measure the absorbance of your sample across a wavelength range that includes both the excitation and emission wavelengths of PTSA.
-
Record the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
-
Calculate the correction factor and the corrected fluorescence:
-
The correction factor (CF) can be calculated using the following formula: CF = 10^((Aex + Aem) / 2)
-
The corrected fluorescence intensity (Fcorr) is then calculated as: Fcorr = Fobs * CF
-
This corrected fluorescence value can then be used with your calibration curve to determine a more accurate PTSA concentration.
-
Note: This is a simplified correction method. More complex models exist for highly absorbing samples.[9][10][11][12]
Logical Relationships and Workflows
Decision-Making for Interference Correction
The following diagram illustrates the decision-making process for selecting the appropriate correction method based on the observed interference.
Caption: Decision-making for interference correction methods.
References
- 1. alpha-measure.com [alpha-measure.com]
- 2. ENVIRODOSE | Watertech of America [watertechusa.com]
- 3. solinst.com [solinst.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorescence quenching of polycyclic aromatic compounds by humic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Humic substances cause fluorescence inhibition in real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. static.horiba.com [static.horiba.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 16. youtube.com [youtube.com]
- 17. Construction of a Calibration Curve for Lycopene on a Liquid-Handling Platform—Wider Lessons for the Development of Automated Dilution Protocols - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pyrenetetrasulfonic acid concentration for cell staining
Answering the user's request.## Technical Support Center: Optimizing Pyrenetetrasulfonic Acid (HPTS) for Cellular Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine (B1669890) or this compound (PTSA), for live-cell imaging applications. The content is structured to address common issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTSA) and its common synonyms?
This compound is a fluorescent dye. In research settings, it is most commonly referred to as HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) or Pyranine. It is widely used as a pH indicator.[1][2][3]
Q2: What is the primary application of HPTS in cell biology?
HPTS is primarily used for ratiometric measurement of intracellular pH within the physiological range (pH 5-9).[1][4] Its fluorescence excitation spectrum is pH-sensitive, while its emission spectrum remains constant. By exciting the dye at two different wavelengths (e.g., 450 nm and 405 nm) and measuring the ratio of the emitted fluorescence (at ~510 nm), one can accurately determine pH independent of the dye concentration.[4][5][6]
Q3: Why is it difficult to load HPTS into cells?
HPTS is a highly hydrophilic and negatively charged molecule, which makes it impermeable to the cell membrane.[3][7][8] Therefore, it cannot passively diffuse into the cytosol and requires specific loading strategies.
Q4: What are the common methods for loading HPTS into the cell cytosol?
Several methods can be used, depending on the cell type and experimental requirements:
-
Pinocytosis: Cells are incubated with a high concentration of HPTS (e.g., 1 mM) in serum-containing medium for an extended period (e.g., 16 hours).[5] This method often results in the dye being sequestered in endocytic vesicles.
-
Hypotonic Shock: A brief exposure of cells to a hypotonic solution containing HPTS can transiently permeabilize the membrane, allowing the dye to enter the cytosol.[7]
-
Scrape Loading: A mechanical method where cells are gently scraped from a dish in the presence of HPTS, causing temporary membrane disruptions that allow dye entry.[6]
-
P2X7 Receptor Activation: In cells expressing purinergic P2X7 receptors (like macrophages), receptor activation can create pores in the membrane, facilitating HPTS uptake.[7]
Q5: What are the advantages of HPTS compared to other pH indicators like BCECF?
HPTS offers several advantages, including being less toxic and more resistant to photobleaching and leakage from the cell compared to fluorescein (B123965) derivatives like BCECF.[7] This makes HPTS particularly suitable for long-term live-cell imaging experiments that require high excitation intensities.[7]
Troubleshooting Guide
Q1: I am seeing very low or no fluorescence signal. What could be the cause?
-
Inefficient Loading: The hydrophilic nature of HPTS makes loading difficult.[7]
-
Incorrect Microscope Settings: The filter sets on the microscope may not match the spectral properties of HPTS.
-
Cell Loss During Washes: Aggressive washing steps can lead to significant cell detachment and loss.
-
Solution: Handle cells gently during washing steps. Use pre-warmed buffers and reduce centrifugation speeds if applicable.
-
Q2: My images have high background fluorescence. How can I reduce it?
-
Extracellular Dye: Residual HPTS in the medium that was not washed away is a common cause of high background.
-
Media Autofluorescence: Phenol (B47542) red and other components in standard cell culture medium can be fluorescent.
-
Solution: For the final wash and during imaging, replace the culture medium with a phenol red-free, serum-free imaging buffer (e.g., HBSS or HEPES-buffered saline).
-
Q3: The staining pattern is punctate and not diffuse in the cytosol. Why?
-
Endosomal Sequestration: If you used pinocytosis for loading, it is normal for HPTS to be taken up into endosomes and lysosomes, resulting in a punctate appearance.[5]
Q4: My cells are showing signs of stress or dying during imaging. What should I do?
-
Phototoxicity: High-intensity excitation light, especially at lower wavelengths, can generate reactive oxygen species (ROS) that damage cells.[9][10] Signs include membrane blebbing, cell rounding, or detachment.[9]
-
Solution 1: Minimize light exposure. Use the lowest possible laser power/light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio.
-
Solution 2: Reduce the frequency of image acquisition for time-lapse experiments.
-
Solution 3: Consider adding an antioxidant, such as Trolox, to the imaging medium to mitigate oxidative stress.[11]
-
-
Dye Toxicity: Although HPTS is generally considered low in toxicity, very high intracellular concentrations could be detrimental.[1]
-
Solution: Try reducing the loading concentration or incubation time to see if cell health improves.
-
Quantitative Data Summary
The optimal HPTS concentration and loading time are highly dependent on the cell type and loading method. The table below provides starting points based on published protocols.
| Parameter | Loading by Pinocytosis | Loading by Hypotonic Shock |
| Cell Type | HT-1080 Fibrosarcoma[5] | J774 / RAW Macrophages[7] |
| HPTS Concentration | 1 mM (in culture medium) | 1-5 mM (in hypotonic buffer) |
| Incubation Time | 16 hours[5] | 2-5 minutes[7] |
| Temperature | 37°C[5] | Room Temperature |
| Resulting Localization | Endocytic compartments[5] | Diffuse Cytosol[7] |
| Key Advantage | Technically simple | Fast, cytosolic loading |
| Key Disadvantage | Slow, dye trapped in vesicles | Can induce cell stress if not optimized |
Experimental Protocols
Protocol 1: HPTS Loading via Pinocytosis for Endosomal pH Measurement
This method is adapted from established protocols for measuring pH in endocytic compartments.[5]
-
Cell Preparation: Seed cells (e.g., HT-1080) in 35 mm glass-bottom dishes to be ~50% confluent after 24 hours.[5]
-
Stock Solution: Prepare a 1 M stock solution of HPTS in sterile deionized water. Store protected from light at room temperature.[5]
-
Loading: Add 2 µL of the 1 M HPTS stock solution to each dish containing 2 mL of complete, serum-supplemented culture medium (final concentration: 1 mM).
-
Incubation: Return the culture dishes to a 37°C/5% CO₂ incubator for 16 hours.[5]
-
Washing:
-
Gently aspirate the HPTS-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add 2 mL of serum-free, phenol red-free imaging medium.
-
Incubate for at least 2 hours at 37°C to allow for the removal of excess extracellular dye before imaging.[5]
-
-
Imaging:
-
Acquire fluorescence images using two excitation wavelengths (e.g., 405 nm and 458 nm) and one emission window (e.g., 505-525 nm).[5]
-
Calculate the ratio of the fluorescence intensities (F₄₅₈ / F₄₀₅) for each region of interest.
-
Protocol 2: In Situ pH Calibration
To convert fluorescence ratios to absolute pH values, an in-situ calibration is required.[5][6]
-
Prepare Calibration Buffers: Create a series of high-potassium (K⁺) buffers (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES) adjusted to known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).
-
Prepare Nigericin (B1684572) Stock: Prepare a 10 mM stock of nigericin (a K⁺/H⁺ ionophore) in ethanol. Caution: Nigericin is highly toxic. [5]
-
Equilibration:
-
Load cells with HPTS as described above.
-
For each calibration point, replace the imaging medium with a calibration buffer containing 10 µM nigericin.
-
Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH.[5]
-
-
Measurement: Acquire ratiometric images for each pH point.
-
Generate Curve: Plot the fluorescence ratio (Y-axis) against the known pH of the buffer (X-axis). Fit the data with a non-linear regression to generate a standard curve that can be used to convert experimental ratios to pH values.
Visualizations
Caption: Experimental workflow for HPTS loading, imaging, and analysis.
Caption: A logical guide to troubleshooting low signal issues with HPTS.
References
- 1. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrenetetrasulfonic Acid (PTSA) Buffer Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of pyrenetetrasulfonic acid (PTSA) and its salts in buffer solutions.
Troubleshooting Guide: Preventing PTSA Precipitation
Encountering precipitation of this compound (PTSA) in your buffer solution can compromise experimental results. This guide provides a systematic approach to diagnose and resolve these issues.
| Symptom | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution of PTSA salt | The concentration of the PTSA salt exceeds its solubility in the chosen buffer. | 1. Decrease Concentration: Prepare a lower concentration of the PTSA solution. 2. Optimize Buffer Choice: Switch to a buffer system where PTSA exhibits higher solubility (see FAQs). 3. Gentle Heating & Sonication: Briefly warm the solution and use a sonicator to aid dissolution. |
| Precipitation after adding a concentrated PTSA stock solution to the buffer | "Salting out" effect due to high ionic strength or a common ion effect. | 1. Slow, Dropwise Addition: Add the concentrated PTSA stock solution to the buffer slowly while vigorously stirring or vortexing. 2. Lower Ionic Strength: If possible, reduce the salt concentration of your buffer. 3. Avoid Common Ions: If using a PTSA sodium salt, try to minimize the concentration of other sodium salts in your buffer. |
| Precipitation over time or upon storage | The solution is supersaturated and thermodynamically unstable, or the storage temperature is too low. | 1. Fresh Preparation: Prepare PTSA-containing buffers fresh daily. It is not recommended to store aqueous solutions of PTSA salts for more than one day.[1] 2. Room Temperature Storage: Avoid refrigerating aqueous solutions of PTSA unless their stability at lower temperatures has been confirmed. |
| Precipitation in the presence of certain metal ions | Formation of insoluble salts with divalent or other metal cations. | 1. Use a Chelating Agent: If divalent cations are necessary, consider adding a chelating agent like EDTA, but verify its compatibility with your experiment. 2. Avoid Incompatible Cations: Avoid buffers containing high concentrations of divalent cations like Ca²⁺ or Ba²⁺, as these can form less soluble salts with sulfonates. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound and its salts in common buffers?
The tetrasodium (B8768297) salt of PTSA is known to be highly soluble in water.[2] In phosphate-buffered saline (PBS) at pH 7.2, the solubility of the sodium salt hydrate (B1144303) is approximately 10 mg/mL.[1] However, solubility can be influenced by the specific buffer composition, pH, and ionic strength.
Q2: How does pH affect the solubility of PTSA?
This compound is a strong acid with a very low pKa (estimated around -1.71).[2] This means it will be fully deprotonated and exist as the sulfonate anion across the entire biologically relevant pH range. Therefore, pH changes within the typical working range of most buffers (pH 4-10) are not expected to significantly impact the solubility of the PTSA anion itself. However, the pH can influence the buffer components, which in turn might affect PTSA solubility.
Q3: Can the ionic strength of the buffer lead to PTSA precipitation?
Yes. High ionic strength, particularly from salts containing a common ion (e.g., high concentrations of sodium chloride in a solution of PTSA tetrasodium salt), can decrease the solubility of aromatic sulfonates, a phenomenon known as the "common ion effect" or "salting out".[3][4]
Q4: Are there specific buffer components I should avoid when working with PTSA?
It is advisable to be cautious with buffers containing high concentrations of divalent cations, such as calcium (Ca²⁺) and barium (Ba²⁺), as these can form less soluble salts with sulfonates. While sodium, potassium, and ammonium (B1175870) salts of sulfonic acids are generally water-soluble, their calcium, barium, and lead counterparts are often much less soluble.
Q5: Is it better to prepare PTSA solutions in water or directly in the buffer?
For initial solubilization, preparing a concentrated stock solution in high-purity deionized water is recommended. This stock can then be slowly diluted into your final buffer. This approach can help avoid immediate precipitation that might occur when dissolving the salt directly into a buffer with high ionic strength.
Q6: Can I prepare a concentrated stock of PTSA in an organic solvent?
Yes, the sodium salt hydrate of PTSA is soluble in DMSO at approximately 0.5 mg/mL.[1] You can prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. When doing so, add the DMSO stock to the buffer slowly with vigorous mixing to prevent "solvent shock" and precipitation. Ensure the final concentration of DMSO is low enough to not affect your experiment.
Data Summary
The following table summarizes key quantitative data related to the solubility of this compound and its salts.
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility |
| 1,3,6,8-Pyrenetetrasulfonic acid | Water | - | 25 | >500 g/L |
| 1,3,6,8-Pyrenetetrasulfonic acid sodium salt hydrate | PBS | 7.2 | Not Specified | ~10 mg/mL[1] |
| 1,3,6,8-Pyrenetetrasulfonic acid | DMSO | - | Not Specified | ~0.5 g/L[2] |
| 1,3,6,8-Pyrenetetrasulfonic acid sodium salt hydrate | DMSO | - | Not Specified | ~0.5 mg/mL[1] |
Experimental Protocols
Protocol for Testing PTSA Compatibility with a Novel Buffer System
This protocol provides a method to assess the solubility and short-term stability of a PTSA salt in your specific experimental buffer.
Materials:
-
This compound salt (e.g., tetrasodium salt)
-
High-purity deionized water
-
Your experimental buffer, prepared at the desired pH and concentration
-
Vortex mixer
-
Spectrophotometer or fluorometer
-
0.22 µm syringe filters
Procedure:
-
Prepare a Concentrated PTSA Stock Solution:
-
Weigh out a precise amount of the PTSA salt.
-
Dissolve it in a known volume of high-purity deionized water to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
-
Prepare Test Solutions:
-
In a series of microcentrifuge tubes, add a fixed volume of your experimental buffer.
-
To each tube, add a progressively larger volume of the PTSA stock solution to achieve a range of final PTSA concentrations that bracket your intended experimental concentration.
-
Include a control tube with only the buffer and a tube with the highest concentration of PTSA in deionized water.
-
-
Initial Observation and Measurement:
-
Vortex each tube thoroughly.
-
Visually inspect for any signs of precipitation or cloudiness.
-
Measure the absorbance or fluorescence of each solution to establish a baseline.
-
-
Incubation and Monitoring:
-
Incubate the tubes under the conditions of your experiment (e.g., room temperature, 37°C) for the planned duration.
-
At regular intervals (e.g., 1, 4, and 24 hours), visually inspect the tubes for any precipitation.
-
At each time point, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes.
-
Carefully collect the supernatant and re-measure the absorbance or fluorescence. A significant decrease in the reading compared to the baseline indicates precipitation.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence of the supernatant over time for each concentration.
-
Determine the highest concentration of PTSA that remains soluble in your buffer under your experimental conditions.
-
Visualizations
Caption: Troubleshooting flowchart for PTSA precipitation.
Caption: Factors contributing to PTSA precipitation.
References
troubleshooting low fluorescence signal with pyrenetetrasulfonic acid
Welcome to the technical support center for pyrenetetrasulfonic acid (PTSA), also known as pyranine. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals in your experiments.
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving common causes of a weak or absent fluorescence signal when using PTSA.
Q1: My PTSA signal is much lower than expected. Where should I start troubleshooting?
A low signal can originate from several sources, including incorrect instrument settings, suboptimal chemical conditions (like pH), sample-related issues such as quenching or photobleaching, or problems with the reagent itself.
The first step is to systematically check these potential causes. A logical workflow can help isolate the problem efficiently.
Technical Support Center: Pyrenetetrasulfonic Acid (PTSA) Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the fluorescence intensity of pyrenetetrasulfonic acid (PTSA). This resource is intended for researchers, scientists, and drug development professionals utilizing PTSA as a fluorescent tracer or probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the fluorescence intensity of PTSA?
A1: The fluorescence of this compound is generally considered to be relatively insensitive to pH changes across a broad range.[1][2] This stability makes it a robust fluorescent tracer for many applications.[1]
Q2: Are there any specific pH conditions under which PTSA fluorescence is known to change?
A2: While stable over a wide pH range, extreme pH conditions can affect PTSA. At a high pH (above 12) and elevated temperatures, PTSA can undergo hydrolysis to form pyranine.[3] This new compound exhibits strong green fluorescence, which would alter the expected emission spectrum.[3]
Q3: Can the presence of other ions in the solution affect the pH-dependent fluorescence of PTSA?
A3: Yes, the presence of other ions can influence the fluorescence of PTSA, and this effect can be pH-dependent. For instance, ferric ions (Fe³⁺) have been shown to quench the fluorescence of PTSA, and the extent of this quenching can be influenced by the pH of the solution.[4]
Q4: What is the optimal pH range for working with PTSA?
A4: For most applications, PTSA can be used effectively within a pH range of approximately 3.0 to 9.0, where its fluorescence is reported to be stable.[4] However, it is always recommended to perform a preliminary pH stability test for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected decrease in fluorescence intensity (quenching) | Acidic pH: While generally stable, a very low pH could potentially lead to protonation of the sulfonic acid groups, although this is less common. Presence of quenching ions: Cations like Fe³⁺ can quench PTSA fluorescence.[4] Quaternary amines and cationic polymers are also known to reduce or eliminate the PTSA signal.[3] | 1. Measure the pH of your sample solution. 2. If the pH is highly acidic, adjust it to a more neutral range (e.g., pH 6-8) and re-measure the fluorescence. 3. Analyze your sample for the presence of potential quenching agents. If present, consider purification steps or the use of a chelating agent if metal ion quenching is suspected. |
| Unexpected increase in fluorescence intensity or shift in emission wavelength | Highly alkaline pH and high temperature: At pH > 12 and elevated temperatures, PTSA can hydrolyze to pyranine, which has a different and stronger fluorescence emission.[3] Contamination: The sample may be contaminated with another fluorescent compound. | 1. Measure the pH and temperature of your sample. If the pH is above 12, prepare a fresh sample at a lower pH.[3] 2. To avoid hydrolysis, add PTSA to your formulation as the final step after the solution has cooled to below 100°F (38°C).[3] 3. Run a blank sample to check for background fluorescence from your buffer or other reagents. 4. Acquire a full emission spectrum of your sample to check for shifts in the emission maximum that might indicate the presence of a different fluorophore. |
| Inconsistent or variable fluorescence readings | Unbuffered solution: The pH of your solution may be fluctuating. Temperature fluctuations: PTSA fluorescence has a low temperature coefficient, but significant temperature changes can still affect readings.[1][2] | 1. Use a suitable buffer system to maintain a constant pH throughout your experiment. 2. Ensure your samples are at a stable temperature before and during measurement. Use a temperature-controlled fluorometer if available. |
Experimental Protocol: Investigating the Effect of pH on PTSA Fluorescence
This protocol outlines a general procedure to determine the pH stability of PTSA fluorescence for your specific experimental conditions.
Materials:
-
This compound (PTSA) stock solution (e.g., 1 mg/mL in deionized water)
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
Deionized water
-
pH meter
-
Fluorometer with excitation at ~375 nm and emission detection at ~400-500 nm[2][5]
-
Cuvettes for fluorescence measurements
Procedure:
-
Prepare a working solution of PTSA: Dilute the PTSA stock solution in deionized water to a final concentration that gives a strong but not saturating fluorescence signal in your fluorometer (e.g., 1 µg/mL).
-
Prepare pH-adjusted PTSA samples:
-
For each pH value to be tested, take a known volume of the PTSA working solution (e.g., 1 mL).
-
Add a small volume of the corresponding buffer to adjust the pH to the desired value. Record the final pH using a calibrated pH meter.
-
Ensure the final volume and PTSA concentration are the same for all samples. Prepare a control sample using deionized water (or your standard experimental buffer).
-
-
Configure the fluorometer:
-
Set the excitation wavelength to approximately 375 nm.
-
Set the emission scan range from 390 nm to 500 nm to capture the full emission spectrum.
-
-
Measure fluorescence:
-
Measure the fluorescence intensity of each pH-adjusted sample.
-
Record the peak emission wavelength and the fluorescence intensity at that wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity (y-axis) against the pH (x-axis).
-
Analyze the plot to identify the pH range over which the PTSA fluorescence is stable.
-
Experimental Workflow
Caption: Workflow for determining the pH stability of PTSA fluorescence.
References
Technical Support Center: Purification of Commercial Pyrenetetrasulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial pyrenetetrasulfonic acid and its common salt forms, such as the tetrasodium (B8768297) salt.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
Commercial grades of this compound, often supplied as the tetrasodium salt hydrate (B1144303), generally have a purity of 95% or higher.[1] Some suppliers offer high-purity grades with assays of ≥98% as determined by HPLC.[2]
Q2: What are the common impurities found in commercial this compound?
The most common impurities include:
-
Water: Commercial lots can contain up to 15% water.
-
Related Polysulfonated Pyrenes: The synthesis of this compound involves the sulfonation of pyrene (B120774). Incomplete sulfonation can lead to the presence of pyrenetrisulfonic acid or other under-sulfonated pyrene species.[3]
-
Colored Impurities: The presence of a yellow or brownish tint in the solid or solution can indicate organic impurities from the synthesis or degradation.
-
Inorganic Salts: Residual salts from the synthesis and neutralization steps may be present.
Q3: What is the most common method for purifying this compound?
Recrystallization is the most frequently cited method for purifying this compound.[4] This technique leverages the high solubility of the compound in water and its low solubility in water-miscible organic solvents like acetone (B3395972) and ethanol (B145695).[4][5]
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[2] Spectroscopic methods such as UV-Vis can also be used for a qualitative assessment.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the this compound. Allow it to cool again.
-
-
Possible Cause: The cooling process is too slow, or the final temperature is not low enough.
-
Solution: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility and promote crystallization.
-
-
Possible Cause: Lack of nucleation sites for crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound if available.
-
Problem: The recrystallization yield is low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is saturated at the boiling point.
-
-
Possible Cause: The solution was not cooled sufficiently.
-
Solution: Use an ice bath to lower the temperature of the solution after it has reached room temperature to maximize the precipitation of the product.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and receiving flask, and add a small excess of the hot solvent before filtering to prevent the product from crystallizing on the filter paper.
-
Problem: The purified product is still colored.
-
Possible Cause: The presence of colored organic impurities that co-crystallize with the product.
-
Solution 1: Activated Carbon Treatment. Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
-
Solution 2: Repeat Recrystallization. A second recrystallization can further remove colored impurities.
-
Data Presentation
| Parameter | Commercial Grade | High-Purity Grade |
| Purity (by HPLC) | ≥95%[1] | ≥98%[2] |
| Water Content | ≤15% | Lower, but not always specified |
Experimental Protocols
Protocol 1: Recrystallization of this compound Tetrasodium Salt
This protocol is a general guideline based on established recrystallization principles for this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound tetrasodium salt in a minimal amount of boiling deionized water.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the solute) and boil for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone or ethanol to remove the mother liquor and any soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound recrystallization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate suitable for fluorescence, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Preparative separation of 1,3,6-pyrenetrisulfonic acid trisodium salt from the color additive D&C Green No. 8 by affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]
- 5. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
Technical Support Center: Pyrenetetrasulfonic Acid (PTSA) Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrenetetrasulfonic acid (PTSA) in long-term storage solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (PTSA)?
A1: this compound, particularly its tetrasodium (B8768297) salt, is a chemically stable compound.[1] In its solid, crystalline form, it is stable for at least four years when stored at -20°C.[2] Solutions of PTSA are also considered highly stable, with no significant degradation observed after one week in solution.[3][4] However, long-term stability in solution can be influenced by storage conditions such as temperature, solvent, and exposure to light.
Q2: What are the recommended storage conditions for solid PTSA and its solutions?
A2: For optimal long-term stability, solid PTSA should be stored at -20°C in a tightly sealed container.[2] Aqueous solutions should be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[2] If short-term storage of solutions is necessary, they should be protected from light and stored at a low temperature.
Q3: What solvents are compatible with PTSA for creating stock solutions?
A3: PTSA is highly soluble in water.[5] Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, such as PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[2] It is also soluble in DMSO at a concentration of approximately 0.5 mg/mL.[2] For recovery from surfaces, a 10% isopropyl alcohol solution has been shown to be effective.[3]
Q4: What factors can lead to the degradation of PTSA?
A4: While generally stable, PTSA can be degraded by strong oxidizing agents and under exposure to UV light.[6][7] Studies have shown that when exposed to sunlight, PTSA deposits can degrade by 5-6% within the first 20 minutes and 15-20% after an hour.[3][4] Under extreme high temperatures, it can decompose into pyrene (B120774) and sulfuric acid, and further to CO2, CO, and sulfur oxides.[6]
Q5: Are there any known degradation pathways for PTSA?
A5: Under normal storage conditions, significant degradation and corresponding pathways are not a primary concern. However, in the presence of hydroxyl radicals, such as in advanced oxidation processes, one possible intermediate product is 1,4,5,8-naphthalenetetracarboxylic acid.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of fluorescence intensity in stored solution. | Photobleaching due to light exposure. | Prepare fresh solutions daily. If storage is unavoidable, keep solutions in amber vials or wrapped in foil and store at a low temperature. |
| Chemical degradation. | Ensure the solvent is free of oxidizing agents. Use high-purity solvents and deionized water. Avoid extreme pH conditions unless experimentally required. | |
| Precipitation observed in the stored solution. | Exceeded solubility limit. | Confirm the concentration is within the solubility limits for the specific solvent and temperature. Sonication may help in redissolving the precipitate if the concentration is near the solubility limit. |
| Change in temperature affecting solubility. | Allow the solution to equilibrate to room temperature before use. If precipitation persists, consider preparing a more dilute stock solution. | |
| Inconsistent experimental results using stored PTSA solutions. | Inaccurate concentration due to solvent evaporation. | Use tightly sealed containers for storage to minimize evaporation. Re-measure the concentration of the stock solution if it has been stored for an extended period. |
| Degradation of the compound. | Discard the old solution and prepare a fresh one from solid stock. |
Experimental Protocols & Workflows
Protocol: Preparation of a Standard Aqueous PTSA Solution
-
Weighing: Accurately weigh the required amount of solid PTSA using an analytical balance.
-
Dissolution: Add the solid PTSA to a volumetric flask.
-
Solvent Addition: Add a portion of the desired aqueous buffer (e.g., PBS, pH 7.2) to the flask and swirl to dissolve the solid.
-
Volume Adjustment: Once fully dissolved, add the buffer to the calibration mark on the volumetric flask.
-
Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: If not for immediate use, store the solution in a tightly capped amber vial at 2-8°C for no longer than 24 hours.
Workflow for Assessing Long-Term Stability
The following diagram outlines a general workflow for conducting a long-term stability study of a PTSA solution.
Caption: Workflow for a long-term stability study of PTSA solutions.
Quantitative Data Summary
The following table summarizes the available stability data for PTSA from the literature.
| Form | Solvent/Condition | Duration | Degradation | Reference |
| Solid | -20°C storage | ≥ 4 years | Not specified, implied stable | [2] |
| Solution | Water | 1 week | No significant degradation | [3][4] |
| Deposit | Sunlight Exposure | 20 minutes | < 5-6% | [3][4] |
| Deposit | Sunlight Exposure | 1 hour | < 15-20% | [3][4] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Evaluation of 1, 3, 6, 8-Pyrene Tetra Sulfonic Acid Tetra Sodium Salt (PTSA) as an Agricultural Spray Tracer Dye [elibrary.asabe.org]
- 5. researchgate.net [researchgate.net]
- 6. pyxis-lab.com [pyxis-lab.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrenetetrasulfonic Acid (PTSA) and Fluorescein for Water Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Water tracing is a critical technique in hydrological studies, environmental monitoring, and industrial process control. The selection of an appropriate tracer is paramount to the success of these studies. This guide provides an objective comparison of two commonly used fluorescent tracers, pyrenetetrasulfonic acid (PTSA) and fluorescein (B123965), supported by experimental data and detailed protocols to aid researchers in making an informed decision.
Performance Comparison: PTSA vs. Fluorescein
Both PTSA and fluorescein are highly fluorescent compounds detectable at very low concentrations, making them effective water tracers. However, they exhibit significant differences in their chemical and physical properties, which influence their suitability for various applications.
| Property | This compound (PTSA) | Fluorescein (Uranine) | Source(s) |
| Chemical Formula | C₁₆H₆Na₄O₁₂S₄ | C₂₀H₁₀Na₂O₅ | [1][2] |
| Appearance | Light yellow liquid or yellow-green powder | Reddish-brown or orange-red powder | [1][2] |
| Excitation Maximum | ~365-375 nm | ~495 nm | [2][3] |
| Emission Maximum | ~400-410 nm | ~520 nm | [2][4] |
| Detection Limit | As low as 0.1 ppb | As low as 0.002 ppb | [5][6] |
| pH Sensitivity | Fluorescence is relatively insensitive to pH changes. | Fluorescence is pH-dependent, with maximum intensity above pH 9.5. | [2][5] |
| Photostability | Good photostability, with less than 15-20% degradation after an hour in sunlight. | Susceptible to degradation by sunlight. | [2][5] |
| Toxicity | Generally considered non-toxic and environmentally friendly at typical concentrations. | Low to moderate concern at concentrations used for tracing. | [7][8][9] |
| Solubility in Water | Highly soluble | Freely soluble | [2][5] |
| Background Interference | Low, as few naturally occurring substances fluoresce in its range. | Can have higher background interference from natural organic matter. | [6] |
Key Considerations for Tracer Selection
PTSA is often favored for its high stability and reliability in a range of environmental conditions. Its relative insensitivity to pH and temperature fluctuations makes it a robust choice for long-term studies and applications in complex water systems.[5] Furthermore, its lower susceptibility to quenching at higher concentrations allows for a wider linear range in measurements.[5] The primary applications for PTSA are in industrial water treatment, leak detection, and agricultural spray analysis.[1][10]
Fluorescein , on the other hand, has a long history of use in water tracing and is known for its brilliant green fluorescence, which can be visually detected at higher concentrations.[11] Its primary drawback is its susceptibility to photodegradation and its pH-dependent fluorescence, which requires careful consideration and potential pH adjustment of samples for accurate quantification.[2][11] Fluorescein is widely used in groundwater tracing, particularly in karst environments, and for studies of shorter duration where sunlight exposure is limited.[2][12]
Experimental Protocols
A successful water tracing study requires meticulous planning and execution. The following is a generalized protocol that can be adapted for both PTSA and fluorescein, with specific considerations for each dye.
Preliminary Site Assessment and Background Sampling
-
Hydrogeological Characterization: Collect existing data on the site's geology, hydrology, and expected water flow paths.[2]
-
Selection of Injection and Monitoring Points: Identify suitable locations for introducing the tracer and for sample collection downstream.[2]
-
Background Fluorescence Measurement: It is crucial to collect water samples from all monitoring points before introducing the tracer to determine the natural background fluorescence. This is particularly important for fluorescein, as some natural substances can fluoresce in a similar range.[2][6]
Tracer Injection
-
Calculation of Tracer Mass: The amount of dye to be injected depends on factors such as the expected travel time, discharge rate of the water body, and the desired detection concentration.
-
Tracer Preparation: Dissolve the calculated amount of dye in a sufficient volume of water from the injection site to create a concentrated solution.[2]
-
Injection: Introduce the tracer solution at the designated injection point. It is often followed by a flush of a significant volume of water to ensure the entire tracer mass enters the system.[2]
-
Record Keeping: Meticulously record the exact time, location, and amount of tracer injected.[2]
Sample Collection
-
Sampling Frequency: The frequency of sample collection should be higher around the expected arrival time of the tracer to accurately capture the breakthrough curve.
-
Sample Handling: Collect water samples in clean, labeled bottles. For fluorescein, amber or opaque bottles are recommended to minimize photodegradation.[2]
Sample Analysis
-
Instrumentation: A calibrated spectrofluorometer is used to measure the fluorescence of the water samples.
-
Calibration: Prepare a series of standard solutions of known tracer concentrations to create a calibration curve.
-
Measurement: Analyze the collected samples and use the calibration curve to determine the tracer concentration. For fluorescein, it may be necessary to adjust the pH of the samples to above 9.5 to ensure maximum fluorescence.[6]
-
Data Interpretation: The primary output is a breakthrough curve, which plots tracer concentration against time. This curve provides information on travel time, dispersion, and dilution of the tracer.
Visualizing the Process
To further clarify the experimental workflow and the decision-making process, the following diagrams are provided.
Caption: A generalized experimental workflow for water tracing studies.
Caption: A logical comparison of PTSA and Fluorescein for water tracing.
Conclusion
The choice between this compound and fluorescein for water tracing studies depends heavily on the specific requirements of the investigation. PTSA offers superior stability and is ideal for quantitative studies in challenging environments, particularly for industrial applications. Fluorescein, while less stable, remains a cost-effective and highly visible option for qualitative and short-term quantitative studies, especially in groundwater applications where light exposure is minimal. By carefully considering the environmental conditions, study duration, and analytical requirements, researchers can select the optimal tracer to achieve reliable and accurate results.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]
- 4. alpha-measure.com [alpha-measure.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 7. yamathosupply.com [yamathosupply.com]
- 8. How PTSA Tracers Simplify Cooling Water Treatment | Chem-Aqua [chemaqua.com]
- 9. researchgate.net [researchgate.net]
- 10. solinst.com [solinst.com]
- 11. fondriest.com [fondriest.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrenetetrasulfonic Acid and Rhodamine B for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used fluorescent dyes: Pyrenetetrasulfonic Acid (PTSA) and Rhodamine B (RhB). We will objectively evaluate their performance based on their physicochemical and fluorescence properties, supported by experimental data and detailed protocols.
This compound (PTSA), a highly water-soluble pyrene (B120774) derivative, is recognized for its strong, stable blue fluorescence. In contrast, Rhodamine B (RhB), a xanthene dye, is well-known for its brilliant orange-red fluorescence and its sensitivity to its local environment. This comparative analysis will delve into their respective strengths and weaknesses in various applications, including their use as fluorescent tracers and in sensing applications.
Physicochemical and Fluorescence Properties: A Tabular Comparison
To facilitate a clear and direct comparison, the key physicochemical and fluorescence properties of PTSA and Rhodamine B are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | This compound (PTSA) | Rhodamine B (RhB) |
| Chemical Formula | C₁₆H₆Na₄O₁₂S₄ | C₂₈H₃₁ClN₂O₃ |
| Molar Mass | 610.43 g/mol | 479.02 g/mol [1] |
| Appearance | Yellow-green crystalline powder | Green powder or reddish-violet crystals[1] |
| Solubility in Water | High | 8 to 15 g/L at 20 °C[1] |
| Toxicity | Generally considered non-toxic | Can be toxic and carcinogenic |
Table 2: Fluorescence Properties in Aqueous Solution
| Property | This compound (PTSA) | Rhodamine B (RhB) |
| Excitation Max (λex) | ~375 nm | ~553 nm[2] |
| Emission Max (λem) | ~404 nm | ~576 nm |
| Quantum Yield (Φ) | ~0.54[3] | ~0.31[4] |
| Fluorescence Lifetime (τ) | ~5.16 ns to 7.07 ns | ~1.68 ns[2] |
| Color of Fluorescence | Blue | Orange-Red |
| pH Sensitivity | Fluorescence is relatively insensitive to pH changes[5] | Fluorescence is highly sensitive to pH[1] |
| Photostability | Good photostability, with some degradation under prolonged sunlight exposure[5] | Generally considered to have good photostability |
Visualizing the Molecules and Experimental Processes
To further aid in the understanding of these two fluorescent dyes, the following diagrams illustrate their chemical structures and a typical experimental workflow for fluorescence measurements.
Comparative Performance in Key Applications
Fluorescent Tracers
As fluorescent tracers, PTSA and Rhodamine B exhibit distinct advantages and disadvantages. PTSA's high water solubility, strong fluorescence, and relative insensitivity to pH and temperature make it an excellent choice for tracking water flow in industrial and environmental applications.[6][7] Its non-toxic nature further enhances its suitability for these purposes. Rhodamine B has also been widely used as a tracer dye in water to determine the rate and direction of flow.[1] However, its fluorescence is influenced by pH and temperature, which can complicate quantitative analysis. Furthermore, concerns about its potential toxicity may limit its use in sensitive environments.
Sensing Applications
The differing pH sensitivities of PTSA and Rhodamine B dictate their utility in sensing applications. The stable fluorescence of PTSA across a broad pH range makes it unsuitable for pH sensing. Conversely, the pH-dependent equilibrium between the fluorescent "open" form and the non-fluorescent "closed" spirolactone form of Rhodamine B makes it an excellent candidate for developing fluorescent pH probes.[1] In acidic conditions, the equilibrium shifts towards the open, highly fluorescent form, while in basic conditions, the non-fluorescent form dominates.
In the realm of metal ion detection, derivatives of Rhodamine B have been extensively developed as "turn-on" fluorescent probes. These probes typically exist in the non-fluorescent spirolactam form and, upon binding to specific metal ions, undergo a structural change to the highly fluorescent open form, providing a clear signal for detection.
Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed protocols for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine and compare the fluorescence quantum yields of PTSA and Rhodamine B in an aqueous solution using a known standard.
Materials:
-
This compound tetrasodium (B8768297) salt (PTSA)
-
Rhodamine B
-
Quinine (B1679958) sulfate (B86663) (as a quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)
-
Ultrapure water
-
Sulfuric acid (H₂SO₄)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. Create a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (350 nm).
-
Preparation of Sample Solutions: Prepare stock solutions of PTSA and Rhodamine B in ultrapure water. Prepare series of dilutions for each with absorbances ranging from 0.01 to 0.1 at their respective excitation wavelengths (~375 nm for PTSA and ~553 nm for RhB).
-
Absorbance Measurement: Measure the absorbance of all standard and sample solutions at their respective excitation wavelengths using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
For each solution, record the fluorescence emission spectrum using the spectrofluorometer.
-
Ensure the excitation and emission slits are kept constant for all measurements within a series.
-
Integrate the area under the emission spectrum for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for the standard and each sample.
-
The slope of the resulting linear fit is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²) where η is the refractive index of the solvent (for water and dilute sulfuric acid, this ratio is approximately 1).
-
Protocol 2: Comparative Photostability Analysis
Objective: To compare the photostability of PTSA and Rhodamine B under continuous UV irradiation.
Materials:
-
Aqueous solutions of PTSA and Rhodamine B with identical absorbance at their respective λ_max.
-
Spectrofluorometer with a time-drive mode.
-
UV lamp with a known power output.
-
Quartz cuvette (1 cm path length).
Procedure:
-
Initial Fluorescence Measurement: Place the PTSA solution in the cuvette and measure its initial fluorescence intensity (I₀) at its emission maximum.
-
Photobleaching: Continuously irradiate the sample with the UV lamp for a set period (e.g., 1 hour).
-
Time-course Measurement: At regular intervals (e.g., every 5 minutes), measure the fluorescence intensity (I_t) of the sample.
-
Repeat for Rhodamine B: Repeat steps 1-3 with the Rhodamine B solution, ensuring identical irradiation conditions.
-
Data Analysis:
-
For each dye, plot the normalized fluorescence intensity (I_t / I₀) as a function of irradiation time.
-
Compare the decay curves to determine the relative photostability. A slower decay indicates higher photostability.
-
Protocol 3: Evaluation of pH Sensitivity
Objective: To assess and compare the effect of pH on the fluorescence intensity of PTSA and Rhodamine B.
Materials:
-
Aqueous solutions of PTSA and Rhodamine B.
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Spectrofluorometer.
-
pH meter.
Procedure:
-
Sample Preparation: For each dye, prepare a series of solutions by diluting the stock solution in buffer solutions of different pH values.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the respective emission maximum.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH for both PTSA and Rhodamine B.
-
Analyze the plots to determine the pH range over which the fluorescence of each dye is stable or varies. For Rhodamine B, the pKa can be determined from the inflection point of the titration curve.
-
Conclusion
Rhodamine B, while also a useful tracer, finds its primary strength in sensing applications, particularly for pH and metal ions, owing to its environmentally sensitive fluorescence. Its "off-on" switching mechanism in response to specific analytes allows for the design of highly sensitive and selective probes.
The choice between PTSA and Rhodamine B will ultimately depend on the specific requirements of the research application. For quantitative tracing where stability is paramount, PTSA is the superior choice. For developing sensitive probes that respond to changes in the local environment, Rhodamine B and its derivatives offer a versatile and powerful platform. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision for their specific needs.
References
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 4. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 5. How PTSA Tracers Simplify Cooling Water Treatment | Chem-Aqua [chemaqua.com]
- 6. solinst.com [solinst.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Comparative Guide to Analytical Methods for the Quantification of Pyrenetetrasulfonic Acid
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the precise quantification of pyrenetetrasulfonic acid (PTSA). The methodologies and validation data presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.
Introduction
This compound (PTSA), a highly fluorescent and water-soluble pyrene (B120774) derivative, is utilized in various applications, including as a fluorescent tracer in industrial water systems and as a probe in biological research. Accurate and reliable quantification of PTSA is crucial for its effective application and for quality control purposes. This guide focuses on a validated ion-pair HPLC method and compares its performance with spectrofluorimetry and derivative UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
An ion-pair reversed-phase HPLC method is a robust and specific technique for the quantification of the highly polar PTSA. The use of an ion-pairing reagent neutralizes the charge on the sulfonic acid groups, allowing for retention on a non-polar stationary phase.
Experimental Protocol: Ion-Pair HPLC-UV
1. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an ion-pairing agent and an acidifier. A typical composition is a gradient or isocratic elution with a solution of acetonitrile and aqueous buffer (e.g., phosphate (B84403) buffer) containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the ion-pairing reagent. For example, a mobile phase could consist of 25% acetonitrile and 75% aqueous phase containing 5mM sodium 1-heptanesulfonate, with the pH adjusted to 3.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV spectrophotometer at a wavelength of 242 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound tetrasodium (B8768297) salt in ultrapure water to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing PTSA with the mobile phase to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Typical Performance Data | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo | Peak purity > 99% |
| Robustness | % RSD < 5% for minor variations | % RSD ≤ 5% |
Workflow for HPLC Method Validation
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can be employed for PTSA quantification, each with its own advantages and limitations.
Spectrofluorimetry
This method leverages the intrinsic fluorescence of PTSA, offering high sensitivity.
1. Instrumentation:
-
Spectrofluorometer: Equipped with a xenon lamp and dual monochromators.
2. Reagents and Solutions:
-
Solvent: Ultrapure water.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of PTSA in ultrapure water.
-
Calibration Standards: Serially dilute the stock solution to prepare standards in the desired concentration range (e.g., 0.01 - 1.0 µg/mL).
3. Measurement:
-
Excitation Wavelength (λex): Set to approximately 375 nm.
-
Emission Wavelength (λem): Set to approximately 405 nm.
-
Procedure:
-
Transfer the blank (ultrapure water), standard solutions, and sample solutions to quartz cuvettes.
-
Measure the fluorescence intensity of each solution at the specified excitation and emission wavelengths.
-
Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of PTSA in the sample from the calibration curve.
-
| Feature | Spectrofluorimetry | HPLC-UV |
| Principle | Measurement of emitted light | Chromatographic separation followed by UV absorbance |
| Specificity | Lower (interference from other fluorescent compounds) | Higher (separation of components) |
| Sensitivity | Very High (ppb to ppt (B1677978) range) | High (ppm to ppb range) |
| Speed | Fast | Slower (due to chromatographic run time) |
| Cost (Instrument) | Moderate | High |
| Sample Throughput | High | Moderate |
Derivative UV-Vis Spectrophotometry
Derivative spectrophotometry can be used to enhance the resolution of overlapping spectral bands and to reduce background interference. While one study found it inadequate for quantifying PTSA as a minor component in a complex matrix, it may be suitable for simpler sample matrices.
1. Instrumentation:
-
UV-Vis Spectrophotometer: Capable of recording derivative spectra.
2. Reagents and Solutions:
-
Solvent: Ultrapure water.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of PTSA in ultrapure water.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution (e.g., 1 - 20 µg/mL).
3. Measurement:
-
Wavelength Scan: Record the zero-order absorption spectrum of PTSA from 200 to 400 nm.
-
Derivative Spectrum: Generate the first or second-derivative spectrum from the zero-order spectrum.
-
Quantification:
-
Identify a suitable wavelength for quantification from the derivative spectrum (e.g., a zero-crossing point for an interfering substance or a peak maximum/minimum).
-
Measure the derivative absorbance value at the selected wavelength for the standards and the sample.
-
Construct a calibration curve by plotting the derivative absorbance versus concentration.
-
Determine the PTSA concentration in the sample from the calibration curve.
-
| Feature | Derivative UV-Vis Spectrophotometry | HPLC-UV |
| Principle | Mathematical transformation of the UV-Vis spectrum | Chromatographic separation and UV absorbance |
| Specificity | Moderate (can resolve some overlapping spectra) | Higher |
| Sensitivity | Moderate | High |
| Speed | Fast | Slower |
| Cost (Instrument) | Low to Moderate | High |
| Sample Throughput | High | Moderate |
Logical Relationship of Method Selection
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The ion-pair HPLC method offers the highest specificity and is ideal for complex matrices where accurate quantification is paramount. Spectrofluorimetry is the method of choice when very high sensitivity is required for trace-level detection. Derivative UV-Vis spectrophotometry presents a rapid and cost-effective alternative for simpler sample matrices where high specificity is not the primary concern. This guide provides the necessary information to make an informed decision based on the performance characteristics and experimental requirements of each technique.
Comparative Guide to HPLC Purity Analysis of Pyrenetetrasulfonic Acid Tetrasodium Salt
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of pyrenetetrasulfonic acid tetrasodium (B8768297) salt, a fluorescent dye and important intermediate. We will explore three common HPLC techniques: Reverse-Phase (RP), Ion-Pair Reverse-Phase (IP-RP), and Hydrophilic Interaction Liquid Chromatography (HILIC), presenting their respective methodologies and performance data to aid in selecting the most suitable approach for your analytical needs.
Comparison of HPLC Methods
The following table summarizes the key performance metrics for the different HPLC methods discussed in this guide. This allows for a direct comparison of their effectiveness in analyzing this compound tetrasodium salt and its potential impurities, such as 1,3,6-pyrenetrisulfonic acid trisodium (B8492382) salt.
| Parameter | Reverse-Phase HPLC | Ion-Pair RP-HPLC (Representative) | HILIC (Representative) |
| Principle | Separation based on hydrophobicity. | Neutralizes ionic analyte with an ion-pairing reagent for retention on a reverse-phase column. | Partitioning of polar analyte between a polar stationary phase and a less polar mobile phase. |
| Retention Time of Analyte | < 4 minutes[1] | ~5-15 minutes (Varies with ion-pair reagent and concentration) | ~3-10 minutes (Varies with mobile phase composition) |
| Resolution | Baseline resolution from key impurities. | High resolution, tunable by ion-pair reagent selection. | Orthogonal selectivity to RP, effective for highly polar compounds. |
| Limit of Detection (LOD) | Method dependent, typically in the low ng range. | Can be influenced by the ion-pair reagent's UV cutoff. | Generally in the low to mid ng range. |
| Limit of Quantification (LOQ) | Method dependent, typically in the mid to high ng range. | Can be influenced by the ion-pair reagent's UV cutoff. | Generally in the mid to high ng range. |
| Advantages | Fast, simple mobile phases, widely applicable. | Excellent for ionic and highly polar compounds on standard RP columns. | Superior retention of very polar compounds without ion-pairing reagents. |
| Disadvantages | May have insufficient retention for very polar compounds. | Complex mobile phases, potential for long column equilibration times and LC-MS incompatibility. | Can be sensitive to mobile phase composition and water content. |
Experimental Protocols
Detailed experimental protocols for each of the compared HPLC methods are provided below. These protocols offer a starting point for method development and can be adapted to specific instrumentation and laboratory conditions.
Method 1: Rapid Reverse-Phase HPLC
This method is based on the work of Weisz et al. and is designed for the rapid separation of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt from its trisulfonated analogue.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Method 2: Ion-Pair Reverse-Phase HPLC (Representative)
This protocol is a representative method for the analysis of sulfonic acids using ion-pair chromatography. The choice of ion-pairing reagent can be adjusted to optimize the separation.[2][3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile/water gradient containing 5 mM tetrabutylammonium (B224687) phosphate (B84403) as the ion-pairing reagent, with the pH adjusted to 7.5.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 3: HILIC (Representative)
This protocol provides a general framework for the analysis of highly polar compounds like this compound tetrasodium salt using HILIC.[4]
-
Column: HILIC column with a polar stationary phase (e.g., amide, diol) (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3).
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm or Fluorescence Detector (Excitation: 365 nm, Emission: 450 nm)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical process for each HPLC method.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for HPLC method selection.
References
- 1. Conventional high-performance liquid chromatography versus derivative spectrophotometry for the determination of 1,3,6-pyrenetrisulfonic acid trisodium salt and 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the color additive D&C Green No. 8 (Pyranine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrenetetrasulfonic Acid (PTSA) and Other Tracer Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pyrenetetrasulfonic acid (PTSA), a fluorescent tracer dye, with other commonly used alternatives, namely Rhodamine WT and fluorescein (B123965). The information presented is based on available experimental data to assist in the selection of the most suitable tracer for your research needs.
Executive Summary
Tracer dyes are indispensable tools in various scientific and industrial applications, including environmental monitoring, industrial process control, and biomedical research. The ideal tracer dye exhibits high water solubility, excellent stability, strong fluorescence for sensitive detection, and minimal interaction with the system under study. This guide focuses on a comparative analysis of PTSA against two established tracer dyes, Rhodamine WT and fluorescein, evaluating key performance parameters such as photostability, recoverability, and resistance to fluorescence quenching.
Performance Comparison of Tracer Dyes
The selection of an appropriate tracer dye is critical for the accuracy and reliability of experimental results. The following tables summarize the quantitative performance of PTSA, Rhodamine WT, and fluorescein based on available data.
Table 1: Photodegradation of Tracer Dyes in Aqueous Solution
| Tracer Dye | Initial Concentration | Exposure Conditions | Percent Degradation | Reference |
| PTSA | Not Specified | Sunlight (20 min) | < 5-6% | [1] |
| Sunlight (1 hour) | < 15-20% | [1] | ||
| Rhodamine WT | Not Specified | Solar Radiation (5 hours) | ~10% | [2] |
| Fluorescein | Not Specified | Solar Radiation (5 hours) | ~90% | [2] |
Note: Data for PTSA, Rhodamine WT, and fluorescein are from different studies with potentially varying experimental conditions, including light intensity and spectral distribution. A direct comparison should be made with caution.
Table 2: Recoverability of Tracer Dyes
| Tracer Dye | Surface | Solvent | Average Recovery | Reference |
| PTSA | Variety of plant samples | 10% Isopropyl Alcohol | ~80% | [1] |
| Rhodamine WT | Not Specified | Not Specified | Moderately high resistance to adsorption | [3] |
| Fluorescein | Not Specified | Not Specified | Moderately high resistance to adsorption | [3] |
Table 3: General Properties and Performance Characteristics
| Property | This compound (PTSA) | Rhodamine WT | Fluorescein |
| Water Solubility | Extremely high | High | High |
| Photostability | Good | Moderate | Low |
| Susceptibility to Quenching | Less susceptible | More susceptible | More susceptible |
| Linearity in Fluorometers | High (five orders of magnitude or more) | Lower (three to four orders of magnitude) | Lower (three to four orders of magnitude) |
| pH Sensitivity | Relatively insensitive | Stable in pH range 5-10 | Fluorescence is pH dependent |
| Visual Signature | Nearly colorless in field concentrations | Red/Orange | Bright Green |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. The following sections outline protocols for key experiments in the cross-validation of tracer dyes.
Photostability Assessment
This experiment aims to quantify the degradation of tracer dyes upon exposure to a light source.
Methodology:
-
Solution Preparation: Prepare stock solutions of PTSA, Rhodamine WT, and fluorescein of the same molar concentration in deionized water.
-
Sample Preparation: Fill quartz cuvettes with each dye solution. Prepare triplicate samples for each dye and time point.
-
Light Exposure: Place the cuvettes in a controlled environment under a light source with a known spectrum and intensity (e.g., a solar simulator).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, and 120 minutes), remove a set of cuvettes for each dye.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer set to the optimal excitation and emission wavelengths for each dye.
-
Data Analysis: Calculate the percentage of dye degradation at each time point relative to the initial fluorescence intensity (time 0).
Recoverability Assay
This protocol details the procedure to determine the efficiency of dye recovery from a solid surface.
Methodology:
-
Surface Preparation: Use a consistent and well-defined surface for all tests (e.g., glass microscope slides or a specific plant species).
-
Dye Application: Apply a known volume and concentration of each tracer dye solution onto the surface.
-
Drying: Allow the applied dye to dry completely in a dark, controlled environment to prevent photodegradation.
-
Extraction: Place the surface into a container with a precise volume of a suitable solvent (e.g., 10% isopropyl alcohol in water).
-
Elution: Agitate the container for a standardized period to ensure all the dye is washed off the surface and dissolved into the solvent.
-
Quantification: Measure the fluorescence of the solvent to determine the concentration of the recovered dye.
-
Calculation: Calculate the recovery rate as a percentage of the amount of dye initially applied.
Fluorescence Quenching Evaluation
This experiment is designed to assess the effect of concentration on the fluorescence intensity of each dye.
Methodology:
-
Serial Dilutions: Prepare a range of concentrations for each tracer dye in deionized water, from very dilute to highly concentrated.
-
Fluorescence Measurement: Measure the fluorescence intensity of each concentration using a spectrofluorometer.
-
Data Analysis: Plot the fluorescence intensity as a function of dye concentration for each tracer.
-
Linearity Assessment: Determine the concentration range over which the fluorescence response is linear. The point at which the plot deviates from linearity indicates the onset of significant concentration quenching.
Discussion and Recommendations
Based on the available data, This compound (PTSA) presents several advantages over Rhodamine WT and fluorescein for many tracing applications. Its superior photostability ensures greater accuracy in studies involving exposure to sunlight.[1] Furthermore, its lower susceptibility to concentration quenching and higher linearity in fluorometers allow for a wider dynamic range in measurements.[1] The primary advantage of Rhodamine WT is its moderate photostability compared to fluorescein and its well-established use in water tracing studies.[2][3] Fluorescein remains a viable option for applications where high visibility is paramount and light exposure is minimal, due to its brilliant green fluorescence.[3] However, its poor photostability and pH-dependent fluorescence can be significant drawbacks.[2][3]
For researchers requiring high precision, stability, and a wide detection range, PTSA is a highly recommended tracer dye. For qualitative studies or those in controlled light environments where cost is a primary concern, fluorescein may be suitable. Rhodamine WT offers a balance of properties and is a reliable choice for general water tracing applications.
Ultimately, the choice of tracer dye should be guided by the specific requirements of the experiment, including the environmental conditions, the required sensitivity of detection, and the chemical compatibility with the system being studied. It is always recommended to perform preliminary validation experiments under the specific conditions of your study to ensure optimal performance.
References
A Comparative Guide to the Environmental Impact of Pyrenetetrasulfonic Acid (PTSA) Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of pyrenetetrasulfonic acid (PTSA), a widely used fluorescent tracer, with its common alternatives: Rhodamine B, Rhodamine WT, and Fluorescein (B123965). This document is intended to assist researchers in making informed decisions regarding tracer selection by presenting available experimental data on their ecotoxicity and discussing biodegradability.
Executive Summary
Data Presentation: Ecotoxicity Comparison
The following table summarizes the available quantitative ecotoxicity data for PTSA and its alternatives. The data is presented as LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a response in 50% of the test population) values for various aquatic organisms.
| Tracer | Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| This compound (PTSA) | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 1011.92 (predicted) | 48 hours | [1] |
| Rhodamine B | Raphidocelis subcapitata (Green Algae) | EC50 (Growth Inhibition) | 14 - 24 | 72 hours | [2][3] |
| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 14 - 24 | 48 hours | [2][3] | |
| Danio rerio (Zebrafish) Embryos | LC50 | 14 - 24 | 96 hours | [2][3] | |
| Rhodamine WT | Raphidocelis subcapitata (Green Algae) | EC50 (Growth Inhibition) | > 91 | 72 hours | [2][3] |
| Daphnia magna (Water Flea) | EC50 (Immobilisation) | > 100 | 48 hours | [2][3] | |
| Danio rerio (Zebrafish) Embryos | LC50 | > 200 | 96 hours | [2][3] | |
| Fluorescein | Scophthalmus maximus (Turbot) | LC50 | 997.1 | 96 hours | [4] |
Biodegradability
A critical aspect of a chemical's environmental impact is its persistence. Standardized tests, such as the OECD 301 series for "Ready Biodegradability" and the OECD 302 series for "Inherent Biodegradability," are used to assess how readily a substance is broken down by microorganisms.
Despite a comprehensive search, specific experimental data from these standardized tests for this compound, Rhodamine B, Rhodamine WT, and Fluorescein could not be located in the public domain. Safety Data Sheets for these substances often state "no data available" for persistence and degradability.[1][5] This significant data gap means that the ultimate environmental fate and persistence of these widely used tracers are not well-documented through standardized biodegradation assessments. While some studies have investigated the degradation of these dyes under specific conditions, such as through advanced oxidation processes, this does not provide a measure of their inherent biodegradability in natural aquatic environments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[6][7][8]
This test evaluates the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: A species of green algae, such as Raphidocelis subcapitata.
-
Principle: Exponentially growing algae are exposed to the test substance in a nutrient-rich medium for 72 hours. The inhibition of growth is measured by comparing the algal biomass in the test cultures to that of control cultures.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the tracer dye.
-
Inoculate the test solutions and control (without the tracer) with a low concentration of exponentially growing algae.
-
Incubate the cultures under constant fluorescent illumination and temperature (21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., by cell counts or spectrophotometry) at least every 24 hours.
-
Calculate the average specific growth rate and yield for each concentration and the control.
-
Determine the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.
-
OECD 202: Daphnia sp. Acute Immobilisation Test[9][10][11][12]
This test assesses the acute toxicity of a substance to Daphnia, a small freshwater crustacean.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the tracer dye.
-
Place a group of daphnids (typically 20 per concentration, divided into smaller replicates) into each test solution and a control.
-
Incubate at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the EC50 value, which is the concentration that immobilizes 50% of the daphnids after 48 hours.
-
OECD 203: Fish, Acute Toxicity Test[13][14][15][16][17]
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.
-
Test Organism: A species of freshwater fish, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Principle: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for 96 hours. The number of dead fish is recorded at specified intervals.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the tracer dye.
-
Place a group of fish (typically 7-10 per concentration) into each test tank and a control tank.
-
Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.
-
Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.
-
Calculate the LC50 value, which is the concentration that is lethal to 50% of the fish after 96 hours.
-
OECD 301: Ready Biodegradability[1][18][19][20][21][22]
This series of tests determines if a substance is likely to biodegrade rapidly and completely in an aerobic environment. The "Closed Bottle Test" (OECD 301D) is one of the commonly used methods.
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (from wastewater treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.
-
Procedure:
-
Prepare a dilute solution of the test substance in a mineral medium saturated with air.
-
Inoculate the solution with a small amount of microorganisms.
-
Fill BOD (Biochemical Oxygen Demand) bottles completely with the inoculated solution and seal them.
-
Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Measure the dissolved oxygen concentration in replicate bottles at regular intervals.
-
Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window.
-
OECD 302: Inherent Biodegradability[23][24][25][26]
This series of tests is designed to assess whether a chemical has the potential to be biodegraded in an aerobic environment. The "Zahn-Wellens/EMPA Test" (OECD 302B) is a common method.
-
Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms (activated sludge) in a mineral medium with aeration for up to 28 days. The removal of the test substance is monitored by measuring the Dissolved Organic Carbon (DOC).
-
Procedure:
-
Prepare a test solution with the test substance, mineral nutrients, and a relatively large amount of activated sludge.
-
Aerate the mixture in a vessel at a constant temperature (20-25°C) in the dark or under diffuse light.
-
Take samples at regular intervals, filter them, and measure the DOC concentration.
-
Run a blank control with only the activated sludge to account for endogenous DOC removal.
-
Calculate the percentage of biodegradation based on the DOC removal. A substance is considered "inherently biodegradable" if it shows significant removal (typically >70% for ultimate biodegradability).
-
Visualization of Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical tracer.
Conclusion
Based on the currently available ecotoxicity data, this compound (PTSA) appears to be a favorable choice over Rhodamine B and Fluorescein from an acute aquatic toxicity perspective, particularly concerning invertebrates. Rhodamine WT also demonstrates very low acute toxicity. However, the significant lack of publicly available, standardized biodegradability data for all these commonly used tracers is a critical knowledge gap. This absence of information hinders a complete environmental risk assessment and makes it difficult to determine their long-term fate and potential for persistence in aquatic ecosystems. Researchers and professionals are encouraged to consider this data gap when selecting a tracer and to advocate for and contribute to the generation of comprehensive environmental data for these important scientific tools.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of fluorescein to turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
A Researcher's Guide to Pyrenetetrasulfonic Acid and its Spectral Overlap with Other Fluorophores
For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorophores is paramount for designing robust and sensitive assays. This guide provides a comprehensive comparison of pyrenetetrasulfonic acid (PTSA), a widely used fluorescent probe, with other common fluorophores, focusing on their spectral overlap and potential for Förster Resonance Energy Transfer (FRET).
This compound, a highly water-soluble and environmentally sensitive fluorophore, exhibits distinct excitation and emission spectra that make it a versatile tool in various biological and chemical applications. Its spectral characteristics, however, also necessitate careful consideration when selecting partner fluorophores for multicolor experiments or FRET-based assays to minimize signal bleed-through and ensure accurate data interpretation.
Comparative Spectral Data of Fluorophores
To facilitate the selection of appropriate fluorophores for use with this compound, the following table summarizes the key spectral properties of PTSA and several other commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound (PTSA) | 375[1] | 404[2] | > 25,000 (at 405 nm for CM-pyranine derivative) | 0.54 (in aqueous solution)[3] | 5.16[4] |
| Perylene (B46583) | 436[5] | 467[5] | 38,500 (at 435.8 nm in cyclohexane)[6] | 0.94 (in cyclohexane)[6] | ~5 |
| Fluorescein Isothiocyanate (FITC) | 495[7] | 519[7] | 75,000[8] | 0.92[8] | 4.1 |
| Tetramethylrhodamine Isothiocyanate (TRITC) | 557[9] | 576[9] | 87,000[10] | ~0.3-0.5 | ~2.3 |
Spectral Overlap and FRET Considerations
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and its efficiency is critically dependent on the spectral overlap between the donor fluorophore's emission spectrum and the acceptor fluorophore's excitation spectrum.
A notable FRET partner for pyrene (B120774) derivatives is perylene . The emission spectrum of pyrene significantly overlaps with the excitation spectrum of perylene, making them an effective donor-acceptor pair for FRET-based assays.[11]
When considering other potential FRET partners for PTSA:
-
As a FRET Donor: The emission of PTSA around 404 nm would require an acceptor with an excitation maximum in this region.
-
As a FRET Acceptor: The excitation of PTSA around 375 nm would require a donor with an emission maximum in this region.
Based on the data in the table, neither FITC nor TRITC are ideal FRET partners for PTSA due to the significant separation between their excitation/emission spectra and that of PTSA. However, their distinct spectral properties can be advantageous in multicolor imaging experiments where minimal spectral overlap is desired to prevent signal crosstalk.
Visualizing Spectral Overlap and Experimental Workflows
To visually represent the principles of spectral overlap and the workflow for its determination, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Accurate determination of spectral properties and FRET efficiency relies on meticulous experimental procedures. Below are detailed protocols for key experiments.
Measurement of Fluorescence Spectra
Objective: To obtain the excitation and emission spectra of a fluorophore.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore stock solution (e.g., 1 mM in a suitable solvent)
-
Appropriate buffer or solvent
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent or buffer. The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the known excitation maximum of the fluorophore.
-
Scan the emission monochromator over a wavelength range that encompasses the expected emission peak.
-
Record the fluorescence intensity at each emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the known emission maximum of the fluorophore.
-
Scan the excitation monochromator over a wavelength range that encompasses the expected excitation peak.
-
Record the fluorescence intensity at each excitation wavelength.
-
-
Blank Subtraction: Record the spectra of the solvent or buffer alone under the same conditions and subtract this background from the sample spectra.
Determination of FRET Efficiency
Objective: To quantify the efficiency of energy transfer from a donor to an acceptor fluorophore.
Materials:
-
Solutions of donor-only, acceptor-only, and donor-acceptor labeled molecules at the same concentration.
-
Spectrofluorometer
Procedure (Steady-State Intensity Method):
-
Measure Donor Emission in the Absence of Acceptor (F_D):
-
Excite the donor-only sample at its excitation maximum.
-
Measure the peak fluorescence intensity of the donor.
-
-
Measure Donor Emission in the Presence of Acceptor (F_DA):
-
Excite the donor-acceptor sample at the same wavelength used for the donor-only sample.
-
Measure the peak fluorescence intensity of the donor in the presence of the acceptor.
-
-
Calculate FRET Efficiency (E):
-
Use the following formula: E = 1 - (F_DA / F_D)
-
Note: This protocol provides a simplified overview. For rigorous FRET analysis, corrections for direct acceptor excitation and donor emission bleed-through into the acceptor channel are necessary.
This guide provides a foundational understanding of the spectral properties of this compound and its potential interactions with other fluorophores. By carefully considering the principles of spectral overlap and employing rigorous experimental protocols, researchers can effectively utilize PTSA in a wide range of fluorescence-based applications.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - CAS-Number 59572-10-0 - Order from Chemodex [chemodex.com]
- 3. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Spectrum [Perylene] | AAT Bioquest [aatbio.com]
- 6. omlc.org [omlc.org]
- 7. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. interchim.fr [interchim.fr]
- 11. Fluorescence resonance energy transfer from pyrene to perylene labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent Tracers in High Salinity Environments: A Comparative Guide to Pyrenetetrasulfonic Acid and Alternatives
For researchers, scientists, and drug development professionals navigating the challenges of tracer studies in high salinity water, the selection of an appropriate fluorescent tracer is paramount. This guide provides a detailed comparison of the performance of 1,3,6,8-Pyrenetetrasulfonic acid (PTSA) with two common alternatives, Fluorescein (B123965) and Rhodamine WT, in high salinity conditions. The information is supported by available experimental data and detailed methodologies to aid in the selection and application of these critical research tools.
Introduction to Fluorescent Tracers in High Salinity Water
Fluorescent tracers are indispensable tools for tracking fluid flow in various applications, including hydrogeology, environmental monitoring, and industrial processes. However, high salinity environments, such as oilfield brines, geothermal reservoirs, and brackish water aquifers, present significant challenges to the performance of many fluorescent dyes. High ionic strength can lead to fluorescence quenching, precipitation, and increased sorption of the tracer to surfaces, compromising the accuracy of the measurements.
PTSA has emerged as a robust tracer with favorable characteristics for a range of applications. This guide will objectively compare its performance attributes against the well-established tracers, Fluorescein and Rhodamine WT, with a specific focus on their utility in high salinity water.
Performance Comparison of Fluorescent Tracers
The selection of a suitable tracer hinges on several key performance indicators. The following tables summarize the available data for PTSA, Fluorescein, and Rhodamine WT in high salinity environments.
| Performance Metric | Pyrenetetrasulfonic Acid (PTSA) | Fluorescein (Uranine) | Rhodamine WT |
| Reported Salinity Tolerance | Stable in high-temperature geothermal environments.[1] | Sorption increases with salinity; suitable for moderately saline groundwater.[2] | Generally considered suitable for saline waters, though some studies suggest potential for non-conservative transport. |
| Photostability | Good photostability, with less than 15-20% degradation after one hour of sunlight exposure.[3] | Low photostability, decomposes when exposed to light.[2] | More resistant to degradation by sunlight compared to Fluorescein. |
| pH Sensitivity | Relatively insensitive to pH changes.[3] | Fluorescence is strongly affected by pH.[4] | Less pH sensitive than Fluorescein. |
| Temperature Stability | Relatively insensitive to temperature changes.[3] | Performance can be affected by temperature.[2] | Generally stable at temperatures encountered in surface and groundwater. |
| Sorption | Low sorption potential reported in some applications. | Sorption increases at higher salinities.[2] | Can exhibit sorption, with two constituent isomers showing different sorption behaviors. |
| Detection Limit | Highly detectable, down to 0.1 parts per billion (ppb).[3] | Detectable at low concentrations. | Detectable at low concentrations. |
| Concentration Quenching | Less susceptible to quenching at increased concentrations compared to Fluorescein and Rhodamine WT.[3] | Susceptible to concentration quenching.[3] | Susceptible to concentration quenching.[3] |
| Toxicity | Considered non-toxic.[5][6] | Generally considered non-toxic at typical concentrations used in tracer studies.[7] | Less toxic than Rhodamine B, with an Annual-Average Quality Standard (AA-QS) estimated to be >91 µg/L.[8] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating fluorescent tracers in high salinity water, the following experimental protocols are recommended.
Protocol 1: Evaluation of Fluorescence Intensity as a Function of Salinity
This experiment aims to quantify the effect of increasing salinity on the fluorescence intensity of the tracer.
Materials:
-
Fluorometer
-
Stock solutions of PTSA, Fluorescein, and Rhodamine WT (e.g., 1000 ppm)
-
Deionized water
-
Sodium chloride (NaCl) or a synthetic brine solution representative of the target environment
-
Volumetric flasks and pipettes
-
Cuvettes for the fluorometer
Procedure:
-
Prepare a series of saline solutions: Create a range of salinity concentrations (e.g., 0, 10, 20, 35, 50, 100 g/L NaCl) by dissolving the appropriate amount of salt in deionized water.
-
Prepare tracer solutions: For each tracer, prepare a set of solutions at a constant concentration (e.g., 1 ppm) in each of the prepared saline solutions.
-
Fluorometer Calibration: Calibrate the fluorometer according to the manufacturer's instructions using a standard solution of the tracer in deionized water.
-
Fluorescence Measurement: Measure the fluorescence intensity of each tracer solution in the different salinity concentrations. Ensure that the fluorometer is blanked with the corresponding saline solution without the tracer before each measurement.
-
Data Analysis: Plot the fluorescence intensity as a function of salinity for each tracer. Analyze the data to determine the extent of fluorescence quenching or enhancement with increasing salinity.
Protocol 2: Assessment of Tracer Sorption in High Salinity Water
This experiment evaluates the tendency of the tracer to adsorb to common geological materials in a high salinity environment.
Materials:
-
Shaker table or rotator
-
Centrifuge
-
Fluorometer
-
Tracer solutions in high salinity water (prepared as in Protocol 1)
-
Representative sediment or rock samples (e.g., sand, clay, crushed limestone)
-
Test tubes or vials
Procedure:
-
Prepare sediment/rock samples: Wash and dry the sediment or rock samples to remove any impurities.
-
Batch Sorption Test: In a series of test tubes, add a known mass of the sediment/rock sample to a known volume of the tracer solution in high salinity water.
-
Equilibration: Place the test tubes on a shaker table and agitate for a predetermined period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Separation: Centrifuge the samples to separate the solid and liquid phases.
-
Fluorescence Measurement: Carefully decant the supernatant and measure its fluorescence intensity using the fluorometer.
-
Data Analysis: Compare the fluorescence intensity of the supernatant with that of the initial tracer solution to calculate the amount of tracer sorbed to the solid material. The sorption can be expressed as a percentage of the initial tracer concentration.
Visualizing Experimental Concepts
To better illustrate the experimental workflows and the relationships between key factors, the following diagrams are provided.
Caption: Workflow for evaluating the effect of salinity on tracer fluorescence.
Caption: Workflow for assessing tracer sorption in high salinity water.
Conclusion
The selection of a fluorescent tracer for use in high salinity water requires careful consideration of the specific environmental conditions. While PTSA shows promise due to its reported stability, low toxicity, and resistance to concentration quenching, more direct quantitative data on its performance in high salinity environments is needed.[3][5][6] Fluorescein, a widely used tracer, exhibits increased sorption and photodegradation, which can be exacerbated in saline conditions.[2] Rhodamine WT offers better photostability than fluorescein but may also be subject to sorption.
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, enabling an informed decision based on the specific requirements of their investigation. By systematically evaluating the performance of these tracers under representative conditions, the accuracy and reliability of tracer studies in high salinity water can be significantly enhanced.
References
- 1. pangea.stanford.edu [pangea.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. An evaluation of some fluorescent dyes for water tracing | Semantic Scholar [semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. solinst.com [solinst.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Limit of Detection for Pyrenetetrasulfonic Acid in Soil
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of 1,3,6,8-pyrenetetrasulfonic acid (PTSA) in soil. PTSA is a highly fluorescent, water-soluble dye utilized as a tracer in environmental and agricultural studies. Accurate quantification at low concentrations is crucial for assessing its transport and fate in soil environments. This document details and contrasts three primary analytical techniques: Fluorescence Spectroscopy, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers the data and protocols needed to select the most suitable method for their objectives.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including required sensitivity, specificity, available equipment, and sample throughput. The following table summarizes the key performance characteristics of the three principal methods for PTSA analysis in soil.
| Parameter | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the fluorescence emission of PTSA in a soil extract at a specific wavelength after excitation with UV light.[1][2] | Physically separates PTSA from other matrix components on a chromatographic column before highly sensitive and selective fluorescence detection.[3][4] | Separates volatile compounds in the gas phase, which are then detected by a mass spectrometer. Requires a chemical derivatization step to make PTSA volatile.[5][6] |
| Estimated Limit of Detection (LOD) in Soil * | ~1-10 ng/g | ~0.01-1.0 ng/g[4] | ~0.1-5.0 ng/g (post-derivatization) |
| Sample Preparation Complexity | Moderate: Requires efficient extraction and filtration to minimize matrix interference and quenching. | High: Involves multi-step extraction (e.g., QuEChERS, ultrasonic) followed by a cleanup step like Solid-Phase Extraction (SPE).[4][7] | Very High: Requires extraction, cleanup, and a crucial, method-dependent derivatization step before analysis.[5][8] |
| Analysis Time (per sample) | Fast (~5-10 minutes) | Moderate (~15-30 minutes)[3] | Slow (~30-60 minutes) |
| Selectivity / Specificity | Moderate: Susceptible to interference from other fluorescent compounds in the soil matrix. | High: The chromatographic separation provides excellent specificity for PTSA. | Very High: Mass spectrometry provides definitive identification based on mass-to-charge ratio. |
| Advantages | Rapid analysis, high sensitivity, and relatively low-cost instrumentation.[1] Ideal for screening large numbers of samples. | Excellent sensitivity and selectivity, making it a robust method for quantification in complex matrices.[3][4] | Unparalleled specificity and structural confirmation. Can identify unknown compounds. |
| Disadvantages | Potential for matrix effects (quenching) and spectral overlap from interfering compounds.[2] | More complex sample preparation, higher equipment cost, and longer analysis time compared to simple fluorescence. | PTSA is non-volatile and requires chemical derivatization, which adds complexity and potential for sample loss or incomplete reactions.[5] |
*Note: LODs for PTSA in soil are not widely published. The values provided are estimates based on data for PTSA in aqueous solutions and other polycyclic aromatic hydrocarbons (PAHs) in soil matrices.[4][9]
Experimental Protocols
Detailed methodologies are provided below for each analytical technique. These protocols outline the critical steps from sample preparation to final analysis.
General Soil Sample Preparation
-
Drying: Soil samples should be air-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight. Microwave drying is not recommended as it may alter chemical composition.
-
Sieving: The dried soil is passed through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Homogenization: The sieved sample should be thoroughly mixed before subsampling for extraction.
Method 1: Fluorescence Spectroscopy
This protocol focuses on the direct measurement of PTSA in a soil extract.
-
Extraction:
-
Weigh 10 g of prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent. A 10% isopropyl alcohol solution has been shown to be effective for recovering PTSA from surfaces and is a good starting point.[10]
-
Agitate the mixture for 30 minutes using a mechanical shaker or vortex mixer.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the soil particles.
-
-
Filtration:
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
Fluorometric Analysis:
-
Transfer the filtered extract to a quartz cuvette.
-
Use a fluorometer set to the appropriate wavelengths for PTSA (Excitation: ~375 nm, Emission: ~410 nm).[1]
-
Record the fluorescence intensity.
-
-
Quantification:
-
Prepare a calibration curve using a series of PTSA standards in the extraction solvent.
-
Calculate the concentration of PTSA in the soil extract by comparing its fluorescence intensity to the calibration curve. The final concentration in soil (ng/g) is calculated based on the initial soil mass and extraction volume.
-
Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
This method provides higher selectivity through chromatographic separation.
-
Extraction (Ultrasonic Method):
-
Weigh 5 g of prepared soil into a glass vial.
-
Add 10 mL of acetonitrile (B52724).
-
Place the vial in an ultrasonic bath and sonicate for 30 minutes.[11]
-
Centrifuge the sample and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the soil extract onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the PTSA from the cartridge with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is often used.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Set to excitation and emission wavelengths optimal for PTSA (e.g., Ex: 375 nm, Em: 410 nm).
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of PTSA standards.
-
The limit of detection is typically determined as the concentration that produces a signal-to-noise ratio of 3.[14]
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Extraction and Cleanup:
-
Follow the extraction and SPE cleanup steps outlined in the HPLC-FLD protocol. It is critical to obtain a clean, concentrated extract.
-
-
Derivatization:
-
The sulfonic acid groups of PTSA must be chemically converted to more volatile esters or other derivatives.
-
A common approach for acidic compounds is methylation or silylation .[5][8] For example, using a reagent like BF₃-Methanol (for methylation) or BSTFA (for silylation) and heating the sample according to established protocols.[8]
-
After the reaction, the derivatized PTSA would be extracted into a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms.[15]
-
Inlet: Splitless injection at a high temperature (e.g., 280°C).
-
Oven Program: A temperature gradient is used to separate the components, for instance, starting at 60°C and ramping up to 300°C.[15]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for the highest sensitivity, targeting the characteristic ions of the derivatized PTSA molecule.
-
-
Quantification:
-
An internal standard (a deuterated analogue if available) should be used.
-
The LOD would be determined based on the signal-to-noise ratio of the target ions in the derivatized sample.[14]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental processes.
Caption: General workflow for determining the LOD of PTSA in soil.
Caption: Comparison of analytical pathways for PTSA in soil.
References
- 1. alpha-measure.com [alpha-measure.com]
- 2. solinst.com [solinst.com]
- 3. Conventional high-performance liquid chromatography versus derivative spectrophotometry for the determination of 1,3,6-pyrenetrisulfonic acid trisodium salt and 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the color additive D&C Green No. 8 (Pyranine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. osti.gov [osti.gov]
- 6. GC/MS determination of phenolic compounds in soil samples using Soxhlet extraction and derivatization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 8. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
- 9. Potential application of synchronous fluorescence spectroscopy to determine benzo[a]pyrene in soil extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 12. ecaservice.ru [ecaservice.ru]
- 13. Separation of 1,3,6,8-Pyrenetetrasulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
A Head-to-Head Battle of Intracellular pH Sensors: Pyrenetetrasulfonic Acid vs. Genetically Encoded Probes
For researchers, scientists, and drug development professionals engaged in cellular and molecular studies, the accurate measurement of intracellular pH (pHi) is paramount. It offers a window into the metabolic state of cells, the progression of diseases, and the efficacy of therapeutic interventions. The two front-runners in the field of fluorescent pHi sensing are the small-molecule dye pyrenetetrasulfonic acid (HPTS) and the ever-expanding family of genetically encoded pH sensors (GEpHs). This guide provides a comprehensive, data-driven comparison to aid in the selection of the optimal tool for your research needs.
This comparison delves into the core performance characteristics of HPTS and a representative GEpH, ratiometric pHluorin, backed by experimental data and detailed protocols.
Quantitative Performance at a Glance
A direct comparison of the key performance indicators reveals the distinct advantages and disadvantages of each sensor type.
| Feature | This compound (HPTS) | Genetically Encoded pH Sensors (e.g., ratiometric pHluorin) |
| Principle | Small molecule, ratiometric fluorescent dye | pH-sensitive fluorescent protein |
| pKa | ~7.3 (hydroxyl group)[1] | ~7.1 (for ratiometric pHluorin)[2] |
| pH Range | ~6.0 - 8.0[3] | ~5.5 - 7.5 (for ratiometric pHluorin)[4] |
| Ratiometric Measurement | Dual excitation (~405 nm and ~450 nm), single emission (~510 nm)[1] | Dual excitation (~395 nm and ~475 nm), single emission (~509 nm)[5] |
| Photostability | Highly photostable[1] | Variable, but some variants show improved photostability over chemical dyes. |
| Response Time | Rapid[1] | Fast, with time constants in the range of seconds for endocytic events.[6] |
| Cytotoxicity | Generally low toxicity[1] | Generally considered non-toxic, but high expression levels of some fluorescent proteins can induce cellular stress and apoptosis.[7][8] |
| Cell Loading/Expression | Microinjection, electroporation, or pinocytosis[9] | Transfection or transduction with a plasmid encoding the sensor |
| Targeting | Generally localized to the cytosol or taken up into endosomes/lysosomes[9] | Can be targeted to specific organelles or proteins by genetic fusion |
Delving into the Mechanisms: How They Work
The fundamental principles behind HPTS and GEpHs differ significantly, impacting their application and utility.
This compound (HPTS): A Chemical Chameleon
HPTS, also known as pyranine, is a highly water-soluble, membrane-impermeant fluorescent dye. Its pH sensitivity arises from the protonation and deprotonation of its hydroxyl group. In its protonated state (at acidic pH), HPTS is excited by light at a wavelength of approximately 405 nm. In its deprotonated state (at alkaline pH), the excitation maximum shifts to around 450 nm. Both forms emit fluorescence at approximately 510 nm. By measuring the ratio of fluorescence intensity at the two excitation wavelengths, a pH-independent measure of the probe's concentration can be obtained, allowing for accurate ratiometric pH determination.
Genetically Encoded pH Sensors (GEpHs): The Power of Protein Engineering
GEpHs are fluorescent proteins, most commonly derived from the green fluorescent protein (GFP), that have been mutated to exhibit pH-sensitive fluorescence. A widely used example is ratiometric pHluorin. The chromophore of pHluorin can exist in two states: a protonated form that is preferentially excited at ~395 nm and a deprotonated form excited at ~475 nm. As the pH of the surrounding environment changes, the equilibrium between these two states shifts, leading to a change in the ratio of fluorescence intensity when excited at these two wavelengths. This ratiometric output provides a reliable measure of pH. The key advantage of GEpHs is their genetic nature, which allows for their expression within specific cells and their targeting to various subcellular compartments by fusing them to localization signals or specific proteins of interest.
Visualizing the Action: Signaling and Workflow
To better understand the function and application of these sensors, the following diagrams illustrate the signaling pathway of a ratiometric GEpH and a typical experimental workflow for comparing pH sensors.
Caption: Signaling Pathway of Ratiometric pHluorin.
Caption: Experimental Workflow for Comparing pH Sensors.
Experimental Protocols
To ensure robust and comparable data, the following protocols outline the key steps for intracellular pH measurements using HPTS and GEpHs.
Cell Loading and Expression
-
This compound (HPTS): Due to its membrane impermeability, HPTS must be introduced into cells mechanically.
-
Microinjection: A direct and precise method, but technically demanding and low-throughput.
-
Electroporation: Creates transient pores in the cell membrane to allow dye entry, but can cause significant cell stress.
-
Pinocytosis: Cells can be incubated with HPTS, which is then taken up via pinocytosis and localizes to endosomes and lysosomes.[9]
-
-
Genetically Encoded pH Sensors (GEpHs):
-
Transient Transfection: Plasmid DNA encoding the GEpH is introduced into cells using lipid-based reagents or electroporation. Expression levels can be heterogeneous.
-
Stable Transfection/Transduction: Creation of a stable cell line expressing the GEpH ensures more uniform and long-term expression. Viral transduction (e.g., with lentivirus) is often used for this purpose.
-
In Situ pH Calibration
Accurate conversion of fluorescence ratios to pH values requires an in situ calibration curve for each experimental setup.
-
Prepare Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.2 unit increments) are prepared. These buffers should have a high potassium concentration to mimic the intracellular environment.
-
Equilibrate Intracellular and Extracellular pH: Treat the cells loaded with HPTS or expressing the GEpH with a protonophore, such as nigericin (B1684572) (typically 5-10 µM), in the presence of the high-potassium calibration buffers. Nigericin is an ionophore that exchanges K+ for H+, effectively clamping the intracellular pH to the pH of the extracellular buffer.
-
Image Acquisition: Acquire ratiometric fluorescence images of the cells in each calibration buffer. For HPTS, this involves capturing images at ~405 nm and ~450 nm excitation. For ratiometric pHluorin, images are captured at ~395 nm and ~475 nm excitation.
-
Generate Calibration Curve: Measure the average fluorescence intensity ratio from multiple cells at each pH value. Plot the ratio as a function of pH and fit the data to the Henderson-Hasselbalch equation to generate a standard curve.
Intracellular pH Measurement
-
Experimental Treatment: Treat the cells with the experimental compound or stimulus of interest.
-
Time-Lapse Imaging: Acquire ratiometric fluorescence images over the desired time course.
-
Data Analysis: Calculate the fluorescence ratio for each cell or region of interest at each time point. Convert the ratio values to pH using the previously generated calibration curve.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of HPTS or the high expression of a GEpH, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with varying concentrations of HPTS or transfect with the GEpH plasmid. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Conclusion: Making the Right Choice
The choice between this compound and a genetically encoded pH sensor ultimately depends on the specific experimental requirements.
This compound (HPTS) is a robust and highly photostable chemical dye that offers a reliable method for measuring cytosolic or endo/lysosomal pH. Its primary drawbacks are the invasive loading methods required and the difficulty in targeting it to specific subcellular compartments.
Genetically encoded pH sensors (GEpHs) , on the other hand, offer unparalleled targeting specificity, allowing researchers to probe the pH of virtually any organelle or protein microenvironment. While generally well-tolerated, the potential for cytotoxicity at high expression levels and the variability in photostability among different GEpHs should be considered.
For researchers requiring precise spatial resolution of pH within specific cellular compartments, GEpHs are the superior choice. For studies where cytosolic or endosomal pH is the primary interest and targeted expression is not critical, HPTS provides a reliable and photostable alternative. By carefully considering the data and protocols presented in this guide, researchers can confidently select the most appropriate tool to illuminate the intricate role of pH in their cellular investigations.
References
- 1. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and properties of genetically encoded pH sensors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Lifetime Imaging of pH along the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of nuclear-localized GFP in reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Pyrenetetrasulfonic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Pyrenetetrasulfonic acid are critical for ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing immediate safety precautions and logistical protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
This compound and its salts are known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Therefore, it is essential to handle this chemical as hazardous to maintain the highest safety standards.[2]
Personal Protective Equipment (PPE):
When handling this compound, always wear the following PPE:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For Liquid Spills:
-
Restrict Access: Immediately alert others in the vicinity and limit access to the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.[4]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or absorbent pads.[4][5]
-
Collect: Carefully gather the contaminated absorbent material into a designated, leak-proof hazardous waste container.[4][5]
For Solid Spills:
-
Avoid Dust: Gently cover the spill to prevent dust from becoming airborne.[4][6]
-
Collect: Carefully sweep the material into a designated hazardous waste container.[4][6]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Follow by washing the area with soap and water.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any contaminated solid materials, such as pipette tips, weighing paper, and gloves, in a designated, leak-proof container clearly labeled for this compound waste.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and include appropriate hazard warnings like "Irritant."
-
Storage: Store waste containers in a designated satellite accumulation area, which should be inspected weekly for any leaks. Containers must be kept closed except when adding waste.
3. Disposal of Empty Containers:
-
Triple Rinse: To ensure the removal of residual chemicals, empty containers must be triple-rinsed. Each rinse should use a solvent (such as water) equal to about 5% of the container's volume.[4]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4]
-
Final Disposal: After triple-rinsing, the container can typically be disposed of as regular trash once the chemical label has been defaced and the cap removed. Always confirm this procedure with your local EHS regulations.[4]
4. Arranging for Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies (often not to exceed one year of storage), arrange for pickup by your EHS department or a licensed hazardous waste disposal company.[4]
Neutralization of Aqueous Waste
For dilute aqueous solutions of this compound that are not contaminated with other hazardous materials (like heavy metals), neutralization may be a viable pre-treatment step before disposal.
Experimental Protocol for Neutralization:
-
Dilution: If the waste solution is concentrated, dilute it to less than 10% by slowly adding the acid solution to a larger volume of cold water. This process should be done in a suitable container placed in an ice bath to manage any heat generation.[7][8]
-
Neutralization: Slowly add a dilute basic solution, such as 6 N sodium hydroxide, to the acidic waste while stirring continuously.[7]
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper.[7]
-
Final pH: Continue adding the base until the pH of the solution is between 6 and 10.[7]
-
Disposal of Neutralized Solution: Once neutralized, this solution can often be flushed down the sink with a large volume of water (at least 20 parts water to 1 part solution).[7] However, it is crucial to confirm with your local wastewater regulations and EHS department before any drain disposal.[8]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| pH for Drain Disposal | 6 - 10 | [7] |
| Dilution for Neutralization | < 10% (by volume) | [9] |
| Rinsate Volume for Empty Containers | ~5% of container volume per rinse | [4] |
| Water Dilution for Drain Disposal | At least 20 parts water to 1 part neutralized solution | [7] |
| Satellite Accumulation Time (Partial) | Up to 1 year for partially filled containers | [10] |
| Full Container Removal | Within 3 days of becoming full | [10] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Industrial waste - Wikipedia [en.wikipedia.org]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. esd.uga.edu [esd.uga.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Guide to Handling Pyrenetetrasulfonic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrenetetrasulfonic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheet (SDS) guidelines.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for operations with a high risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Impervious clothing or lab coat. | Inspect gloves for integrity before each use. Protective clothing should cover all exposed skin. |
| Respiratory | Work in a well-ventilated area. | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities or creating dust. |
Operational Plan: Chemical Spill Response Workflow
In the event of a this compound spill, a swift and organized response is critical to mitigate potential hazards. The following workflow diagram outlines the step-by-step procedure for safely managing a spill.
Disposal Plan for this compound
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Spilled solid this compound should be carefully swept up, avoiding dust formation, and placed in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Solutions of this compound and the first rinse of emptied containers should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: Used PPE, absorbent materials, and any other items contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.
Disposal Procedure:
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Empty Container Disposal:
Thoroughly empty all contents from the original container. The first rinse of the container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is always best to consult with your institution's EHS office. After proper rinsing and air-drying, deface the label on the empty container before discarding it.
By adhering to these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for this compound before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
